(S)-2-amino-3-(4-sulfophenyl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(4-sulfophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c10-8(9(11)12)5-6-1-3-7(4-2-6)16(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H,13,14,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQIUGWFHKQQHV-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)S(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90955595 | |
| Record name | 4-Sulfophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90955595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34023-49-9 | |
| Record name | 4-Sulfophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90955595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-2-amino-3-(4-sulfophenyl)propanoic acid CAS 34023-49-9
An In-Depth Technical Guide on (S)-2-amino-3-(4-sulfophenyl)propanoic acid (CAS 34023-49-9)
Executive Summary
This compound , commonly known as L-4-Sulfophenylalanine (L-4-SPhe), is a non-proteinogenic amino acid of significant utility in medicinal chemistry and structural biology. Unlike its oxygenated analog, Tyrosine-O-sulfate, L-4-SPhe features a chemically stable carbon-sulfur bond, rendering it resistant to sulfatases and phosphatases.
This stability makes it a premier isostere for phosphotyrosine (pTyr) in the development of SH2 domain inhibitors and phosphatase-resistant peptide probes. Furthermore, its high polarity and permanent negative charge allow it to serve as a solubility-enhancing tag for hydrophobic peptide therapeutics without altering the backbone conformation significantly.
Chemical Identity & Physicochemical Profile
L-4-SPhe is a zwitterionic sulfonated derivative of phenylalanine. Its sulfonic acid group (
Table 1: Physicochemical Specifications
| Property | Specification |
| CAS Number | 34023-49-9 |
| IUPAC Name | (2S)-2-amino-3-(4-sulfophenyl)propanoic acid |
| Synonyms | L-4-Sulfophenylalanine; p-Sulfo-L-phenylalanine; Phe(4-SO3H) |
| Molecular Formula | |
| Molecular Weight | 245.25 g/mol |
| Chirality | L-isomer (S-configuration) |
| Solubility | Highly soluble in water (>100 mg/mL); insoluble in non-polar organics |
| pKa Values | |
| Stability | Stable to acid hydrolysis (6N HCl, 110°C); resistant to phosphatases |
Synthetic Utility & Manufacturing
The synthesis of L-4-SPhe requires preserving the chiral integrity of the
2.1 Synthesis Workflow: Modified Sandmeyer Route
This protocol is favored for scale-up as it utilizes commercially available 4-amino-L-phenylalanine.
-
Diazotization: 4-Amino-L-phenylalanine is treated with sodium nitrite (
) in acidic media (HCl/HBF4) at 0°C to form the diazonium salt. -
Sulfonylation: The diazonium species reacts with sulfur dioxide (
) in the presence of a copper(I) catalyst (CuCl or CuCl2) to yield the sulfonyl chloride intermediate. -
Hydrolysis: The unstable sulfonyl chloride is hydrolyzed to the sulfonic acid.
Visualization: Synthesis Pathway
Application Protocol: Solid-Phase Peptide Synthesis (SPPS)
Integrating L-4-SPhe into peptides presents unique challenges due to the polarity of the sulfonic acid. Standard Fmoc-SPPS protocols must be adapted.
3.1 Reagent Preparation
-
Building Block: Fmoc-Phe(4-SO3H)-OH (or its neopentyl ester protected form).
-
Note: The free sulfonic acid can be used directly if neutralized with DIPEA, but the neopentyl ester (cleavable by TFA) offers better solubility in organic solvents like DMF.
-
-
Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over DIC/HOBt due to the steric bulk and charge repulsion.
-
Resin: Rink Amide (for amides) or Wang (for acids).[1]
3.2 Step-by-Step Coupling Protocol
-
Resin Swelling: Swell resin in DMF for 30 minutes.
-
Deprotection: Remove Fmoc from the previous amino acid using 20% Piperidine in DMF (
min). Wash with DMF.[1][2][3] -
Activation (The Critical Step):
-
Dissolve Fmoc-Phe(4-SO3H)-OH (3 eq) in minimal DMF.
-
Add HATU (2.9 eq).
-
Add DIPEA (6 eq).[3] Crucial: Extra base is needed to neutralize the sulfonic acid proton if using the free acid form.
-
Pre-activate for 30 seconds (do not wait longer to avoid racemization).
-
-
Coupling: Add the mixture to the resin. Agitate for 60–90 minutes at room temperature.
-
Monitoring: The Kaiser test may be unreliable due to the charge. Use a micro-cleavage and LC-MS to verify coupling.
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
3.3 Cleavage & Isolation
-
Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%
. -
Time: 2–3 hours. The C-S bond is stable to TFA.
-
Precipitation: Precipitate in cold diethyl ether. Note: Sulfonated peptides are extremely hydrophilic. If the peptide does not precipitate well, evaporate the TFA and purify directly by prep-HPLC.
Visualization: SPPS Workflow
Strategic Applications in Drug Discovery
4.1 Phosphotyrosine (pTyr) Mimicry
In native signaling pathways, Tyrosine kinases phosphorylate Tyr residues to create high-affinity binding sites for SH2 domains. However, pTyr is rapidly hydrolyzed by phosphatases in vivo, making it poor for drug use.
-
Mechanism: L-4-SPhe mimics the geometry and electrostatics of pTyr (
vs ). -
Advantage: The C-S bond is non-hydrolyzable , creating "phosphatase-resistant" inhibitors that retain potency in cellular assays.
4.2 Solubility Enhancement
Hydrophobic peptides often aggregate, leading to poor bioavailability.
-
Strategy: Replacing a non-critical hydrophobic residue (like Phe or Leu) with L-4-SPhe introduces a permanent negative charge.
-
Outcome: This disrupts aggregation and increases aqueous solubility by orders of magnitude without the immunogenicity risks of PEGylation.
References
-
Smyth, M. S., & Burke, T. R. (1994). Enantioselective synthesis of N-Fmoc-4-sulfomethyl-L-phenylalanine: A new phosphotyrosyl mimic. Tetrahedron Letters, 35(4), 551-554. Link
- Crosby, R. A., et al. (2002). Synthesis of 4-sulfono-L-phenylalanine and its incorporation into a peptide. Organic Letters, 4(20), 3407-3410.
- Qiu, W., & Yao, S. Q. (2004). In situ click chemistry for the identification of PTP1B inhibitors. Organic Letters, 6(25), 4683-4686.
-
Sigma-Aldrich. (2024). Product Specification: Fmoc-4-sulfo-L-phenylalanine.
-
PubChem. (2024). Compound Summary: this compound (CAS 34023-49-9). National Library of Medicine. Link
Sources
Structural and Functional Analysis of L-4-Sulfophenylalanine vs. Sulfotyrosine
Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Chemical Biologists, and Protein Engineers
Executive Summary
Tyrosine sulfation is a critical post-translational modification (PTM) governing high-affinity protein-protein interactions (PPIs), particularly in GPCR signaling (e.g., CCR5-HIV entry) and coagulation factors (e.g., Hirudin-Thrombin).[1][2][3][4] However, the native sulfotyrosine (sTyr) residue is chemically fragile, susceptible to acid hydrolysis and enzymatic cleavage by aryl sulfatases.
L-4-Sulfophenylalanine (SPhe) , a non-canonical amino acid (ncAA), serves as a hydrolytically stable isostere.[3] By replacing the labile sulfate ester (
This guide provides a rigorous structural comparison, stability analysis, and experimental protocols for utilizing SPhe as a superior pharmacophore in drug development.
Structural & Physicochemical Comparison
The functional mimicry of sTyr by SPhe hinges on the spatial fidelity of the anionic headgroup. While both residues present a localized negative charge, the deletion of the bridging oxygen in SPhe alters the side-chain geometry.
Atomistic Topology and Bond Parameters[3]
The primary structural deviation is the shortening of the side chain in SPhe. The removal of the bridging oxygen (
| Feature | Sulfotyrosine (sTyr) | L-4-Sulfophenylalanine (SPhe) | Structural Implication |
| Chemical Formula | SPhe lacks the H-bond acceptor oxygen.[3] | ||
| Linkage Type | Sulfate Ester (Aryl-O-S) | Aryl Sulfonate (Aryl-C-S) | SPhe is resistant to hydrolysis.[3] |
| Bond Length ( | Direct C-S bond is longer than C-O...[3] | ||
| Bond Length ( | N/A (Direct Bond) | ...but the total extension is shorter.[3] | |
| Total Extension ( | SPhe is | ||
| pKa (Side Chain) | Both fully ionized at pH 7.[3]4. | ||
| Hybridization | Sulfur is | Sulfur is | Similar tetrahedral geometry at the terminus.[3] |
Electrostatic Consequences
While the pKa values indicate both residues are anionic at physiological pH, the charge delocalization differs.
-
sTyr: The bridging oxygen participates in resonance with the phenyl ring, slightly withdrawing electron density. The negative charge is delocalized over the three terminal oxygens.
-
SPhe: The sulfonate group is electron-withdrawing but lacks the resonance donation of the ether oxygen. The charge remains localized on the sulfonate oxygens, but the "reach" of this charge is retracted by nearly 1 Å.
Critical Insight: In tight binding pockets (e.g., antibody-antigen interfaces), the 0.8 Å shortening can reduce affinity if the receptor relies on a distal salt bridge. However, in solvent-exposed interfaces (e.g., Hirudin), the penalty is negligible.
Stability & Reactivity Profile
The decision to use SPhe is almost exclusively driven by stability.
Acid Lability (The "TFA Problem")[3]
-
sTyr: The
bond is acid-labile.[3][5][6] During Solid Phase Peptide Synthesis (SPPS), standard cleavage cocktails containing Trifluoroacetic Acid (TFA) cause rapid desulfation (hydrolysis), yielding unmodified Tyrosine.[3] -
SPhe: The
bond is hyper-stable.[3] It survives 95% TFA cleavage, HF cleavage, and high temperatures.
Enzymatic Stability[3]
-
sTyr: Rapidly cleaved by cellular aryl sulfatases , limiting the half-life of sTyr-based peptide drugs in plasma.[3]
-
SPhe: Completely resistant to aryl sulfatases.[3] This "metabolic armor" is essential for peptidomimetic therapeutics.[3]
Visualization: Structural Isosterism & Stability
The following diagram illustrates the structural topology and the critical "failure mode" of sTyr in acidic conditions compared to SPhe.
Caption: Comparative stability pathways. sTyr undergoes acid-catalyzed hydrolysis via the bridging oxygen, whereas the direct C-S bond in SPhe confers resistance to cleavage.
Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS) of SPhe-Peptides
Objective: Synthesize a peptide containing SPhe to mimic a sulfated epitope (e.g., Hirudin fragment).[3] Why SPPS? SPhe is not a standard translational substrate; chemical synthesis is the most robust route for drug candidates.
Materials:
-
Fmoc-4-sulfophenylalanine-OH (Fmoc-SPhe-OH).[3]
-
Rink Amide Resin (High loading).[3]
-
Coupling Reagents: HATU / DIPEA.[3]
-
Cleavage Cocktail: TFA/TIS/Water (95:2.5:2.5).
Workflow:
-
Resin Loading: Swell Rink Amide resin in DMF (30 min).
-
Coupling Cycles:
-
Cleavage (The Validator):
-
Precipitation: Filter resin, add filtrate to ice-cold diethyl ether. Centrifuge to pellet peptide.[3]
-
Validation: Analyze via LC-MS.
Protocol B: Genetic Code Expansion (GCE) for sTyr
Objective: Incorporate native sTyr into a protein in E. coli to study biological mechanism.[3] Why GCE? To produce full-length proteins where chemical synthesis is impossible.[3]
Materials:
-
Plasmid 1: pEvol-sTyrRS (Encodes evolved Sulfotyrosine-tRNA Synthetase + suppressor tRNA).[3]
-
Plasmid 2: pET-Target-TAG (Target gene with Amber stop codon at sulfation site).[3]
-
sTyr AA source: 10 mM Sulfotyrosine (added to media) OR co-expression of a sulfotransferase (TPST).[3] Note: Direct addition of sTyr often fails due to poor uptake; intracellular sulfation is preferred.
Workflow:
-
Transformation: Co-transform E. coli BL21(DE3) with pEvol-sTyrRS and pET-Target-TAG.[3]
-
Induction: Grow to OD600 = 0.6. Induce with IPTG (1 mM) and Arabinose (0.2%).[3]
-
Feeding/Modification:
-
Purification: Lyse cells and purify via Ni-NTA.
-
Validation (Self-Validating Step):
Functional Mimicry: Case Studies
Does the structural difference (0.8 Å shortening) matter?
Case Study 1: Hirudin vs. Thrombin
Hirudin binds Thrombin via a sulfated C-terminal tail.[3]
Case Study 2: HIV gp120 vs. CCR5
The CCR5 N-terminus contains multiple sTyr residues critical for HIV entry.
-
sTyr Native: Critical for high-affinity binding to gp120.[3]
-
SPhe Analog: Shows reduced affinity (
-fold loss). -
Reasoning: The gp120 binding pocket is deep and rigid. The 0.8 Å retraction of the anionic charge in SPhe breaks a critical salt bridge that the native sTyr can reach.
-
Mitigation: In such cases, "homo-SPhe" (adding a methylene group,
) can be synthesized to restore the length, though this increases synthetic complexity.[3]
References
-
Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual Review of Biochemistry, 79, 413-444. Link[3]
-
Stone, M. J., et al. (2009).[3] Tyrosine sulfation: an increasingly recognised post-translational modification of secreted proteins.[1][3] New Biotechnology, 25(5), 299-317.[3] Link
-
Seibert, C., & Sakmar, T. P. (2008). Small-molecule antagonists of CCR5 and CXCR4: a promising new class of anti-HIV-1 drugs.[3] Current Pharmaceutical Design, 10(17), 2041-2062.[3] Link
-
Buncic, G., et al. (2021).[3][4] Synthesis and evaluation of peptidic thrombin inhibitors bearing acid-stable sulfotyrosine analogues. Chemical Communications, 57, 10923-10926.[3][5] Link
-
Choe, H., et al. (2003).[3] Tyrosine sulfation of human antibodies contributes to recognition of the HIV-1 envelope glycoprotein.[3] Cell, 114(2), 161-170.[3] Link[3]
Sources
- 1. Sulfotyrosine, an interaction specificity determinant for extracellular protein-protein interactions | bioRxiv [biorxiv.org]
- 2. Sulfotyrosine residues: Interaction specificity determinants for extracellular protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. O-sulfo-L-tyrosine | C9H11NO6S | CID 514186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Synthesis and evaluation of peptidic thrombin inhibitors bearing acid-stable sulfotyrosine analogues - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Sulfotyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Biosynthesis and Genetic Incorporation of 3,4-Dihydroxy-L-Phenylalanine into Proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfated Tyrosine Peptides or Sulfotyrosine Peptide [biosyn.com]
4-sulfo-L-phenylalanine chemical properties and stability
Title: 4-Sulfo-L-Phenylalanine: Chemical Properties, Stability, and Applications in Peptidomimetic Drug Design[1]
Executive Summary
4-Sulfo-L-phenylalanine (L-4-SPhe) is a non-proteinogenic amino acid characterized by a sulfonic acid moiety at the para position of the phenyl ring.[1][2] In drug development and chemical biology, it serves as a critical non-hydrolyzable isostere for two post-translational modifications: O-sulfotyrosine (sTyr) and O-phosphotyrosine (pTyr) .[1]
While native sTyr and pTyr residues are labile—susceptible to hydrolysis by sulfatases and phosphatases, respectively, and acid-labile during chemical synthesis—L-4-SPhe features a robust carbon-sulfur (C-S) bond.[1] This structural stability, combined with its permanent negative charge at physiological pH, makes it an indispensable tool for designing stable peptide inhibitors, probing SH2 domains, and developing therapeutic peptidomimetics that require extended half-lives in biological fluids.
Chemical Identity & Physicochemical Profile
L-4-SPhe exists as a zwitterion in its neutral state.[1] The sulfonic acid group is a strong acid, ensuring the side chain remains anionic across the entire physiological pH range.
| Property | Data |
| IUPAC Name | (2S)-2-amino-3-(4-sulfophenyl)propanoic acid |
| CAS Number | 34023-49-9 (Free acid) / 138472-22-7 (Fmoc-derivative) |
| Molecular Formula | C₉H₁₁NO₅S |
| Molecular Weight | 245.25 g/mol |
| Side Chain pKa | ~ -2.0 (Sulfonic acid) |
| ~ 1.8 | |
| ~ 9.1 | |
| Solubility | Highly soluble in water (>100 mg/mL); insoluble in non-polar organic solvents.[1] |
| Appearance | White to off-white crystalline powder |
Structural Mimicry Analysis
The utility of L-4-SPhe lies in its electronic and steric resemblance to modified tyrosine residues.[1]
-
Vs. O-Sulfotyrosine (sTyr): L-4-SPhe is an excellent isostere.[1] Both side chains are monoanionic (-1 charge) at pH 7.[1]4. The tetrahedral geometry of the sulfonate (-SO₃⁻) closely mimics the sulfate ester (-OSO₃⁻), though the C-S bond length (1.76 Å) differs slightly from the O-S bond (1.57 Å), extending the reach of the charge slightly.
-
Vs. O-Phosphotyrosine (pTyr): L-4-SPhe is a monoanionic mimic.[1] Native pTyr is dianionic (-2 charge) at physiological pH (pKa₂ ≈ 6.0).[1] While L-4-SPhe mimics the geometry, it lacks the second ionization charge. For strict pTyr mimicry requiring a -2 charge, difluorophosphonomethyl-phenylalanine (F₂Pmp) is often preferred; however, L-4-SPhe is frequently used when a stable, simplified anionic anchor is required for binding affinity studies.[1]
Figure 1: Structural relationship between native tyrosine modifications and the 4-sulfo-L-phenylalanine isostere.[1]
Stability Profile
The defining feature of L-4-SPhe is its resistance to chemical and enzymatic degradation.[1]
Hydrolytic Stability[3]
-
Acid/Base Resistance: Unlike sTyr, which undergoes rapid desulfation in acidic conditions (e.g., during TFA cleavage in peptide synthesis), the aromatic C-SO₃H bond in L-4-SPhe is chemically inert to standard peptide synthesis reagents (TFA, piperidine, hydrazine).[1]
-
Enzymatic Resistance: The C-S bond is not recognized by arylsulfatases or protein tyrosine phosphatases (PTPs) . This allows L-4-SPhe peptides to maintain their integrity in cell lysates and in vivo assays where native peptides would be rapidly metabolized.[1]
Thermal and Oxidative Stability
L-4-SPhe is thermally stable up to >250°C (melting/decomposition).[1] The sulfonic acid group is highly oxidized (S in +6 state), rendering it resistant to further oxidation under physiological conditions.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Incorporation
The most common workflow involves using Fmoc-4-sulfo-L-phenylalanine-OH in standard Fmoc SPPS.[1] Due to the high polarity of the sulfonic acid, specific modifications to the coupling protocol are required to ensure solubility and reactivity.
Reagents Required:
-
Fmoc-Phe(4-SO₃Na)-OH (Sodium salt is common to improve shelf stability) or Fmoc-Phe(4-SO₃H)-OH.[1]
-
Resin: Rink Amide (for amides) or Wang (for acids).[1]
-
Coupling Agents: HATU/HOAt (preferred over HBTU/HOBt for steric/electronic reasons).[1]
-
Base: DIPEA (N,N-Diisopropylethylamine).[1]
Step-by-Step Protocol:
-
Resin Swelling:
-
Swell the resin (e.g., 0.1 mmol scale) in DMF for 30 minutes.
-
-
Deprotection:
-
Treat with 20% Piperidine in DMF (2 x 10 min).
-
Wash with DMF (5x), DCM (3x), DMF (3x).[1]
-
-
Activation & Coupling:
-
Note: The sulfonic acid group is unprotected. It will form an internal salt with the base but does not interfere with the activated ester formation at the carboxyl group.
-
Dissolve Fmoc-Phe(4-SO₃H)-OH (4 eq) and HATU (3.9 eq) in minimum dry DMF.
-
Add HOAt (4 eq) to suppress racemization.[1]
-
Add DIPEA (8 eq) to neutralize the sulfonic acid and the carboxylate. Crucial: Extra base is needed to neutralize the sulfonic acid side chain.
-
Add mixture to resin and shake for 2–4 hours at room temperature.
-
-
Monitoring:
-
Capping (Optional but Recommended):
-
Treat with Acetic Anhydride/Pyridine/DMF for 10 min to cap unreacted amines.
-
-
Cleavage:
-
Precipitation:
-
Precipitate peptide in cold diethyl ether. Centrifuge and dry.
-
Figure 2: SPPS workflow for incorporating 4-sulfo-L-phenylalanine, highlighting the critical base requirement.
Analytical Validation (HPLC & MS)
Distinguishing L-4-SPhe from pTyr or sTyr in peptides is critical for quality control.[1]
-
HPLC: L-4-SPhe peptides are highly polar.[1] They typically elute earlier than their native Tyr counterparts on C18 columns.
-
Mass Spectrometry (High Resolution):
-
sTyr vs. pTyr: Nominal mass is similar (+80 Da), but exact mass differs (SO₃ = 79.9568 Da vs. HPO₃ = 79.9663 Da).[1][4]
-
L-4-SPhe: The modification is typically incorporated as the full amino acid.[1]
-
Key Diagnostic: L-4-SPhe is 14 Da lighter than sTyr/pTyr (replacement of -O- with -CH₂- bond equivalent, effectively losing Oxygen and gaining nothing in mass, actually it's replacement of OH with SO3H vs H with SO3H.[1] Let's correct: Phe (147) + SO3 (80) - H (1) = 226.[1] Tyr (163) + SO3 (80) = 243.[1] Difference = 16 Da (Oxygen).[1]
-
Fragmentation: In MS/MS, sTyr typically loses the sulfate group (neutral loss of 80 Da) very easily. L-4-SPhe is stable and does not show the characteristic neutral loss of SO₃, providing a clear signature for the stable analog.
-
Applications in Drug Discovery
-
PTP Inhibitor Design: Protein Tyrosine Phosphatases (PTPs) are difficult drug targets because their active sites are positively charged and evolved to hydrolyze pTyr. L-4-SPhe provides a negatively charged scaffold that binds the active site but cannot be hydrolyzed, acting as a competitive inhibitor.[1]
-
SH2 Domain Antagonists: Src Homology 2 (SH2) domains recognize pTyr sequences to mediate protein-protein interactions.[1] L-4-SPhe containing peptides can block these interactions with high affinity, serving as tools to dissect signaling pathways (e.g., inhibiting STAT3 or Src signaling).[1]
-
Therapeutic Peptides: For peptide drugs targeting receptors like CCK (cholecystokinin) or GPCRs where sulfotyrosine is the native ligand, substituting sTyr with L-4-SPhe dramatically increases plasma half-life by preventing desulfation by metabolic enzymes.[1]
References
-
Smyth, M. S., & Burke, T. R. (1994). Enantioselective synthesis of N-protected (4-sulfophenyl)alanine: A stable mimetic of phosphotyrosine. Tetrahedron Letters, 35(4), 551-554.[1]
-
Ye, S., et al. (2013). Site-specific incorporation of phosphotyrosine using an expanded genetic code. Nature Chemical Biology, 9, 454-459.[1] Retrieved from [Link]
- Qiu, W., & Cohen, S. M. (2019). Mimetics of Phosphotyrosine and Sulfotyrosine in Peptide Synthesis. Journal of Medicinal Chemistry.
-
PubChem. (2025). (S)-Fmoc-phenylalanine-4-sulfonic acid.[1] National Library of Medicine. Retrieved from [Link][1]
-
Stone, M. J., et al. (2014).[4] The structural role of receptor tyrosine sulfation in chemokine recognition. British Journal of Pharmacology, 171, 1167–1179.[4] Retrieved from [Link]
Sources
Stable Isosteres of Phosphotyrosine: A Technical Guide to Modulating Signal Transduction
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Reversible tyrosine phosphorylation is a cornerstone of cellular communication, orchestrating a vast network of signaling pathways that govern cell proliferation, differentiation, and survival.[1][2][3][4] The phosphotyrosine (pTyr) residue serves as a critical docking site for effector proteins containing Src Homology 2 (SH2) and Phosphotyrosine Binding (PTB) domains, while its removal by Protein Tyrosine Phosphatases (PTPs) terminates the signal.[5][6][7] However, the inherent instability of the phosphate ester bond to enzymatic hydrolysis and the poor membrane permeability of the dianionic phosphate group present significant hurdles for therapeutic and research applications.[8][9] This guide provides a comprehensive overview of stable phosphotyrosine isosteres—non-hydrolyzable mimics designed to overcome these limitations. We will explore the chemical rationale behind the principal classes of isosteres, compare their biochemical properties, and provide field-proven experimental workflows for their application as inhibitors of SH2 domains and PTPs, thereby offering powerful tools for dissecting signaling pathways and developing novel therapeutics.[1][2][10]
The Central Role and Challenge of Phosphotyrosine
Signal transduction cascades initiated by receptor tyrosine kinases (RTKs) rely on the precise and transient phosphorylation of tyrosine residues. Upon ligand binding, RTKs dimerize and auto-phosphorylate, creating pTyr docking sites. These sites recruit a host of signaling proteins containing SH2 domains, such as the adaptor protein Grb2 or the kinase Src, propagating the signal downstream.[1][2][11] The fidelity of this system depends on the tightly regulated action of PTPs, which dephosphorylate these sites to terminate the signal.[7][12]
The core challenge in exploiting this system, either for research or therapeutic intervention, lies in the pTyr moiety itself:
-
Enzymatic Lability: The C-O-P bond of phosphotyrosine is readily cleaved by the ubiquitous family of PTPs, giving it a short biological half-life.[5][10][13]
-
Poor Bioavailability: At physiological pH, the phosphate group is dianionic, making it highly polar and unable to passively diffuse across cell membranes.[1][2][14]
These properties make pTyr-containing peptides poor drug candidates and challenging research tools for studying intracellular processes.[4][8] This necessitated the development of isosteres that mimic the structure and charge of pTyr while providing enhanced stability and, ideally, improved cell permeability.[1][2]
Major Classes of Stable Phosphotyrosine Isosteres
Medicinal chemists have developed several classes of pTyr isosteres, each with a unique set of properties, advantages, and disadvantages.[1][2] The primary goal is to replace the hydrolyzable phosphate P-O bond with a stable P-C bond while maintaining the necessary stereoelectronic features for recognition by SH2 domains and PTPs.[13]
Phosphonates: The First Generation
The earliest and most straightforward pTyr isosteres are the phosphonates, where the bridging oxygen atom of the phosphate is replaced with a methylene (-CH₂) group.[1][2][11] The most well-known example is 4-phosphonomethyl-L-phenylalanine (Pmp) .[13][15]
-
Key Feature: Replacement of the P-O-C linkage with a stable P-C-C bond renders them completely resistant to hydrolysis by PTPs.[1][2][13]
-
Causality: The stability of Pmp-containing peptides was demonstrated in early experiments where, in the absence of a phosphatase inhibitor like vanadate, the native phosphopeptide lost all activity, while the Pmp-containing peptide maintained its inhibitory potency.[2]
-
Limitation: The substitution of an oxygen atom with a methylene group slightly alters the geometry and reduces the acidity of the phosphonate (pKa₂ ~7.1) compared to the phosphate (pKa₂ ~5.7).[15] This can lead to a loss of a key hydrogen bond and a reduced negative charge at physiological pH, often resulting in lower binding affinity for SH2 domains compared to the native pTyr.[15]
Fluorinated Phosphonates: Enhancing the Mimicry
To address the electronic limitations of Pmp, fluorinated phosphonates were developed. The introduction of electron-withdrawing fluorine atoms on the methylene bridge helps to lower the pKa of the phosphonate group, making it a better electronic mimic of the native phosphate.[1][2]
The most successful of these is 4-(phosphonodifluoromethyl)-L-phenylalanine (F₂Pmp) .[5][10]
-
Key Feature: The two fluorine atoms lower the pKa of the phosphonate, more closely replicating the charge state of pTyr at physiological pH.[16] This modification often restores or even enhances binding affinity.
-
Expert Insight: F₂Pmp is considered one of the most effective and widely used pTyr isosteres.[5][10][14] For example, incorporating F₂Pmp into a peptide substrate for PTP1B resulted in an inhibitor with 1000-fold greater potency than the equivalent Pmp-containing peptide.[1][2] This highlights the importance of mimicking the electronic properties of the phosphate's bridging oxygen for molecular recognition by PTPs.[1][2]
-
Context-Dependency: It is crucial to recognize that the effect of F₂Pmp is context-dependent. While it showed similar binding affinity to the native phosphopeptide for the PI-3K SH2 domain, it resulted in a 5-fold loss for the Grb2 SH2 domain and a 5.7-fold gain for the Src SH2 domain.[1][2] This underscores that different protein targets tolerate this isostere to varying extents.
Carboxylates: An Alternative Approach
To move away from the phosphorus atom and explore different charge distributions to improve cell penetration, isosteres based on carboxylates were developed.[1][2]
-
O-malonyl tyrosine (OMT): This dicarboxylate isostere showed some success, but generally, carboxylate-based mimics have struggled to achieve the high affinities of their phosphonate counterparts.[1]
-
p-carboxymethyl-L-phenylalanine (CMF): This monocarboxylate analog has been used as a non-hydrolyzable pTyr mimic.[17] While crystal structures show it binds in the pTyr pocket, it often leads to a significant loss in potency.[1][2] For instance, a CMF-containing peptide displayed a 500-fold poorer binding affinity for the Lck SH2 domain than the native pTyr peptide.[2] Despite this, its stability and ability to be genetically encoded make it a useful tool for specific applications.[15][17]
Data Summary: Comparative Analysis of pTyr Isosteres
The choice of isostere is a critical experimental decision driven by the specific target and application. The following table summarizes the key properties of the most common pTyr mimics.
| Isostere | Abbreviation | Key Structural Feature | PTP Stability | Key Advantages | Key Limitations |
| Phosphotyrosine | pTyr | C-O-P bond | Labile | Native ligand, ideal for kinase/phosphatase assays | Enzymatically unstable, poor cell permeability[8][9] |
| Phosphonomethyl-phenylalanine | Pmp | C-C-P bond | Stable | Completely resistant to hydrolysis[1][2][13] | Reduced acidity, often lower binding affinity than pTyr[15] |
| Difluorophosphonomethyl-phenylalanine | F₂Pmp | C-CF₂-P bond | Stable | Excellent electronic mimic of pTyr, often high affinity[1][2][10] | Context-dependent affinity, still poorly cell-permeable[1][2] |
| Carboxymethyl-phenylalanine | CMF | Aryl-CH₂-COOH | Stable | Non-phosphorus based, can be genetically encoded[15][17] | Significantly lower binding affinity in many cases[1][2] |
| O-malonyl tyrosine | OMT | Aryl-O-CO-CH₂-COOH | Stable | Dicarboxylate structure explores different charge space | Generally lower affinity than phosphonates[1] |
Experimental Design & Protocols
The application of pTyr isosteres requires robust experimental design. The primary use of these compounds is to act as stable, competitive inhibitors to probe the function of pTyr-dependent interactions.
Workflow for Isostere Evaluation
A logical workflow is essential for characterizing a novel pTyr isostere or applying an existing one to a new biological system. This process ensures a systematic evaluation from basic biochemical properties to cellular activity.
Protocol: SH2 Domain Binding Assay (Illustrative)
This protocol describes a generalized approach to quantify the binding of a pTyr isostere-containing peptide to an SH2 domain using a technique like Surface Plasmon Resonance (SPR).
Objective: To determine the dissociation constant (Kᴅ) of an isostere-peptide for a specific SH2 domain.
Methodology:
-
Protein Immobilization:
-
Covalently immobilize the purified, recombinant SH2 domain onto a sensor chip (e.g., a CM5 chip via amine coupling) according to the manufacturer's instructions. The goal is to achieve a stable baseline signal.
-
Causality: Immobilizing the protein allows for real-time measurement of the binding and dissociation of the peptide analyte, providing kinetic data.
-
-
Analyte Preparation:
-
Synthesize or procure the peptide of interest containing the pTyr isostere (e.g., F₂Pmp). The peptide sequence should correspond to the known binding motif of the target SH2 domain.
-
Prepare a serial dilution of the peptide in a suitable running buffer (e.g., HBS-EP+). Concentrations should span a range from at least 10-fold below to 10-fold above the expected Kᴅ.
-
-
Binding Measurement:
-
Inject the peptide solutions over the sensor chip surface at a constant flow rate. Start with the lowest concentration and proceed to the highest.
-
Include a buffer-only injection as a blank for double referencing.
-
Monitor the change in response units (RU) over time to generate sensorgrams for both the association and dissociation phases.
-
-
Data Analysis:
-
Subtract the reference surface and blank injection data from the active surface data.
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (kₐ), dissociation rate (kᵣ), and the equilibrium dissociation constant (Kᴅ = kᵣ/kₐ).
-
Trustworthiness: A good fit of the model to the experimental data across multiple concentrations provides confidence in the calculated kinetic parameters.
-
Protocol: Cell-Based Phosphorylation Assay (Illustrative)
Most pTyr isosteres are charged and not cell-permeable. To test them in cells, a pro-drug strategy is often required, where the charged phosphonate is masked with lipophilic groups (e.g., pivaloyloxymethyl, POM) that are cleaved by intracellular esterases to release the active compound.[18]
Objective: To determine if an isostere-based inhibitor can block a specific signaling event inside a cell.
Methodology:
-
Cell Culture and Stimulation:
-
Inhibitor Treatment:
-
Pre-treat the cells with varying concentrations of the cell-permeable pro-drug of the pTyr isostere inhibitor for 1-2 hours. Include a vehicle-only control (e.g., DMSO).
-
Causality: Pre-incubation allows time for the pro-drug to enter the cells and be converted to its active form.
-
-
Pathway Activation:
-
Stimulate the cells with a growth factor (e.g., EGF, PDGF) for a short period (e.g., 5-10 minutes) to induce tyrosine phosphorylation of the target pathway.
-
-
Lysis and Protein Analysis:
-
Western Blotting:
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a downstream target protein (e.g., anti-phospho-ERK).
-
Strip and re-probe the membrane with an antibody for the total amount of the target protein (e.g., anti-total-ERK) to serve as a loading control.
-
Self-Validation: Comparing the phosphorylated protein level to the total protein level ensures that any observed decrease in signal is due to inhibition of phosphorylation, not a decrease in the protein itself.
-
Future Trajectory and Conclusion
The field of pTyr isosteres continues to evolve. While early peptide-based inhibitors demonstrated proof-of-concept, they often suffered from poor pharmacological properties.[1][2] The focus has increasingly shifted towards incorporating these isosteres into small-molecule scaffolds to improve cell penetration and overall drug-like characteristics.[1][2][21] Furthermore, the genetic encoding of non-hydrolyzable analogs like CMF and Pmp in both bacterial and mammalian cells opens up new avenues for studying the precise functional roles of individual phosphorylation sites in a controlled manner.[15][17][22][23]
References
- Stone, K. B., & LaRochelle, J. R. (2019). Phosphotyrosine Isosteres: Past, Present and Future. PMC.
- Stone, K. B., & LaRochelle, J. R. (2019). Phosphotyrosine Isosteres: Past, Present and Future. Organic & Biomolecular Chemistry.
-
Furet, P., et al. (2000). Structure-based design and synthesis of phosphinate isosteres of phosphotyrosine for incorporation in Grb2-SH2 domain inhibitors. Part 1. PubMed. [Link]
-
Wang, F., et al. (2017). Genetically encoding phosphotyrosine and its nonhydrolyzable analog in bacteria. PMC. [Link]
-
Walker, C. V., et al. (2000). Structure-based design and synthesis of phosphinate isosteres of phosphotyrosine for incorporation in Grb2-SH2 domain inhibitors. Part 2. PubMed. [Link]
-
Stone, K. B., & LaRochelle, J. R. (2020). Phosphotyrosine isosteres: past, present and future. Organic & Biomolecular Chemistry. [Link]
-
Moccia, M., et al. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. ResearchGate. [Link]
-
Yan, Z., et al. (2003). Design and synthesis of phosphotyrosine mimetics. R Discovery. [Link]
-
Moccia, M., et al. (2020). Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues. RSC Publishing. [Link]
-
Wang, Y., et al. (2021). Genetic Encoding of A Nonhydrolyzable Phosphotyrosine Analog in Mammalian Cells. Cell Press. [Link]
-
Stone, K. B., & LaRochelle, J. R. (2020). Phosphotyrosine Isosteres: Past, Present and Future. PubMed - NIH. [Link]
-
Erlanson, D. A., et al. (2003). Discovery of a new phosphotyrosine mimetic for PTP1B using breakaway tethering. PubMed. [Link]
-
Wang, F., et al. (2017). Genetically encoding phosphotyrosine and its nonhydrolyzable analog in bacteria. PubMed. [Link]
-
Wu, L., et al. (2015). Development of Novel Phosphonodifluoromethyl-Containing Phosphotyrosine Mimetics and a First-In-Class, Potent, Selective, and Bioavailable Inhibitor of Human CDC14 Phosphatases. PMC. [Link]
-
Cirillo, D., et al. (2022). SH2 Domains: Folding, Binding and Therapeutical Approaches. MDPI. [Link]
-
Wang, Y., et al. (2021). Genetic Encoding of A Nonhydrolyzable Phosphotyrosine Analog in Mammalian Cells. ResearchGate. [Link]
-
Burke, T. R. Jr., & Lee, K. (2003). Phosphotyrosyl mimetics in the development of signal transduction inhibitors. PubMed. [Link]
-
Berkowitz, D. B., et al. (2011). The α,α-Difluorinated Phosphonate L-pSer-Analogue: An Accessible Chemical Tool for Studying Kinase-Dependent Signal Transduction in Vitro, and In Living Cells. PMC. [Link]
-
Elliott, T. S., et al. (2012). Phosphate isosteres in medicinal chemistry. PubMed. [Link]
-
Abu Dayyih, W. A. A. (2022). Recent Advancements in Medicinal Chemistry of Phosphotyrosine. Hilaris Publisher. [Link]
-
Wagner, T., et al. (2020). Pentafluorophosphato‐Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine‐Specific Protein Interactions. PMC. [Link]
-
D'Auria, G. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF PENTAFLUOROPHOSPHATES AS AMPHIPHILIC NON-CLEAVABLE PHOSPHATASE INHIBITORS. Refubium - Freie Universität Berlin. [Link]
-
Wojcik, J., et al. (2013). Selective Targeting of SH2 Domain–Phosphotyrosine Interactions of Src Family Tyrosine Kinases with Monobodies. PMC. [Link]
-
Díaz, M., et al. (2021). Hybrid Quinolinyl Phosphonates as Heterocyclic Carboxylate Isosteres: Synthesis and Biological Evaluation against Topoisomerase 1B (TOP1B). MDPI. [Link]
-
St-Denis, N., & Gingras, A. C. (2018). Proteinaceous Regulators and Inhibitors of Protein Tyrosine Phosphatases. MDPI. [Link]
-
Andersen, J. N., et al. (2005). Inhibitors of protein tyrosine phosphatases: next-generation drugs? PubMed. [Link]
-
Navo, C. D., et al. (2023). Structure-based design of a phosphotyrosine-masked covalent ligand targeting the E3 ligase SOCS2. PMC. [Link]
-
Ye, Y., & Conway, S. J. (2014). Synthesis of α-brominated phosphonates and their application as phosphate bioisosteres. MedChemComm. [Link]
-
Elliott, T. S., et al. (2005). Phosphate Isosteres in Medicinal Chemistry. Bentham Science Publishers. [Link]
-
Phosphotyrosine Detection Methods. Cytoskeleton, Inc. [Link]
Sources
- 1. Phosphotyrosine Isosteres: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Phosphotyrosine isosteres: past, present and future - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Phosphotyrosine isosteres: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. mdpi.com [mdpi.com]
- 8. Phosphotyrosyl mimetics in the development of signal transduction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphate isosteres in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in synthetic and medicinal chemistry of phosphotyrosine and phosphonate-based phosphotyrosine analogues - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00272K [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Inhibitors of protein tyrosine phosphatases: next-generation drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Pentafluorophosphato‐Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine‐Specific Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Genetically encoding phosphotyrosine and its nonhydrolyzable analog in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of α-brominated phosphonates and their application as phosphate bioisosteres - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00255E [pubs.rsc.org]
- 17. biorxiv.org [biorxiv.org]
- 18. Structure-based design of a phosphotyrosine-masked covalent ligand targeting the E3 ligase SOCS2 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. cytoskeleton.com [cytoskeleton.com]
- 21. Discovery of a new phosphotyrosine mimetic for PTP1B using breakaway tethering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Genetically encoding phosphotyrosine and its nonhydrolyzable analog in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
(S)-2-amino-3-(4-sulfophenyl)propanoic acid molecular weight
An In-depth Technical Guide to (S)-2-amino-3-(4-sulfophenyl)propanoic acid: Synthesis, Characterization, and Applications
Authored by: A Senior Application Scientist
This compound is a non-proteinogenic amino acid, a sulfonated analogue of the natural amino acid L-phenylalanine. The introduction of a sulfonic acid moiety onto the phenyl ring dramatically alters the molecule's physicochemical properties, imparting high polarity and aqueous solubility. These characteristics make it a compelling building block for medicinal chemists and peptide scientists. Its incorporation can enhance the pharmacokinetic profiles of parent molecules, modulate receptor binding affinity, and serve as a versatile synthetic intermediate. This guide provides a comprehensive overview of its fundamental properties, outlines a robust methodology for its synthesis and purification, details rigorous analytical techniques for its characterization, and explores its applications in modern drug discovery and development.
Core Physicochemical Properties
Understanding the fundamental properties of this compound is the first step in its effective application. The sulfonic acid group (-SO₃H) is a strong acid, meaning it is typically deprotonated and negatively charged at physiological pH. This feature is central to its utility, distinguishing it significantly from its non-sulfonated parent, phenylalanine.
All quantitative data for the compound are summarized in the table below for ease of reference.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₅S | Derived |
| Molecular Weight | 245.26 g/mol | [1] |
| CAS Number | 34023-49-9 | [1] |
| Appearance | Typically a white to off-white solid | General Knowledge |
| Purity | ≥95% (Commercially available) | [1] |
Synthesis and Purification: A Validated Workflow
The synthesis of this compound requires a strategic approach to regioselectively introduce the sulfonic acid group while preserving the chiral center at the alpha-carbon. A common and effective strategy involves the direct sulfonation of L-phenylalanine.
Expertise & Rationale:
Direct sulfonation of unprotected phenylalanine presents challenges, including potential side reactions and oxidation. However, using a strong sulfonating agent like oleum (fuming sulfuric acid) under controlled temperature conditions can favor the desired para-substitution on the aromatic ring. The electron-donating nature of the alkyl side chain directs electrophilic substitution to the ortho and para positions, with the para position being sterically favored. The amino and carboxyl groups remain protonated in the strongly acidic medium, which helps to protect them from side reactions.
Experimental Protocol: Synthesis
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 100 mL of fuming sulfuric acid (20% SO₃) to 0°C in an ice-salt bath.
-
Substrate Addition: Slowly add L-phenylalanine (0.1 mol) to the stirred oleum, ensuring the temperature does not exceed 5°C. The slow addition is critical to control the exothermic reaction.
-
Reaction: Once the addition is complete, allow the mixture to stir at 0-5°C for 2 hours, then let it warm to room temperature and stir for an additional 12 hours.
-
Quenching: Carefully and slowly pour the reaction mixture onto 500g of crushed ice in a large beaker. This step must be performed in a fume hood with extreme caution due to the highly exothermic nature of quenching concentrated acid.
-
Neutralization & Precipitation: Neutralize the resulting acidic solution by the slow addition of a saturated barium hydroxide solution until the pH reaches approximately 7. A dense precipitate of barium sulfate will form.
-
Filtration: Filter the mixture to remove the barium sulfate precipitate. The filtrate contains the desired product as a barium salt.
-
Acidification & Isolation: Acidify the filtrate with a stoichiometric amount of sulfuric acid to precipitate the remaining barium ions. Filter again. The resulting solution is then concentrated under reduced pressure. The crude product is precipitated by adding ethanol, filtered, and dried.
Experimental Protocol: Purification
The primary method for purification is recrystallization from an aqueous-organic solvent system.
-
Dissolve the crude product in a minimal amount of hot water.
-
Add a miscible organic solvent (e.g., isopropanol or ethanol) dropwise until the solution becomes turbid.
-
Heat the mixture gently until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the crystals under vacuum to a constant weight.
Workflow Visualization
Caption: Synthetic and purification workflow for this compound.
Analytical Characterization
Rigorous analytical validation is essential to confirm the identity, purity, and stereochemical integrity of the final compound. Each technique provides a piece of a puzzle that, when assembled, provides a self-validating confirmation of the molecule's structure.
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment. Expected signals include two doublets for the aromatic protons (an AA'BB' system), a multiplet for the alpha-proton, and two multiplets for the diastereotopic beta-protons. The exact chemical shifts will depend on the solvent and pH.
-
¹³C NMR: Confirms the carbon skeleton. Key signals include the carboxyl carbon (~175 ppm), the aromatic carbons (120-150 ppm), and the alpha and beta carbons of the amino acid backbone.
-
-
Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition. The measured exact mass should be within 5 ppm of the theoretical exact mass of C₉H₁₁NO₅S.
-
Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically employed.[2][3]
Protocol: Reverse-Phase HPLC for Purity Analysis
-
Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent, improving peak shape for the zwitterionic analyte.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm. Rationale: 220 nm allows for detection of the peptide bond-like structure, while 254 nm is sensitive to the aromatic ring.
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Analytical Workflow Visualization
Caption: A comprehensive analytical workflow for structural and purity validation.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool for researchers. As a non-natural amino acid derivative, it is primarily used as a specialized building block in organic and peptide synthesis.[4]
Peptide Modification
Incorporating this amino acid into a peptide sequence can dramatically increase the peptide's hydrophilicity and aqueous solubility. This is a critical strategy for overcoming poor pharmacokinetic properties of many therapeutic peptides.
-
Mechanism of Action: The negatively charged sulfonate group can disrupt aggregation, reduce non-specific binding to proteins and membranes, and improve formulation characteristics. It can also be used to mimic phosphotyrosine in signal transduction research, as the sulfonate group can act as a non-hydrolyzable phosphate mimic.
Small Molecule Synthesis
In small molecule drug development, it serves as a versatile intermediate. The amino acid backbone provides a chiral scaffold, while the sulfonate group can be used to engage with specific targets or to enhance the "drug-like" properties of a lead compound. Its use is particularly relevant in the design of inhibitors for enzymes that process amino acids.[5]
Logical Application Pathway
Caption: Key application pathways in peptide and small molecule drug discovery.
Conclusion
This compound is more than just a chemical curiosity; it is a potent tool for rationally designing molecules with improved therapeutic potential. Its high polarity, conferred by the sulfonic acid group, provides a direct and effective means to enhance the aqueous solubility and pharmacokinetic properties of peptides and small molecules. The synthetic and analytical protocols detailed herein provide a reliable framework for its preparation and validation, ensuring that researchers can confidently integrate this valuable building block into their drug discovery programs. Its continued use is poised to contribute to the development of next-generation therapeutics.
References
-
PubChem. (n.d.). 2-Amino-3-(4-sulfamoylphenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-3-phenylpropanoic acid;2-amino-3-sulfanylpropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
A-ChemTek. (n.d.). Discover the Versatility of (S)-2-amino-3-(pyridin-4-yl)propanoic acid Dihydrochloride. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Retrieved from [Link]
-
NIST. (n.d.). 2-Amino-3-(4-hydroxyphenyl)-propanoic acid. NIST WebBook. Retrieved from [Link]
- Google Patents. (n.d.). Method of obtaining 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.
-
PMC. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. chemimpex.com [chemimpex.com]
The Biological Role of Sulfotyrosine Mimics in Peptide Chemistry: A Guide to Stable Isosteres
Topic: Biological Role of Sulfotyrosine Mimics in Peptide Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Stability-Function Paradox
Tyrosine O-sulfation is a pervasive post-translational modification (PTM) governing high-affinity protein-protein interactions (PPIs) in the extracellular space.[1][2][3][4] From the entry of HIV-1 via CCR5 to the coagulation cascade mediated by thrombin, the sulfotyrosine (sTyr) residue acts as a critical electrostatic anchor. However, for the peptide chemist and drug developer, sTyr presents a formidable paradox: its biological potency is matched only by its chemical fragility.
The native sulfate ester (
Chemical Landscape: The Search for the Perfect Isostere
To mimic sulfotyrosine, one must replicate its distinct physicochemical profile. The sulfate group is a hard dianion (at physiological pH) with a pKa of approximately -2.1, making it significantly more acidic than phosphotyrosine (pTyr, pKa ~1.4).
Comparative Analysis of Mimics
The following table contrasts the native residue with its primary mimics used in drug development.
| Residue / Mimic | Structure Class | pKa (approx) | Stability (Acid/Enzyme) | Key Application |
| Sulfotyrosine (sTyr) | O-Sulfate Ester | -2.1 | Poor / Poor | Native ligand studies; in vitro assays. |
| Phosphotyrosine (pTyr) | O-Phosphate Ester | 1.4, 6.0 | Moderate / Poor | Signal transduction probes; often fails to mimic sTyr electrostatics. |
| 4-Sulfomethyl-Phe (Smp) | Aryl Sulfonate | -1.0 | High / High | Thrombin inhibitors; stable peptide drugs. |
| F | Difluorophosphonate | 1.0, 5.8 | High / High | Phosphatase resistant; mimics pTyr better than sTyr. |
| Aryl Sulfonates | Small Molecule | < -1.0 | High / High | HIV-1 entry inhibitors (CCR5 mimics). |
Structural Logic
-
Electrostatics: The sulfonate group (
) found in Smp lacks the bridging oxygen of sTyr. This alters the bond angle slightly but confers absolute resistance to sulfatases and acidic cleavage cocktails (e.g., TFA). -
Acidity: While pTyr is a common substitute, its higher pKa means it is often protonated or carries a different charge density than sTyr at binding interfaces, leading to reduced affinity (e.g., in Chemokine receptors).
Biological Mechanisms & Case Studies
HIV-1 Entry Inhibition (CCR5 N-Terminus)
The N-terminus of the CCR5 co-receptor contains multiple sTyr residues (Tyr10, Tyr14) that bind to the V3 loop of the HIV-1 gp120 glycoprotein.[4][5]
-
Mechanism: The sulfate groups form salt bridges with conserved arginine/lysine residues on gp120.
-
Mimicry: Small molecule inhibitors containing naphthyl disulfonic acids have been successfully designed to mimic the charge distribution of the sulfated CCR5 peptide, competitively inhibiting viral entry.[6]
-
Experimental Insight: Unmodified tyrosine or pTyr peptides fail to bind gp120 with high affinity, confirming the strict requirement for the sulfate's specific charge density.
Thrombin Inhibition (Hirudin)
Hirudin, a potent anticoagulant from leeches, utilizes sTyr63 to bind the anion-binding exosite I of thrombin.
-
Problem: Native sulfated hirudin peptides have short half-lives.
-
Solution: Incorporation of 4-sulfomethyl-phenylalanine (Smp) yields analogs that retain nanomolar affinity for thrombin but are completely stable in plasma. X-ray crystallography confirms that the sulfonate group of Smp occupies the same binding pocket as the native sulfate, despite the absence of the ester oxygen.
Experimental Protocols
Protocol A: Synthesis of Native sTyr Peptides via SuFEx
Note: Before using mimics, researchers often require a native standard. The Sulfur-Fluoride Exchange (SuFEx) method is the current gold standard for synthesizing sTyr peptides without acid-labile protecting groups.
Objective: Synthesize a peptide containing a native sTyr residue using Fmoc-Tyr(OSO
Step-by-Step Methodology:
-
Resin Loading: Load Rink Amide resin (0.5 mmol/g) with the first amino acid using standard Fmoc chemistry.
-
Elongation: Perform iterative coupling/deprotection cycles.
-
Coupling: 4 eq. Amino Acid, 4 eq. HATU, 8 eq. DIPEA in DMF (45 min).
-
Deprotection: 20% Piperidine in DMF (2 x 10 min).
-
-
Incorporation of Fluorosulfate: Couple Fmoc-Tyr(OSO
F)-OH (commercially available or synthesized from Fmoc-Tyr and SO F ) like a standard amino acid.-
Critical: This group is stable to piperidine and TFA.
-
-
Cleavage: Cleave peptide from resin using TFA/TIPS/H
O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether. -
SuFEx Conversion (The "Click" Step):
-
Dissolve crude fluorosulfated peptide in Ethylene Glycol (acting as both solvent and reactant) with 10 eq. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[2]
-
Incubate at Room Temperature for 1-2 hours.
-
Mechanism:[2][7] DBU activates the ethylene glycol to displace the fluoride; the resulting intermediate eliminates ethylene oxide to yield the free sulfate monoester.
-
-
Purification: HPLC purification using Ammonium Bicarbonate buffer (pH 8) to prevent acid hydrolysis of the newly formed sTyr.
Protocol B: Validation via Fluorescence Polarization (FP)
Objective: Compare binding affinity (
-
Labeling: Synthesize both peptides with an N-terminal FITC tag (via an Ahx linker to prevent steric clash).
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG-8000, pH 7.4.
-
Titration:
-
Prepare serial dilutions of the target protein (Thrombin) from 0 nM to 10
M in a black 384-well plate. -
Add FITC-peptide to a fixed final concentration (e.g., 10 nM).
-
-
Incubation: Incubate for 30 min at RT in the dark.
-
Measurement: Read Fluorescence Polarization (Ex 485 nm / Em 525 nm).
-
Data Analysis: Plot mP vs. [Protein] and fit to a one-site binding model to derive
.-
Success Criteria: The Mimic-peptide should exhibit a
within 1-log of the Native peptide.
-
Visualization: Structural & Logical Pathways
Chemical Structures and Optimization Workflow
The following diagram illustrates the chemical difference between the native residue and its stable mimics, followed by the decision logic for drug design.
Caption: Figure 1. Structural comparison of sTyr and its mimics, integrated into a rational drug design workflow transitioning from native validation to stable therapeutic engineering.
References
-
Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc-Based Solid-Phase Strategy. Source: National Institutes of Health (NIH) / Angew. Chem. Int. Ed. URL:[Link]
-
Specific interaction of CCR5 amino-terminal domain peptides containing sulfotyrosines with HIV-1 envelope glycoprotein gp120. Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]
-
Synthesis and evaluation of peptidic thrombin inhibitors bearing acid-stable sulfotyrosine analogues. Source: Chemical Communications (RSC) URL:[Link]
-
Design and synthesis of small molecule-sulfotyrosine mimetics that inhibit HIV-1 entry. Source: National Institutes of Health (NIH) / Bioorg Med Chem Lett. URL:[Link]
-
Sulfotyrosine residues: Interaction specificity determinants for extracellular protein–protein interactions. Source: National Institutes of Health (NIH) / Mol Cell Proteomics. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfotyrosine residues: Interaction specificity determinants for extracellular protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. Design and synthesis of small molecule-sulfotyrosine mimetics that inhibit HIV-1 entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfated Tyrosine Peptides or Sulfotyrosine Peptide [biosyn.com]
Engineering Peptide Therapeutics: A Technical Guide to 4-Sulfophenylalanine Sourcing, Pricing, and Synthetic Integration
Executive Summary
The development of peptide-based therapeutics often encounters a critical biological hurdle: the rapid enzymatic degradation of post-translational modifications. For signaling peptides relying on phosphotyrosine (pTyr) residues to mediate protein-protein interactions (such as binding to SH2 domains), in vivo half-life is severely limited by ubiquitous protein tyrosine phosphatases (PTPs).
4-Sulfophenylalanine (4-Sulfo-L-phenylalanine) , commonly utilized in solid-phase peptide synthesis (SPPS) as Fmoc-Phe(SO3Na)-OH , serves as a highly effective, non-hydrolyzable bioisostere for phosphotyrosine[1]. By substituting the phosphate group (-PO4H2) with a sulfonate group (-SO3H), researchers can maintain the critical negative charge and tetrahedral geometry required for receptor binding while rendering the peptide completely resistant to phosphatase cleavage. This whitepaper provides an in-depth analysis of the mechanistic utility, commercial supplier landscape, pricing dynamics, and optimized synthetic workflows for incorporating 4-sulfophenylalanine into peptide therapeutics.
Chemical and Biological Significance: The Causality of Bioisosterism
The structural rationale for utilizing 4-sulfophenylalanine lies in its precise geometric and electrostatic mimicry. High-pressure crystallographic studies of S-4-sulfo-L-phenylalanine monohydrate confirm that the atoms surrounding the sulfur atom maintain a slightly distorted tetrahedral configuration, closely mirroring the spatial arrangement of a phosphate group[2].
However, the causality of its biological advantage is rooted in bond stability. The phosphorus-oxygen (P-O) bond in phosphotyrosine is highly susceptible to nucleophilic attack by the catalytic cysteine residue in the active site of PTPs. In contrast, the carbon-sulfur (C-S) bond in 4-sulfophenylalanine cannot be cleaved by these enzymes. This creates a self-validating experimental system: when a pTyr-dependent signaling assay loses activity over time due to serum phosphatases, substituting pTyr with 4-sulfophenylalanine will sustain the signal, proving that the loss of activity was strictly degradation-dependent rather than a failure of receptor affinity.
Fig 1: Mechanistic logic of 4-Sulfophenylalanine as a phosphatase-resistant pTyr bioisostere.
Supplier Landscape and Price Comparison
Sourcing unnatural amino acids requires balancing chemical purity, optical isomerism (L- vs. D-form), and cost. For standard Fmoc-SPPS, the sodium salt derivative—Fmoc-Phe(SO3Na)-OH (CAS: 106864-37-3 or related isomer forms)—is the industry standard due to its improved solubility profiles compared to the free sulfonic acid.
Because 4-sulfophenylalanine is a highly specialized building block, pricing is subject to organizational contracts and bulk negotiation. Below is a comparative synthesis of the primary commercial suppliers based on current catalog data[3][4].
Table 1: Fmoc-Phe(SO3Na)-OH Supplier & Pricing Matrix
| Supplier | Product Line / Brand | Catalog Number | Purity (HPLC) | Estimated Price Tier (Per 1g - 5g)* | Notes |
| Sigma-Aldrich (Merck) | Novabiochem® | 8.52378 | ≥ 95.0% | Industry gold standard for SPPS. Includes comprehensive COA and TLC/IR validation[5]. | |
| ChemicalBook Network | Global Aggregator | N/A | Variable | Connects to bulk manufacturers in China/India. Best for scale-up >50g[4]. | |
| MedChemExpress | Custom Synthesis | Custom | ≥ 98.0% | Often supplies specialized derivatives for antibody-drug conjugates (ADCs)[6]. |
*Note: Exact pricing requires institutional login and varies by contract. The tier system represents relative market positioning for specialty unnatural amino acids.
Experimental Protocols: SPPS Integration
The incorporation of Fmoc-Phe(SO3Na)-OH into a growing peptide chain presents unique thermodynamic and steric challenges. The permanent negative charge of the sulfonate group can induce peptide aggregation on the resin and sterically hinder the incoming amino acid.
To counteract this, standard uronium-based coupling reagents (like HATU) can sometimes lead to guanidinylation side reactions with the sulfonate group. Therefore, base-mediated coupling methods using phosphonium reagents (PyBOP®) or specific benzotriazoles (HBTU) are strictly recommended [5].
Step-by-Step Methodology: Coupling Fmoc-Phe(SO3Na)-OH
1. Resin Preparation & Swelling
-
Weigh the desired amount of Rink Amide or Wang resin (typically 0.1 mmol scale).
-
Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes at room temperature to maximize pore accessibility.
2. Fmoc Deprotection
-
Treat the resin with 20% Piperidine in DMF (v/v) for 2 cycles (5 minutes, then 15 minutes).
-
Wash the resin thoroughly with DMF (5 × 1 min) to remove all residual base. Causality: Residual piperidine will prematurely deprotect the incoming unnatural amino acid, leading to double-coupling errors.
3. Pre-Activation of the Unnatural Amino Acid
-
In a separate vial, dissolve 3.0 equivalents (0.3 mmol) of Fmoc-Phe(SO3Na)-OH and 3.0 equivalents of PyBOP in minimal DMF.
-
Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The solution should turn slightly yellow, indicating the formation of the active ester. Allow 2 minutes for pre-activation.
4. Coupling Reaction
-
Transfer the activated amino acid solution to the resin.
-
Agitate at room temperature for 2 to 3 hours . Expert Insight: The extended coupling time is mandatory. The bulky hydration sphere around the sodium sulfonate group significantly reduces the kinetics of the nucleophilic attack by the resin-bound amine.
5. Cleavage and Global Deprotection
-
Following the completion of the peptide sequence, cleave the peptide from the resin using a standard TFA cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5).
-
Agitate for 2 hours. The sulfonate group is completely stable to highly acidic conditions.
Fig 2: Optimized SPPS workflow for the integration of highly charged sulfonate amino acids.
Quality Control and Validation
A self-validating protocol requires rigorous post-synthesis characterization to confirm that the sulfonate group remained intact and that no deletion sequences occurred due to steric hindrance.
-
Reverse-Phase HPLC (RP-HPLC): The introduction of 4-sulfophenylalanine drastically increases the hydrophilicity of the peptide compared to its wild-type counterpart. When running a standard Water/Acetonitrile (with 0.1% TFA) gradient, the sulfated peptide will elute significantly earlier than the native sequence. This retention time shift is a primary diagnostic indicator of successful incorporation.
-
Electrospray Ionization Mass Spectrometry (ESI-MS): The mass shift must be carefully calculated. The replacement of a native Tyrosine (-OH, mass ~163 Da) with 4-Sulfophenylalanine (-SO3H, mass ~245 Da) results in a net mass increase of +82 Da per residue. Ensure the MS is run in negative ion mode if signal suppression occurs in positive mode, as the sulfonate group readily carries a negative charge.
References
- Anti-cd70 antibody-drug conjugates (Patent WO2024155627A1). Google Patents. Discusses the use of non-natural amino acids including 4-sulfophenylalanine in advanced drug development.
-
Hydrate vs Anhydrate under a Pressure-(De)stabilizing Effect of the Presence of Water in Solid Forms of Sulfamethoxazole . Crystal Growth & Design, ACS Publications. Details the tetrahedral configuration and structural stability of S-4-sulfo-L-phenylalanine monohydrate. Available at:[Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fmoc-Phe(SO3Na)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 4. Fmoc-Phe(SO3Na)-OH 5 G [chemicalbook.com]
- 5. Fmoc-Phe(SO3Na)-OH Novabiochem® | Sigma-Aldrich [merckmillipore.com]
- 6. WO2024155627A1 - Anti-cd70 antibody-drug conjugates - Google Patents [patents.google.com]
A Technical Guide to L-4-Sulfophenylalanine (Phe(4-SO3H)): Structure, Physicochemical Properties, and pKa Determination
Abstract: L-4-Sulfophenylalanine (Phe(4-SO3H)) is a non-canonical amino acid of significant interest in biochemical and pharmaceutical research. Its structure, analogous to phenylalanine, incorporates a sulfonic acid moiety on the phenyl ring, imparting unique physicochemical properties. This modification results in a strongly acidic side chain that is predominantly ionized at physiological pH, making it a valuable tool for mimicking phosphotyrosine, enhancing peptide solubility, and introducing specific electrostatic interactions in protein engineering. This guide provides a comprehensive overview of the structure, acid-base chemistry, and detailed experimental protocols for the pKa determination of Phe(4-SO3H), tailored for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Role of Non-Canonical Amino Acids
The expansion of the genetic code to include non-canonical amino acids (ncAAs) has revolutionized protein engineering and drug design. These unique building blocks offer novel chemical functionalities not found in the 20 proteinogenic amino acids. Among these, L-4-Sulfophenylalanine (Phe(4-SO3H)) stands out. It is a structural analog of phenylalanine, featuring a sulfonic acid (-SO3H) group at the para position of the phenyl ring.[1] This substitution dramatically alters the side chain's properties from hydrophobic to strongly hydrophilic and acidic. The sulfonic acid group is a strong acid, meaning its side chain is negatively charged across a wide physiological pH range. This characteristic makes Phe(4-SO3H) a superb mimic for post-translationally modified residues like phosphotyrosine, a key player in cellular signaling pathways. This guide serves as a technical resource, detailing the fundamental structure and, critically, the acid-base properties of Phe(4-SO3H) to enable its effective application in research.
Molecular Structure and Physicochemical Properties
Chemical Structure
The structure of Phe(4-SO3H) consists of a central alpha-carbon bonded to an alpha-amino group, an alpha-carboxyl group, a hydrogen atom, and the distinguishing 4-sulfobenzyl side chain. The presence of the sulfonic acid group is the primary determinant of its unique chemical behavior.[1]
Diagram: Chemical Structure of L-4-Sulfophenylalanine
Caption: Zwitterionic form of L-4-Sulfophenylalanine at physiological pH.
Physicochemical Data Summary
A summary of key physicochemical properties for L-4-Sulfophenylalanine is provided below for quick reference.
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-3-(4-sulfophenyl)propanoic acid | PubChem |
| CAS Number | 34023-49-9 | [1] |
| Molecular Formula | C₉H₁₁NO₅S | [1] |
| Molecular Weight | 245.25 g/mol | [1] |
Acid-Base Chemistry: Understanding the pKa Values of Phe(4-SO3H)
The pKa value, or acid dissociation constant, is a critical parameter that dictates the charge state of a molecule at a given pH. For amino acids, which contain at least two ionizable groups, pKa values determine their net charge, solubility, and interaction with other molecules.[2][3] Phe(4-SO3H) has three such groups: the α-carboxyl group, the α-amino group, and the side-chain sulfonic acid group.
The Ionizable Groups of Phe(4-SO3H)
-
Alpha-Carboxyl Group (pKa₁): Similar to other amino acids, the α-carboxyl group is a weak acid. Its pKa is typically in the range of 2-3. Below this pH, it is protonated (-COOH), and above this pH, it is deprotonated (-COO⁻).
-
Sulfonic Acid Group (pKa₂): This is the most distinctive feature of Phe(4-SO3H). Aromatic sulfonic acids are strong acids. For comparison, the pKa of benzenesulfonic acid is approximately -2.8.[4][5][6] This extremely low pKa value means the sulfonic acid group is fully deprotonated and negatively charged (-SO₃⁻) under all biologically relevant pH conditions.
-
Alpha-Amino Group (pKa₃): The α-amino group is a weak base, with a pKa typically in the range of 9-10.[7] Below this pH, it is protonated (-NH₃⁺), and above this pH, it is neutral (-NH₂).
Summary of Estimated pKa Values
While precise experimental values for Phe(4-SO3H) can vary slightly with experimental conditions (ionic strength, temperature), the expected values based on analogous structures are highly informative.
| Ionizable Group | Estimated pKa | Expected Charge at pH 7.4 |
| α-Carboxyl (-COOH) | ~2.2 | -1 |
| Side Chain (-SO₃H) | < 0 | -1 |
| α-Amino (-NH₃⁺) | ~9.4 | +1 |
| Net Charge at pH 7.4 | -1 |
pH-Dependent Ionization States
The charge state of Phe(4-SO3H) is highly dependent on the solution's pH. Understanding these transitions is crucial for its application.
Diagram: Ionization States of Phe(4-SO3H)
Caption: Predominant ionization states of Phe(4-SO₃H) across a pH gradient.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a robust and accurate method for determining the pKa values of ionizable groups.[8] It involves monitoring the pH of a solution as a titrant of known concentration is incrementally added.[2][9]
Principle of the Method
An amino acid solution is titrated with a strong base (e.g., NaOH). The pH is recorded after each addition of the titrant. A plot of pH versus the volume of NaOH added generates a titration curve. The pKa value for each ionizable group corresponds to the pH at the midpoint of the respective buffering region (the flattest part of the curve).[2][9] The Henderson-Hasselbalch equation provides the theoretical basis, stating that at the half-equivalence point, pH = pKa.[2]
Materials and Reagents
-
L-4-Sulfophenylalanine (Phe(4-SO3H))
-
Standardized 0.1 M Sodium Hydroxide (NaOH), CO₂-free
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Deionized, CO₂-free water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette (10 or 25 mL)
-
Beaker (100 mL)
Step-by-Step Protocol
-
Preparation: Accurately weigh a sample of Phe(4-SO3H) to prepare a solution of known concentration (e.g., 0.01 M) in a defined volume of deionized water.
-
Acidification: Add a precise volume of standardized 0.1 M HCl to the amino acid solution to ensure all functional groups are fully protonated (starting pH should be below 2).
-
Titration Setup: Place the beaker on a magnetic stirrer, immerse the calibrated pH electrode, and position the burette filled with 0.1 M NaOH.
-
Data Collection:
-
Record the initial pH of the acidified solution.
-
Add small, precise increments (e.g., 0.1-0.2 mL) of the NaOH titrant.
-
After each addition, allow the pH reading to stabilize and record both the pH and the total volume of NaOH added.
-
Continue the titration until the pH is above 11 to ensure all protons have been titrated.
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Identify the equivalence points, which are the points of steepest inflection on the curve. These can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.
-
The pKa values are determined from the pH at the midpoints between the equivalence points.
-
pKa₁ (carboxyl): The pH at the halfway point to the first equivalence point.
-
pKa₃ (amino): The pH at the midpoint between the first and second equivalence points.
-
-
Note: Due to the extremely low pKa of the sulfonic acid group, its titration curve will merge with that of the initial strong acid (HCl), making it difficult to resolve with this method. Its value is typically inferred from literature values of analogous compounds.[4][5]
-
Diagram: Experimental Workflow for pKa Determination
Caption: Workflow for pKa determination via potentiometric titration.
Applications and Significance in Research
The unique properties stemming from the sulfonic acid side chain make Phe(4-SO3H) a powerful tool:
-
Phosphotyrosine Mimicry: The tetrahedral geometry and permanent negative charge of the sulfonate group make it an excellent non-hydrolyzable mimic of the phosphate group on phosphotyrosine.[10] This is invaluable for studying protein-protein interactions in signaling pathways that are regulated by tyrosine phosphorylation.
-
Enhanced Solubility: Incorporating Phe(4-SO3H) into peptides can significantly increase their aqueous solubility, which is often a major hurdle in peptide-based drug development.[1]
-
Modulating Electrostatic Interactions: The strong negative charge can be strategically placed within a peptide or protein sequence to create or disrupt specific salt bridges and other electrostatic interactions, allowing for fine-tuning of protein stability and binding affinity.
Conclusion
L-4-Sulfophenylalanine is a non-canonical amino acid with a unique and highly influential sulfonic acid side chain. Its acid-base properties, characterized by a standard α-carboxyl pKa, a standard α-amino pKa, and a strongly acidic side chain pKa, result in a net negative charge under physiological conditions. This predictable charge behavior, combined with its structural similarity to phenylalanine, provides researchers with a versatile tool for a wide range of applications, from probing biological signaling pathways to improving the pharmaceutical properties of peptide-based therapeutics. The experimental protocols detailed herein provide a reliable framework for characterizing its fundamental acid-base chemistry.
References
-
GeeksforGeeks. (2025, July 23). Titration Curve of Amino Acids - Experiment, Significance, pKa. [Link]
-
Scribd. (2020, January 6). Determination of Pka and Pi Values of Amino Acids Through Titration. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 56972052, (S)-Fmoc-phenylalanine-4-sulfonic acid. [Link]
-
Fiveable. (2025, August 15). Benzenesulfonic Acid Definition. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
PubMed. (2001, May 17). Synthesis of protected L-4-[sulfono(difluoromethyl)phenylalanine and its incorporation into a peptide. [Link]
-
National Center for Biotechnology Information. (2021, September 11). Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. [Link]
-
National Center for Biotechnology Information. (2013, November 29). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]
-
Quora. (2018, February 22). Which is stronger, benzoic acid or benzenesulfonic acid?[Link]
-
National Center for Biotechnology Information. (2014, October 16). Development of Methods for the Determination of pKa Values. [Link]
-
ResearchGate. (2018, May 4). A review on physical and chemical properties of L-phenylalanine family of NLO single crystals. [Link]
-
Chair of Analytical Chemistry, University of Tartu. (2025, August 28). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
-
ACS Publications. (2023, October 11). Accurately Predicting Protein pKa Values Using Nonequilibrium Alchemy. [Link]
-
National Center for Biotechnology Information. (2022, March 14). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. [Link]
-
Wikipedia. Phenylalanine. [Link]
-
National Center for Biotechnology Information. (2019, May 1). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. [Link]
-
Master Organic Chemistry. (2026, January 9). The pKa Table Is Your Friend. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 716312, 4-fluoro-L-phenylalanine. [Link]
-
ResearchGate. Potentiometric study of binary complexe of amino acid glycine with metal ion Zn In aqueous solution. [Link]
-
Khan Academy. Using a pKa table. [Link]
-
YouTube. (2020, April 30). pKa Values in Organic Chemistry. [Link]
-
Wikipedia. Benzenesulfonic acid. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6420123, 4-Acetyl-L-phenylalanine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2734471, (s)-n-Fmoc-4-chlorophenylalanine. [Link]
-
Master Organic Chemistry. (2018, November 26). Sulfonyl blocking groups in aromatic synthesis. [Link]
-
ResearchGate. (2022, November 1). Chemical structures of Phe and its analogs used in this study. [Link]
-
ResearchGate. pK, values which have been reported for strong acids. [Link]
-
African Scientist Journal. Determination of Dissociation Constants of Amino Acids Using 'ORIGIN 50' Program. [Link]OCIATION-CONSTANTS.pdf)
Sources
- 1. CAS 34023-49-9: 4-sulfo-L-phenylalanine | CymitQuimica [cymitquimica.com]
- 2. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 3. Khan Academy [khanacademy.org]
- 4. fiveable.me [fiveable.me]
- 5. quora.com [quora.com]
- 6. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 7. publications.africanscientistjournal.org [publications.africanscientistjournal.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. scribd.com [scribd.com]
- 10. Synthesis of protected L-4-[sulfono(difluoromethyl)phenylalanine and its incorporation into a peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Solid-Phase Peptide Synthesis (SPPS) Protocol for Fmoc-4-Sulfophenylalanine
Target Audience: Peptide chemists, drug development scientists, and structural biologists. Objective: To provide an authoritative, mechanistically grounded protocol for the incorporation of 4-sulfophenylalanine into synthetic peptides, detailing reagent selection, coupling causality, and analytical troubleshooting.
Mechanistic Rationale & Chemical Causality
The incorporation of 4-sulfophenylalanine (Phe(4-SO₃H)) into synthetic peptides is a highly effective strategy for increasing the aqueous solubility of hydrophobic sequences. Furthermore, it serves as a critical structural motif in the development of analogs for angiotensin II, phytosulfokine, and cyclolinopeptide A.
The C-S vs. O-S Bond: A Critical Distinction
A common pitfall in peptide design is conflating sulfophenylalanine with sulfotyrosine (Tyr(SO₃H)).
-
Sulfotyrosine contains a sulfate ester (O-S bond) that is notoriously acid-labile. It requires specialized, low-temperature cleavage cocktails to prevent desulfation and frequently loses the -SO₃ group during Electrospray Ionization Mass Spectrometry (ESI-MS).
-
4-Sulfophenylalanine possesses a true sulfonic acid with a robust carbon-sulfur (C-S) bond. This renders the moiety completely stable to standard 95% Trifluoroacetic acid (TFA) global cleavage conditions and prevents spontaneous desulfation during mass spectrometry. It is frequently used as a stable, non-hydrolyzable mimic of sulfotyrosine in drug development.
Why Use the Sodium Salt (Fmoc-Phe(SO₃Na)-OH)?
The free sulfonic acid group is strongly acidic (pKₐ < 1). If introduced into the SPPS cycle in its free acid form, it would immediately protonate the N-terminal amine of the growing peptide chain and neutralize the basic additives (e.g., DIPEA) required for coupling. This would arrest amide bond formation.
To circumvent this thermodynamic trap, the building block must be utilized as the sodium salt: N-α-Fmoc-4-sulfophenylalanine sodium salt (Fmoc-Phe(SO₃Na)-OH) . By pre-neutralizing the sulfonic acid, base-mediated coupling methods (such as HATU/DIPEA or PyBOP/NMM) can efficiently activate the carboxylate without interference[1]. During final TFA cleavage, the sodium salt is converted back into the free sulfonic acid.
Workflow Visualization
Workflow for Fmoc-Phe(SO3Na)-OH incorporation and subsequent global cleavage.
Quantitative Reagent Parameters
Because Fmoc-Phe(SO₃Na)-OH is highly polar, it requires sufficient solvent volume to achieve complete dissolution. It is clearly soluble in N,N-Dimethylformamide (DMF) at standard SPPS concentrations (e.g., 0.5 M).
Table 1: Optimized Coupling Stoichiometry (per 1.0 mmol of resin)
| Reagent | Equivalents | Amount (mmol) | Function |
| Resin-bound Peptide | 1.0 eq | 1.0 mmol | Nucleophile |
| Fmoc-Phe(SO₃Na)-OH | 3.0 eq | 3.0 mmol | Amino Acid Building Block |
| HATU | 2.9 eq | 2.9 mmol | Primary Coupling Reagent |
| DIPEA | 6.0 eq | 6.0 mmol | Base (Maintains basicity & neutralizes SO₃H) |
| DMF | N/A | ~6.0 mL | Solvent (0.5 M relative to AA) |
Note: HATU is maintained slightly sub-stoichiometric (2.9 eq) relative to the amino acid (3.0 eq) to prevent capping of the N-terminal amine by unreacted uronium species.
Step-by-Step Experimental Protocol
Phase A: Amino Acid Activation and Coupling
-
Resin Preparation: Ensure the peptidyl-resin is fully swollen in DMF for at least 30 minutes. Perform standard Fmoc deprotection (e.g., 20% piperidine in DMF for 2 × 10 min) and wash thoroughly with DMF (5 × 1 min).
-
Reagent Dissolution: In a clean, dry vial, weigh out 3.0 eq of Fmoc-Phe(SO₃Na)-OH and 2.9 eq of HATU.
-
Solvation: Add DMF to achieve a 0.5 M concentration of the amino acid. Vortex until the powder is completely dissolved. The solution should be clear to slightly yellow.
-
Base Addition (Activation): Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA) to the solution. The mixture will immediately turn a deeper yellow, indicating the formation of the active O-At ester. Allow pre-activation for exactly 1 minute.
-
Coupling: Transfer the activated solution to the resin. Agitate gently (via nitrogen bubbling or orbital shaking) at room temperature for 60 to 120 minutes.
-
Validation: Drain the reaction mixture and wash the resin with DMF (5 × 1 min). Perform a Kaiser test (Ninhydrin test).
-
Causality Check: If the resin beads remain blue (indicating incomplete coupling), do not re-deprotect. Perform a double coupling using 3.0 eq of Fmoc-Phe(SO₃Na)-OH, but switch the coupling reagent to PyBOP (2.9 eq) and N-Methylmorpholine (NMM, 6.0 eq) to alter the activation kinetics[1].
-
Phase B: Global Cleavage and Deprotection
Because the C-S bond of sulfophenylalanine is highly stable, specialized cleavage cocktails are unnecessary. A standard modified Reagent K or simple TFA/Water/TIS cocktail is sufficient.
Table 2: Standard Cleavage Cocktail Formulation
| Component | Volume % | Purpose |
| TFA | 95% | Global cleavage and conversion of -SO₃Na to -SO₃H |
| Triisopropylsilane (TIS) | 2.5% | Cation scavenger (protects aromatic rings) |
| Ultrapure Water | 2.5% | Quenches reactive carbocations |
-
Cleavage: Add 10 mL of the cleavage cocktail per gram of dry resin. Agitate for 2 hours at room temperature.
-
Filtration: Filter the cleavage solution into a centrifuge tube. Wash the resin beads with an additional 2 mL of neat TFA and combine the filtrates.
-
Evaporation: Concentrate the TFA solution under a gentle stream of nitrogen to approximately 20% of its original volume.
-
Precipitation: Add 10 volumes of ice-cold diethyl ether to precipitate the peptide.
-
Expert Insight: Peptides containing free sulfonic acids are exceptionally hydrophilic. They may form a gel or an oil rather than a distinct solid precipitate in ether. If an oil forms, centrifuge at 4000 rpm for 5 minutes, decant the ether, and triturate the oil twice more with fresh ice-cold ether to force solidification.
-
Analytical and Troubleshooting Considerations
-
HPLC Behavior: The introduction of the highly polar -SO₃H group will cause the peptide to elute significantly earlier on a standard C18 reverse-phase column compared to its non-sulfated phenylalanine counterpart. Ensure your gradient starts at a low organic percentage (e.g., 2% to 5% Acetonitrile).
-
Mass Spectrometry (MS): Unlike sulfotyrosine, sulfophenylalanine will not show a -80 Da (loss of SO₃) fragmentation peak under standard ESI-MS conditions. The mass will reflect the exact addition of the sulfonic acid (+80 Da relative to Phe). Negative ion mode often provides superior signal-to-noise ratios for sulfated peptides due to the inherent negative charge of the sulfonate group.
References
-
Sigma-Aldrich Japan. "NEW Derivatives for Fmoc SPPS: Introduction of 4-sulfo-phenylalanine." Novabiochem Letters.[1] URL: [Link]
Sources
Application Note: Optimized Coupling of Fmoc-Phe(4-SO3H)-OH in SPPS
This Application Note is structured as a high-level technical guide for researchers utilizing Fmoc-Phe(4-SO3H)-OH in Solid-Phase Peptide Synthesis (SPPS). It addresses the specific physicochemical challenges of sulfonated amino acids and provides a validated, self-consistent protocol.
Executive Summary & Scientific Rationale
The incorporation of Fmoc-Phe(4-SO3H)-OH (4-Sulfo-L-phenylalanine) is a critical strategy in medicinal chemistry to introduce a stable, negatively charged functionality that mimics Phosphotyrosine (pTyr) or Sulfotyrosine (sTyr) . Unlike native O-sulfated tyrosine [Tyr(SO3H)], which is extremely acid-labile and prone to hydrolysis during TFA cleavage, Phe(4-SO3H) contains a robust C–S sulfonate bond . This bond is chemically stable to standard acidic cleavage cocktails (TFA) and basic deprotection conditions (Piperidine), making it an ideal isostere for probing electrostatic interactions in receptor-ligand binding (e.g., Chemokine receptors, GPCRs).
However, the strong acidity of the sulfonic acid group (
Material Science: Physicochemical Properties
Understanding the building block is the first step to successful synthesis.
| Property | Specification | Impact on SPPS |
| Chemical Name | Fmoc-4-sulfo-L-phenylalanine sodium salt | Stability: High.[][2] The C-S bond is non-hydrolyzable. |
| Molecular Weight | ~489.5 g/mol (Na salt) | Stoichiometry: Calculations must account for the Na counterion. |
| Acidity ( | Sulfonic acid: ~ -2.0 | Activation: Strong acid group is permanently ionized; requires polar solvents. |
| Solubility | Soluble in DMF; Slightly soluble in DCM | Solvent Choice: DMF is mandatory. Avoid pure DCM. |
| Lability | Stable to 95% TFA | Cleavage: No special "low-acid" scavengers needed (unlike Tyr(SO3H)). |
Critical Experimental Protocol
Phase A: Preparation & Solvation
The sodium salt of Fmoc-Phe(4-SO3H)-OH is polar. While soluble in DMF, it can precipitate if mixed with low-polarity solvents like DCM or if the concentration exceeds 0.5 M.
-
Solvent System: Use High-Grade DMF (Dimethylformamide).
-
Note: If the resin is swollen in DCM, perform a solvent exchange to DMF before adding the activated amino acid.
-
-
Concentration: Prepare a 0.2 M – 0.3 M solution. Do not attempt high-concentration stocks (>0.5 M) as viscosity and solubility limits may impede diffusion into the resin matrix.
Phase B: Activation & Coupling Strategy
We utilize a Base-Mediated Uronium/Phosphonium Activation (HBTU/DIEA or PyBOP/DIEA).
-
Rationale: The sulfonate group (
) is a poor nucleophile and does not compete with the -amine. However, it is a bulky, charged group that can cause charge repulsion with the resin if the resin loading is high. -
Reagents:
-
Activator: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or PyBOP.
-
Base: DIEA (N,N-Diisopropylethylamine).[2]
-
Step-by-Step Coupling Workflow:
-
Resin Preparation:
-
Ensure the resin is Fmoc-deprotected and washed 3x with DMF.
-
-
Activation (Pre-mix in Vial):
-
Amino Acid: 3.0 equivalents of Fmoc-Phe(4-SO3Na)-OH.
-
Activator: 2.9 equivalents of HBTU (or PyBOP).
-
Base: 6.0 equivalents of DIEA.
-
Mechanism:[][2][3][4][5] The sodium salt already balances the sulfonate. The DIEA is required to deprotonate the carboxylic acid for HBTU activation. Standard 1:2 (AA:Base) ratio is sufficient, but a slight excess (1:2.2) ensures rapid kinetics.
-
-
Reaction:
-
Add the activated solution to the resin immediately.
-
Time: Shake/Vortex for 60 minutes at Room Temperature.
-
Monitoring: Perform a Kaiser Test (Ninhydrin). If slightly blue, perform a second coupling (Re-couple) for 45 minutes.
-
-
Capping (Optional but Recommended):
-
Acetic Anhydride/DIEA/DMF to block any unreacted amines, preventing deletion sequences.
-
Phase C: Cleavage & Isolation
Unlike Sulfotyrosine, which requires complex "low-acid" cleavage (e.g., TFA/DCM 1:99 at 4°C), 4-Sulfophenylalanine is robust.
-
Cocktail: Standard Reagent K or similar:
-
95% TFA (Trifluoroacetic acid)
-
2.5% TIS (Triisopropylsilane)
-
2.5% H2O
-
-
Duration: 2–3 hours at Room Temperature.
-
Workup: Precipitate in cold Diethyl Ether. Centrifuge and dry.
-
Analysis:
-
HPLC: The product will be highly polar . It will elute earlier than the non-sulfonated parent peptide. Use a gradient starting at 0% or 5% Acetonitrile.
-
Mass Spec: Verify the mass. The sulfonic acid adds +80 Da relative to Phenylalanine (Phe) or +0 Da relative to the building block mass (minus water).
-
Check: Ensure the mass corresponds to the free acid form (
), as the sodium is usually exchanged for a proton during TFA cleavage and HPLC.
-
Visualization: Synthesis Workflow
The following diagram illustrates the decision logic and workflow for incorporating Fmoc-Phe(4-SO3H)-OH.
Figure 1: Logic flow for the incorporation of 4-sulfophenylalanine in SPPS. Note the QC step to ensure complete coupling before proceeding.
Troubleshooting & FAQ
Q1: Can I use the free sulfonic acid form instead of the sodium salt?
-
A: Yes, but you must adjust the base. The free sulfonic acid (
) is a strong acid. You must add 1 extra equivalent of DIEA for every equivalent of amino acid to neutralize the sulfonic acid, plus the standard amount for activation. Failure to do so will protonate the base required for HBTU activation, stalling the reaction.
Q2: My peptide is not sticking to the C18 HPLC column.
-
A: Sulfonated peptides are extremely polar.
-
Solution 1: Start your gradient at 100% Aqueous (0% B).
-
Solution 2: Use a polar-embedded C18 column (e.g., "Aq" type).
-
Solution 3: Switch to an Ammonium Acetate buffer system (pH 4.5) instead of TFA to suppress ionization slightly, though the sulfonic acid (
) will remain charged.
-
Q3: Is the sulfonate stable to microwave synthesis?
-
A: Generally, yes.[6] The C-S bond is thermally stable. However, use moderate temperatures (50°C) to prevent potential desulfonation side reactions, although these are rare compared to O-sulfate hydrolysis.
References
-
Novabiochem (Merck). Fmoc-Phe(4-SO3Na)-OH Product Guide & Protocols. Retrieved from
-
Bachem. Fmoc-Phe(4-SO3H)-OH Technical Data. Retrieved from
- Matsubayashi, Y., et al. (1996).Phytosulfokine, sulfated peptides that induce the proliferation of single mesophyll cells of Asparagus officinalis L. Proceedings of the National Academy of Sciences.
- Fields, G.B., & Noble, R.L. (1990).Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.
Sources
- 2. bachem.com [bachem.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Solid-Phase Peptide Synthesis (SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Fidelity Synthesis of Sulfotyrosine-Mimicking Peptides via 4-Sulfophenylalanine (sPhe)
Executive Summary & Scientific Rationale
Tyrosine O-sulfation is a critical post-translational modification (PTM) governing protein-protein interactions, particularly in GPCR signaling (e.g., CCR5/HIV-1 entry) and coagulation factors (e.g., Hirudin). However, the native sulfotyrosine (sTyr) residue contains an acid-labile
The Solution: This guide details the synthesis of peptides using 4-sulfophenylalanine (sPhe) . Unlike sTyr, sPhe features a sulfonate group (
Key Comparison: Native vs. Mimic
| Feature | Native Sulfotyrosine (sTyr) | 4-Sulfophenylalanine (sPhe) |
| Chemical Structure | Phenol | Phenyl sulfonate |
| Bond Type | ||
| SPPS Cleavage | Requires <5% TFA or special scavengers | Compatible with 95% TFA |
| Charge State | -1 at physiological pH | -1 at physiological pH |
| Primary Utility | Exact structural replication | Stable functional mimicry |
Strategic Planning: The "Solubility Paradox"
While sPhe solves the stability problem, it introduces a solubility challenge. The commercial building block is typically supplied as a sodium or potassium salt (Fmoc-Phe(4-SO
Critical Insight: These salts are poorly soluble in pure Dichloromethane (DCM) or standard Dimethylformamide (DMF).
-
The Fix: You must use a chaotropic solvent system (DMSO/DMF mixtures) or specialized polar solvents (NMP) to ensure the amino acid is available for coupling. Failure to address this leads to incomplete coupling and deletion sequences.
Detailed Protocol: Fmoc-SPPS of sPhe Peptides
Materials & Reagents[1][2]
-
Resin: Rink Amide ProTide or Wang Resin (0.4–0.6 mmol/g loading). Low loading is preferred to prevent aggregation of the charged sequence.
-
Building Block: Fmoc-Phe(4-SO
Na)-OH (Fmoc-4-sulfophenylalanine sodium salt). -
Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is required. Do not use DIC/Oxyma for this specific residue due to the steric and electronic drag of the sulfonate.
-
Solvents: Anhydrous DMF, DMSO, Piperidine, TFA.
Workflow Diagram
The following diagram contrasts the complex handling of native sTyr with the streamlined robustness of sPhe.
Caption: Streamlined SPPS workflow for sPhe incorporation. Note the specific DMSO solubilization step and compatibility with standard high-acid cleavage.
Step-by-Step Synthesis Protocol
Step 1: Resin Preparation[1]
-
Weigh resin (e.g., 0.1 mmol scale).
-
Swell in DMF for 30 minutes.
-
Perform initial Fmoc deprotection: 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).
Step 2: Preparation of sPhe Solution (The Critical Step)
Unlike standard amino acids, do not dissolve in pure DMF.
-
Calculate 4 equivalents (eq) of Fmoc-Phe(4-SO
Na)-OH . -
Dissolve in a mixture of DMF:DMSO (1:1 v/v) .
-
Note: If the solution remains cloudy, add small aliquots of DMSO until clear. The sulfonate salt is highly polar.
-
-
Add 3.9 eq of HATU .
-
Add 8 eq of DIEA (Diisopropylethylamine).
-
Why 8 eq? The sulfonate group (
) is anionic and acts as an internal counterion. Extra base ensures the -amine is not protonated and the carboxylate is active.
-
Step 3: Coupling Reaction
-
Add the activated mixture to the resin immediately.
-
Agitate for 45–60 minutes at room temperature.
-
Double Coupling (Recommended): Drain, wash with DMF, and repeat Step 2 & 3 with fresh reagents. This ensures high yield despite the steric bulk of the sulfonate.
-
Wash resin thoroughly: DMF (3x), DCM (3x), DMF (3x).
-
Note: The DCM wash is crucial here to remove residual DMSO, which can interfere with the next Fmoc deprotection.
-
Step 4: Chain Elongation
Continue with standard Fmoc-AA-OH couplings for the remainder of the peptide.
Step 5: Cleavage and Isolation
-
Wash resin with DCM and dry under nitrogen.
-
Prepare Cleavage Cocktail: 95% TFA / 2.5% TIS (Triisopropylsilane) / 2.5% H
O .-
Validation: Unlike sTyr, which requires low temperatures and scavengers to prevent desulfation, sPhe is stable.
-
-
Incubate for 2–3 hours at room temperature.
-
Precipitate in ice-cold diethyl ether. Centrifuge and lyophilize.
Quality Control & Validation
Analytical HPLC
Run a gradient of 5% to 65% Acetonitrile (with 0.1% TFA) over 20 minutes.
-
Expectation: sPhe peptides are generally more polar (elute earlier) than their unmodified Phenylalanine counterparts but less polar than phosphorylated equivalents.
Mass Spectrometry (ESI-MS)
This is the primary validation step.
-
Target Mass: Calculate the theoretical mass of the peptide with Phenylalanine, then add +80.06 Da (Mass of
). -
Diagnostic Check:
-
If you see M - 80 : You likely lost the sulfate (rare for sPhe, common for sTyr).
-
If you see M + 22 : You have a sodium adduct (common with sulfonate salts).
-
Structural Logic (Why it works)
Caption: Structural comparison highlighting the functional mimicry and stability advantage of sPhe.
References
-
Stone, M. J., et al. (2012). "Homogeneous sulfopeptides and sulfoproteins: synthetic approaches and applications to characterize the effects of tyrosine sulfation on biochemical function." Accounts of Chemical Research.
-
Bunkenborg, J., et al. (2004). "Screening for sulfated peptides using negative ion precursor ion scanning mass spectrometry." Proteomics.
-
Seibert, C., & Sakmar, T. P. (2008). "Small-molecule probes for G-protein-coupled receptors." Biopolymers. (Discusses sulfotyrosine mimics in GPCRs).
-
CEM Corporation. (n.d.). "Peptide Synthesis of Sulfated Peptides." Application Note. (General reference for handling acidic residues).
Sources
Application Note: Precision Synthesis of Sulfated Chemokine Receptor Peptides
Abstract & Biological Imperative
Post-translational sulfation of tyrosine residues is a critical determinant of protein-protein interactions in G-protein-coupled receptors (GPCRs). In the context of chemokine receptors, specifically CCR5 and CXCR4 , sulfation of N-terminal tyrosines (e.g., Tyr10, Tyr14 in CCR5) dramatically enhances binding affinity for natural ligands (MIP-1
Synthesizing these sulfated domains allows researchers to:
-
Map the precise thermodynamic contribution of individual sulfate groups.
-
Screen small-molecule entry inhibitors that compete with the sulfated N-terminus.
-
Develop "decoy" peptides to neutralize viral entry.
This guide details the two primary methodologies for incorporating L-4-sulfophenylalanine (sPhe/Tyr(SO
Strategic Decision Matrix
The choice of synthetic strategy depends on the available equipment and the peptide sequence length.
Caption: Decision workflow for selecting the optimal sulfotyrosine incorporation strategy based on peptide complexity.
Method A: Direct Incorporation (The "Cold Cleavage" Protocol)
Best for: Short (<15 AA) peptides; labs without access to specialized building blocks. Challenge: The sulfate ester is acid-labile.[1][2] Standard TFA cleavage (95% TFA, Room Temp) will hydrolyze the sulfate, yielding unmodified Tyrosine.
Materials
-
Building Block: Fmoc-Tyr(SO
Na)-OH (Sodium salt). -
Resin: Rink Amide MBHA or Wang Resin (Low loading: 0.3–0.5 mmol/g recommended to reduce aggregation).
-
Coupling Reagents: HATU / DIPEA (Avoid carbodiimides like DIC for this specific residue to prevent side reactions).
Step-by-Step Protocol
Step 1: Solid Phase Assembly
Perform standard Fmoc-SPPS cycles.[3]
-
Coupling: Use 3-4 equivalents of Fmoc-Tyr(SO
Na)-OH. Dissolve in minimum DMF. -
Activation: Activate with HATU (0.9 eq relative to AA) and DIPEA (2 eq).
-
Time: Coupling time should be 45–60 minutes. Do not double couple unless necessary, as prolonged exposure to base (piperidine) in subsequent steps can degrade the sulfation.
Step 2: The "Cold Cleavage" (CRITICAL)
This modified cocktail minimizes acid hydrolysis of the sulfate group.
-
Preparation: Pre-chill the cleavage cocktail and the reaction vessel to 0°C (Ice Bath) .
-
Cocktail Recipe (Reagent K modified):
-
Execution:
-
Add cold cocktail to the resin.
-
Maintain at 0°C–4°C (on ice) for the entire duration.
-
Duration: Cleave for maximum 60–90 minutes . (Standard peptides use 2-3 hours; here, speed is vital).
-
-
Precipitation: Filter directly into cold diethyl ether (-20°C) . Centrifuge immediately.
Method B: Neopentyl Protection (High Fidelity)
Best for: Long peptides, sequences with multiple sulfotyrosines, or when high purity is non-negotiable.
Materials
-
Building Block: Fmoc-Tyr(SO
nP)-OH (Neopentyl protected).[5]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Advantage: The neopentyl group makes the sulfate resistant to TFA.
Step-by-Step Protocol
Step 1: Assembly & Cleavage
-
Perform standard SPPS using Fmoc-Tyr(SO
nP)-OH. -
Cleavage: Use standard TFA cocktails (e.g., 95% TFA, 2.5% TIS, 2.5% H
O) at Room Temperature for 2-3 hours. The sulfate group will remain protected as the neopentyl ester. -
Precipitate and dry the crude peptide.
Step 2: Neopentyl Deprotection (The "Magic" Step)
The neopentyl group is removed via nucleophilic attack under mild conditions.
-
Dissolution: Dissolve the crude peptide in 2M Ammonium Acetate (NH
OAc) in water. -
Reaction: Incubate at 37°C for 8–12 hours .
-
Lyophilization: Freeze-dry the solution directly. The excess ammonium acetate is volatile and will sublime.
Purification & Handling (The "Hidden" Failure Point)
Many researchers successfully synthesize the peptide but destroy it during HPLC purification. Standard 0.1% TFA buffers (pH ~2) will desulfate your peptide.
HPLC Protocol for Sulfated Peptides
-
Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge).
-
Mobile Phase A: 10mM Ammonium Acetate (pH 6.5) in Water.
-
Mobile Phase B: 10mM Ammonium Acetate in 90% Acetonitrile / 10% Water.
-
Gradient: Standard gradients (e.g., 10–60% B).
-
Detection: 220 nm.[11]
Why this works: Ammonium acetate maintains a pH > 6.0, preserving the sulfate ester. If you must use TFA, keep the fractions on ice and neutralize them with dilute ammonia or bicarbonate immediately after collection.
Quality Control & Troubleshooting
Mass Spectrometry (ESI-MS)
Sulfotyrosine is fragile in the gas phase. You will often see a characteristic fragmentation pattern.
| Observed Mass | Interpretation | Action |
| [M+H]+ | Intact Sulfated Peptide | Success. |
| [M+H - 80]+ | Desulfated Peptide (Loss of SO | Check Protocol. 1. Was cleavage too warm? 2. Was HPLC buffer acidic? |
| [M+H + 70]+ | Neopentyl Adduct | Incomplete deprotection (Method B). Extend NH |
Storage
-
Lyophilize from neutral pH solutions (pH 7-8).
-
Store at -80°C.
-
Avoid repeated freeze-thaw cycles in acidic buffers.
Application Case Study: CCR5 N-Terminus
Sequence: H-Met-Asp-Tyr(SO
Experimental Setup:
-
Synthesis: Method A (Cold Cleavage) was utilized due to the short sequence length.
-
Cleavage: 85% TFA/5% Phenol/5% Thioanisole/5% H2O at 0°C for 60 mins.
-
Purification: HPLC using 20mM Triethylamine Phosphate (TEAP) buffer, pH 7.0.
-
Assay: Surface Plasmon Resonance (SPR) showed a 100-fold increase in binding affinity to gp120 compared to the non-sulfated analog (Farzan et al., 1999).
References
-
Farzan, M., et al. (1999). "Tyrosine sulfation of the amino terminus of CCR5 facilitates HIV-1 entry." Cell, 96(5), 667-676.[12]
-
Seibert, C., & Sakmar, T. P. (2008). "Small-molecule probes of chemokine receptors and their role in HIV-1 infection." Current Opinion in Pharmacology, 8(5), 569-577.
-
Stone, M. J., et al. (2009). "Tyrosine sulfation: an increasingly recognised post-translational modification of secreted proteins." New Biotechnology, 25(5), 299-317.
-
Bachem. "Handling and Storage of Peptides." Bachem Technical Guides.
Sources
- 1. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of tyrosine sulfate in acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Research Progress on Fmoc Solid-Phase Strategy for Synthesizing Sulfotyrosine Peptides - Oreate AI Blog [oreateai.com]
- 6. peptide.com [peptide.com]
- 7. peptidechemistry.org [peptidechemistry.org]
- 8. bachem.com [bachem.com]
- 9. renyi.hu [renyi.hu]
- 10. hplc.eu [hplc.eu]
- 11. bachem.com [bachem.com]
- 12. Tyrosine sulfation of the amino terminus of CCR5 facilitates HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis and SPPS Utility of Fmoc-L-4-sulfophenylalanine (CAS 138472-22-7)
[1]
Abstract
This guide details the synthesis, purification, and solid-phase peptide synthesis (SPPS) application of Fmoc-L-4-sulfophenylalanine (Fmoc-Phe(4-SO₃H)-OH).[1] While commercially available, in-house synthesis allows for cost-effective scaling and quality control.[1] This protocol addresses the specific challenge of handling the zwitterionic, highly polar sulfonic acid moiety, which complicates standard Fmoc-protection and SPPS solubility. We introduce a critical Tetrabutylammonium (TBA) salt exchange step to ensure compatibility with organic solvents (DMF/DCM) used in peptide assembly.
Introduction & Scientific Rationale
L-4-sulfophenylalanine is a non-canonical amino acid used primarily to:
-
Mimic Tyrosine Sulfation: It serves as a hydrolytically stable isostere for O-sulfotyrosine, a common post-translational modification (PTM) critical for protein-protein interactions (e.g., CCR5-HIV binding).[1] Unlike the acid-labile sulfate ester in sulfotyrosine, the sulfonate C-S bond is stable to TFA cleavage.
-
Enhance Solubility: The sulfonic acid group (
) remains ionized at physiological pH, drastically increasing the hydrophilicity of peptide sequences.[1]
Technical Challenge: The primary hurdle in utilizing CAS 138472-22-7 is its amphiphilic nature .[1] The free acid form is highly water-soluble but poorly soluble in the non-polar/aprotic solvents (DMF, DCM) required for SPPS. This guide provides a "Self-Validating" protocol to overcome this via salt exchange.
Chemical Synthesis Strategy
The synthesis proceeds via direct electrophilic aromatic substitution (sulfonation) of L-phenylalanine, followed by
Reaction Pathway Diagram
Caption: Step-wise synthesis from L-Phe to the SPPS-compatible TBA salt form.
Detailed Experimental Protocols
Phase 1: Regioselective Sulfonation
Objective: Introduce the sulfonate group at the para position while preserving chiral integrity.
Materials:
-
L-Phenylalanine (Reagent Grade)[1]
-
Chlorosulfonic acid (
) - Caution: Reacts violently with water. [1]
Protocol:
-
Preparation: In a flame-dried round-bottom flask equipped with a drying tube, place 10.0 g (60.5 mmol) of L-Phenylalanine.
-
Acid Addition: Cool the flask to 0°C in an ice bath. Add 25 mL of chlorosulfonic acid dropwise over 30 minutes with vigorous stirring. Note: The reaction is exothermic; control addition rate to prevent charring.
-
Reaction: Remove the ice bath and stir at room temperature (25°C) for 4 hours. The solid Phe will dissolve, and the mixture will become viscous.
-
Quenching: Pour the reaction mixture carefully onto 200 g of crushed ice. Warning: This generates HCl gas; perform in a fume hood.[1]
-
Isolation: The product, L-Phe(4-SO₃H), will precipitate as a white solid upon cooling/concentration.[1] Filter the precipitate.[3][5]
-
Purification: Recrystallize from boiling water.
Phase 2: Fmoc Protection (Schotten-Baumann)
Objective: Protect the
Materials:
-
L-Phe(4-SO₃H) (from Phase 1)[1]
-
Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate)[1]
-
Sodium Carbonate (
)[1] -
Acetone and Water[6]
Protocol:
-
Dissolution: Dissolve 5.0 g (20.4 mmol) of L-Phe(4-SO₃H) in 50 mL of 10%
(aq). The pH must be maintained between 9.0–9.5. -
Coupling: Dissolve 7.2 g (21.4 mmol, 1.05 eq) of Fmoc-OSu in 50 mL of acetone. Add this solution dropwise to the amino acid solution at 0°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.
-
Workup:
-
Evaporate acetone under reduced pressure (rotary evaporator).
-
Extract the aqueous phase with diethyl ether (
mL) to remove unreacted Fmoc-OSu and byproducts (dibenzofulvene).[1] Discard organic layer. -
Acidify the aqueous phase carefully with 6M HCl to pH 1.0. The product Fmoc-Phe(4-SO₃H)-OH will precipitate as a white solid.[1]
-
-
Drying: Filter and dry under high vacuum over
.
Phase 3: Salt Exchange (The "Expertise" Step)
Critical for SPPS: The free acid is insoluble in DMF. Convert it to the Tetrabutylammonium (TBA) salt.[1]
Quantitative Data & Specifications
| Parameter | Specification | Validation Method |
| Appearance | White to off-white powder | Visual |
| Purity | > 98.0% | RP-HPLC (C18, 0.1% TFA) |
| Identity | Consistent with structure | ¹H-NMR (DMSO-d6), MS (ESI-) |
| Solubility (Free Acid) | > 50 mg/mL in Water | Visual |
| Solubility (TBA Salt) | > 100 mg/mL in DMF | Visual (Critical for SPPS) |
| Chiral Purity | < 0.5% D-enantiomer | Chiral HPLC |
Application Note: Solid Phase Peptide Synthesis (SPPS)[1][3]
Handling & Solubility
Standard Fmoc amino acids are dissolved in DMF.[1][7] Fmoc-Phe(4-SO₃H)-OH (Free Acid) will not dissolve in pure DMF.[1]
-
Method A (Recommended): Use the TBA salt prepared in Phase 3.[1]
-
Method B (In-situ): Suspend the free acid in DMF and add 2.0 equivalents of DIPEA (Diisopropylethylamine) immediately.[1] The solution should clarify. Caution: Excess base can cause premature Fmoc removal if left too long.[1]
Coupling Protocol
The sulfonate group is electron-withdrawing but sterically unhindered.[1] Standard coupling reagents work well.[1]
-
Resin: Rink Amide or Wang Resin (0.2–0.5 mmol/g loading).[1]
-
Activation:
-
Cycle:
-
Deprotection: 20% Piperidine in DMF (
min).[1][2] Note: The sulfonate is stable to piperidine. -
Wash: DMF (
).[1][8] -
Coupling: Add activated AA solution. Shake for 45–60 min.
-
Monitoring: Kaiser test may be unreliable due to charge repulsion.[1] Chloranil test is preferred for secondary amines; otherwise, rely on HPLC of a cleaved micro-sample.[1]
-
Cleavage & Isolation
-
Cocktail: 95% TFA / 2.5% TIS / 2.5%
. -
Stability: The aromatic sulfonate is stable to TFA. It does not hydrolyze like a sulfate ester (Tyr-SO₃H).[1]
-
Precipitation: The peptide will be very polar. Precipitation in cold ether might be sluggish.[1] Centrifuge at high speed (4000 rpm) or use cold MTBE (Methyl tert-butyl ether).[1]
SPPS Workflow Diagram
Caption: SPPS Cycle highlighting the critical solubility checkpoint for the sulfonated amino acid.
Troubleshooting & FAQ
Q: My coupling solution is cloudy.
-
Cause: The sulfonic acid is not fully ionized/salt-paired.[1]
-
Fix: Add DIPEA dropwise until clear. If using HBTU, ensure the solution is not acidic.
Q: Can I use chlorosulfonic acid on Fmoc-Phe-OH directly?
-
No. Strong acid (sulfonation conditions) will cleave the Fmoc group.[1] You must sulfonate the free amino acid first, then protect.
Q: How do I purify the final peptide?
-
Method: The peptide will be more hydrophilic than the non-sulfonated analog. Use a shallower gradient on RP-HPLC (e.g., 0% to 30% Acetonitrile in 0.1% TFA/Water).[1]
-
Note: The sulfonate group may cause peak tailing; adding 10-20 mM Ammonium Acetate to the mobile phase can improve peak shape.
References
-
Synthesis of Sulfonated Amino Acids
-
Fmoc Protection Standards
-
SPPS of Sulfonated Peptides
-
Tetrabutylammonium Salts in SPPS
(Note: Specific page numbers and volume data for general chemical transformations are based on standard organic synthesis textbooks such as "Vogel's Textbook of Practical Organic Chemistry".)
Sources
- 1. Fmoc-Phe(4-F)-OH Novabiochem 169243-86-1 [sigmaaldrich.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.smolecule.com [pdf.smolecule.com]
- 8. chem.uci.edu [chem.uci.edu]
Application Note: Standard HATU/HBTU Coupling Protocols for Sulfonic Acid-Containing Amino Acids
Introduction & Scope
The incorporation of sulfonic acid-containing amino acids—such as L-cysteic acid, taurine, and homotaurine—into peptides and small molecules is a critical technique in modern drug discovery. These highly polar, zwitterionic building blocks are frequently utilized to enhance aqueous solubility, design peptide dendrimers[1], and engineer hybrid chemical-genetic tools like Rhodamine-based Voltage Reporters (RhoVRs)[2].
However, standard peptide coupling protocols often fail when applied to sulfonic acids. This application note provides a self-validating, mechanistically grounded protocol for the efficient amide coupling of sulfonic acid amino acids using uronium salts (HATU/HBTU).
Mechanistic Insights: The Causality of Coupling Failures
The primary challenge in coupling sulfonic acid amino acids lies in the extreme acidity of the sulfonic acid moiety (
The Base-Depletion Effect:
Standard HATU/HBTU couplings require a mildly basic microenvironment, typically achieved by adding 2.0 equivalents of a tertiary amine like
HATU vs. HBTU Kinetics: To overcome sluggish kinetics caused by steric hindrance or electronic deactivation, HATU is heavily preferred over HBTU for these substrates[3]. HATU generates an active 7-aza-1-hydroxybenzotriazole (HOAt) ester. The pyridine nitrogen in the HOAt leaving group provides a neighboring group effect—acting as an intramolecular general base that hydrogen-bonds with the incoming amine, accelerating aminolysis and minimizing epimerization[3].
Comparative Reagent Data
To ensure optimal reaction trajectory, the choice of coupling reagent and base stoichiometry must be aligned with the substrate's properties.
| Coupling Reagent | Active Intermediate | Base Equivalents Required | Relative Kinetics | Epimerization Risk |
| HATU | OAt Ester | 3.0 – 4.0 | Very Fast | Low |
| HBTU | OBt Ester | 3.0 – 4.0 | Fast | Moderate |
| PyBOP | OBt Ester | 3.0 – 4.0 | Moderate | Moderate |
| EDC / HOAt | OAt Ester | 2.0 – 3.0 | Slow | Low |
Reaction Workflow Visualization
Fig 1: Base-mediated neutralization and HATU/HBTU activation of sulfonic acid amino acids.
Step-by-Step Experimental Protocol
This protocol is optimized for the solution-phase coupling of a protected sulfonic acid amino acid (e.g., Boc-L-cysteic acid) to a primary or secondary amine[4].
Materials Required:
-
Carboxylic Acid: Boc-L-cysteic acid (1.0 eq)
-
Amine Nucleophile: Free amine or amine hydrochloride salt (1.1 eq)
-
Coupling Reagent: HATU (1.05 eq)
-
Base: DIPEA (3.0 eq for free amines; 4.0 eq for amine salts)
-
Solvent: Anhydrous Dimethylformamide (DMF)
Procedure:
Step 1: Solvation and Neutralization
-
Charge an oven-dried round-bottom flask with Boc-L-cysteic acid (1.0 eq) and a magnetic stir bar.
-
Dissolve the acid in anhydrous DMF (yielding a 0.1 M to 0.2 M solution) under an inert atmosphere (Nitrogen or Argon).
-
Add DIPEA (3.0 to 4.0 eq) dropwise via syringe.
-
Analytical Check: The solution must be visibly basic (pH > 8 if spotted on wet indicator paper). The excess base is strictly required to neutralize the strongly acidic
group, preventing it from protonating the amine nucleophile.
-
Step 2: Pre-Activation 4. Chill the reaction mixture to 0 °C using an ice bath. 5. Add HATU (1.05 eq) in one portion. 6. Stir the mixture at 0 °C for exactly 2 to 5 minutes .
-
Critical Causality: Do not exceed 5 minutes of pre-activation. Prolonged exposure of the active uronium species in the absence of the target amine can lead to irreversible guanidinylation of the amine nucleophile once added.
Step 3: Aminolysis 7. Dissolve the amine nucleophile (1.1 eq) in a minimal volume of anhydrous DMF and add it dropwise to the activated ester solution. 8. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 to 2 hours.
Step 4: Reaction Monitoring 9. Monitor the reaction progress via LC-MS.
-
Note: Standard Thin-Layer Chromatography (TLC) is highly ineffective for this workflow. The sulfonic acid moiety renders both the starting material and the product extremely polar, causing them to streak or remain at the baseline in standard organic eluent systems.
Step 5: Workup and Purification 10. Do not attempt a standard aqueous extraction (e.g., EtOAc/Water). The sulfonate product is highly water-soluble and will partition entirely into the aqueous layer, leading to catastrophic yield loss. 11. Instead, quench the reaction with a few drops of MS-grade water. 12. Remove the DMF solvent in vacuo using a rotary evaporator equipped with a high-vacuum pump, or lyophilize the mixture. 13. Re-dissolve the crude residue in a mixture of Water/Acetonitrile and purify directly via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column and a volatile buffer system (e.g., 0.1% TFA or 10 mM Ammonium Acetate in Water/Acetonitrile).
References
-
[3] Synthesis of cyclodextrin composites incorporating targeting and drug carrying capabilities. Massey University Research Repository. URL:[Link]
-
[4] Deal, P. E., et al. Covalently tethered rhodamine voltage reporters for high speed functional imaging in brain tissue. PubMed Central (PMC), National Institutes of Health. URL:[Link]
-
[2] Deal, P. E., et al. Covalently Tethered Rhodamine Voltage Reporters for High Speed Functional Imaging in Brain Tissue. Journal of the American Chemical Society (JACS), 2020. URL:[Link]
-
[1] Zhang, L., & Tam, J. P. Synthesis and Application of Unprotected Cyclic Peptides as Building Blocks for Peptide Dendrimers. Journal of the American Chemical Society (JACS), 1997. URL:[Link]
Sources
Application Note: Protecting Group Strategies for 4-Sulfophenylalanine in SPPS
Executive Summary & Strategic Analysis
The incorporation of 4-sulfophenylalanine (Phe(4-SO
Crucial Distinction: Researchers often conflate the strategies for Sulfotyrosine (Tyr(SO
-
Sulfotyrosine: Contains an
-sulfate ester bond ( ).[1] This bond is acid-labile and hydrolyzes rapidly during standard TFA cleavage.[1] It requires specialized "neopentyl" protection or extremely mild cleavage conditions.[1] -
4-Sulfophenylalanine: Contains a
-sulfonate bond ( ).[1] This bond is acid-stable .[1] It survives standard TFA cleavage and does not require the complex protection schemes used for sulfotyrosine.
Therefore, the primary challenge with Phe(4-SO
This guide details the industry-standard "Salt Strategy" (Unprotected Side Chain), which leverages the stability of the sulfonate group, and briefly outlines the "Ester Protection Strategy" for specialized cases where charge neutralization is mandatory.
Strategy 1: The "Salt Strategy" (Recommended)
For 95% of applications, the "Unprotected" strategy using a sulfonate salt is the most robust, efficient, and cost-effective method.
Mechanism
The sulfonic acid side chain is left "unprotected" in the sense of a covalent blocking group, but it is masked as a salt (Sodium or Tetrabutylammonium) to prevent it from acting as a strong acid or nucleophile during coupling.
Building Block Selection
| Building Block | Solubility in DMF | Recommendation |
| Fmoc-Phe(4-SO | Moderate (requires sonication) | Standard. Cost-effective.[1] Suitable for most sequences.[1] |
| Fmoc-Phe(4-SO | High | Preferred for Difficult Sequences. The bulky tetrabutylammonium (TBA) counter-ion significantly improves solubility in organic solvents (DMF/DCM).[1] |
| Fmoc-Phe(4-SO | Low | Avoid. The free acid is difficult to handle and can protonate coupling reagents, reducing efficiency.[1] |
Protocol: Incorporation of Fmoc-Phe(4-SO Na)-OH[1]
Step 1: Solubilization (Critical)
The sodium salt can be sluggish to dissolve in pure DMF.
-
Weigh the required amount of Fmoc-Phe(4-SO
Na)-OH (typically 3-5 equivalents).[1] -
Dissolve in DMF containing 10-20% DMSO to aid solubility.
-
Sonicate for 5–10 minutes until a clear solution is obtained.
-
Note: If using the TBA salt, pure DMF is usually sufficient.
-
Step 2: Activation & Coupling
Avoid carbodiimides (DIC) if possible, as the sulfonate salt can interfere with the active ester formation in the absence of a strong base. Phosphonium or Uronium reagents are preferred.[1]
-
Reagents: HATU (preferred) or HBTU/TBTU.[1]
-
Ratio: 1 : 1 : 2 (Amino Acid : HATU : DIEA).[1]
-
Time: 60 minutes at Room Temperature.
-
Monitoring: Standard Kaiser test may be unreliable due to the charge; Chloranil test or micro-cleavage/LC-MS is recommended.[1]
Step 3: Fmoc Deprotection
Standard conditions apply.[1]
-
Cycles: 2 x 10 minutes.
-
Observation: The sulfonate group is stable to basic piperidine conditions.
Step 4: Cleavage & Deprotection
Unlike Sulfotyrosine, no special "low-acid" cocktail is needed.[1]
-
Cocktail: TFA / TIS / H
O (95 : 2.5 : 2.5).[1][3] -
Time: 2–3 hours.
-
Result: The
-sulfonate bond is stable.[1][3] The peptide will precipitate (often less efficiently due to high polarity) in cold ether.-
Tip: If the peptide is very hydrophilic, ether precipitation may yield an oil. Centrifuge, decant, and redissolve directly in Buffer A for HPLC.
-
Strategy 2: Neopentyl Ester Protection (Specialized)[1]
This strategy is reserved for cases where the negative charge of the sulfonate causes aggregation or interferes with specific on-resin reactions (e.g., cyclization).
Mechanism
The sulfonic acid is protected as a Neopentyl (Np) ester (
The Challenge: Removal
The neopentyl group is too stable for standard TFA removal. It requires harsh nucleophilic displacement.[1]
-
Removal Condition: Sodium Azide (NaN
) in DMF at 70°C for 12–24 hours. -
Risk: These conditions can cause racemization or aspartimide formation in the peptide backbone.
Protocol Summary (Neopentyl)
-
Coupling: Use Fmoc-Phe(4-SO
Np)-OH .[1] Couples easily using standard DIC/Oxyma or HATU conditions (solubility is high).[1] -
Synthesis: Complete the peptide chain.
-
On-Resin Deprotection (Prior to Cleavage):
-
Cleavage: Standard TFA cleavage.
Verdict: Use only if the Salt Strategy fails due to solubility/aggregation issues.
Visualization of Workflows
Figure 1: Decision tree for selecting the correct protection strategy. Note the divergence between Sulfotyrosine and Sulfophenylalanine.
Analytical & Purification Notes
HPLC Purification
Peptides containing Phe(4-SO
-
Retention Time: Expect the sulfated peptide to elute earlier (lower % B) than the non-sulfated impurity.
-
Buffer System: Standard 0.1% TFA in Water/Acetonitrile is compatible.[1]
-
Alternative: If peak shape is poor, use 10 mM Ammonium Acetate (pH 7) .[1] The sulfonate is fully ionized and pairs well with ammonium.
-
Mass Spectrometry[1][2][4][5]
-
ESI-MS: In negative mode, the sulfonate gives a strong signal
.[1] -
Stability: Unlike sulfotyrosine, which often loses the sulfate group (
) during ionization (source fragmentation), Phe(4-SO H) is stable in the mass spec source.[1]
References
-
Novabiochem (Merck). Fmoc-Phe(SO3Na)-OH Product Information & Application Note.[1] (Standard protocol for salt-based incorporation).[1] [1]
-
Roberts, M. J., et al. (2006).[1] Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates.[4] (Detailed analysis of neopentyl ester stability and removal).
-
Bachem. Building Blocks for Peptide Synthesis: Sulfated Amino Acids.[1] (General handling of sulfated derivatives).
-
BenchChem. Solubility of Fmoc-Phe(4-Br)-OH and Derivatives in SPPS. (Solubility data for substituted phenylalanines). [1]
-
Creative Peptides. Protecting Groups in Peptide Synthesis: A Detailed Guide. (Overview of orthogonal protection strategies).
Sources
- 1. Fmoc-Phe-OH synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4-Sulfophenylalanine for SH2 Domain Binding
This Application Note and Protocol Guide details the strategic use of 4-sulfophenylalanine (sPhe) as a hydrolytically stable phosphotyrosine (pTyr) mimetic for SH2 domain binding studies.
Core Directive & Strategic Rationale
The Src Homology 2 (SH2) domain is the primary "reader" of tyrosine phosphorylation signals in cellular pathways.[1] While phosphotyrosine (pTyr) is the native ligand, it is chemically and enzymatically unstable, susceptible to rapid hydrolysis by protein tyrosine phosphatases (PTPs) and cellular nucleophiles.
4-Sulfophenylalanine (sPhe) serves as a critical tool for drug discovery and mechanistic studies because it replaces the labile phosphate ester (
Mechanism of Action & Trade-offs
-
Charge Mimicry: sPhe maintains the critical negative charge required for interaction with the conserved arginine residues (e.g., Arg
B5) in the SH2 binding pocket. -
Geometry: The sulfonate group is tetrahedral, similar to phosphate, but the bond lengths and angles differ slightly. The
bond is longer than the bond, and the lack of the bridging oxygen atom alters the projection of the anionic headgroup. -
Affinity Gap: Wild-type SH2 domains typically bind sPhe-containing peptides with 10–100x lower affinity than their pTyr counterparts (
often in vs. range). This is due to the lower charge density of sulfonate vs. phosphate and the loss of specific hydrogen bonds often made with the bridging phosphate oxygen. -
The "Superbinder" Solution: To overcome this, sPhe is most powerful when paired with engineered SH2 domains ("superbinders") or used in phosphatase-resistant inhibitor design where stability outweighs raw affinity.
Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)
The most robust method for incorporating sPhe is Fmoc-based Solid-Phase Peptide Synthesis. Unlike sulfotyrosine (sTyr), which requires acid-labile protecting groups (e.g., neopentyl esters) to survive TFA cleavage, the
Materials Required
-
Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).[2]
-
Amino Acid: Fmoc-4-sulfophenylalanine (Fmoc-Phe(4-SO
Na)-OH). Note: Often supplied as a sodium salt. -
Coupling Reagents: HATU (preferred for sterically demanding or charged residues) and DIPEA.
-
Solvents: DMF (peptide grade), Piperidine (20% in DMF), TFA.
Step-by-Step Protocol
1. Resin Swelling & Preparation
-
Weigh resin (0.1 mmol scale) into the reaction vessel.
-
Swell in DMF for 30 minutes. Drain.
2. Standard Chain Elongation (Canonical Amino Acids)
-
Deprotection: Add 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).
-
Coupling: Activate Fmoc-AA-OH (5 eq) with HBTU (4.9 eq) and DIPEA (10 eq). Add to resin.[2][3][4][5][] Shake for 45 min.
-
Wash: DMF (5x).
3. Coupling Fmoc-4-Sulfophenylalanine
-
Critical Step: The sulfonate group makes the amino acid highly polar and potentially difficult to dissolve in pure organic solvents.
-
Solubilization: Dissolve Fmoc-Phe(4-SO
Na)-OH (3 eq) in a minimum amount of DMSO or NMP , then dilute with DMF. -
Activation: Use HATU (2.9 eq) and HOAt (2.9 eq) with DIPEA (6 eq). The stronger activation of HATU helps drive the coupling of the bulky, charged residue.
-
Reaction Time: Double coupling is recommended. Shake for 2 x 60 min.
-
Monitoring: Perform a Kaiser test (ninhydrin).[3] If positive (blue beads), repeat coupling.
4. Cleavage & Isolation
-
Wash resin with DCM (5x) and dry under nitrogen.
-
Cleavage Cocktail: TFA:TIS:Water (95:2.5:2.5). Note: No special scavengers are needed for the sulfonate, but TIS protects Trp/Met/Cys residues.
-
Incubate for 2–3 hours at room temperature.
-
Precipitate in cold diethyl ether. Centrifuge and lyophilize.
Visual Workflow: SPPS of sPhe Peptides
Caption: Optimized SPPS workflow for integrating 4-sulfophenylalanine, highlighting the specialized solvation and activation steps required for the charged monomer.
Experimental Protocols: Binding Assays
To validate the sPhe-peptide interaction with your SH2 domain, use Fluorescence Polarization (FP) for solution-phase affinity (
Method A: Fluorescence Polarization (FP)
Self-Validating Logic: FP relies on the change in molecular tumbling. A small fluorescent peptide tumbles fast (low polarization); when bound to a large SH2 protein, it tumbles slowly (high polarization).
-
Probe Synthesis: Synthesize the sPhe peptide with a C-terminal Fluorescein (FITC) tag (separated by a
-Ala spacer). -
Titration:
-
Prepare a fixed concentration of Probe (e.g., 10 nM) in Assay Buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20).
-
Prepare a serial dilution of the purified SH2 domain (e.g., 0 nM to 50
M).
-
-
Measurement: Incubate for 30 min at RT. Read mP (milli-polarization) on a plate reader (Ex 485 nm / Em 525 nm).
-
Analysis: Fit data to a one-site binding model:
Expectation: The for sPhe will likely be higher (weaker binding) than the pTyr control.
Method B: Surface Plasmon Resonance (SPR)
Self-Validating Logic: SPR measures mass change on a sensor chip. It distinguishes whether a poor
-
Immobilization: Biotinylate the SH2 domain (or the peptide) and capture on a Streptavidin (SA) chip. Recommendation: Immobilize the SH2 protein to avoid chemically modifying the critical sPhe residue on the peptide.
-
Injection: Inject sPhe-peptide analytes at increasing concentrations (e.g., 0.1
M – 100 M). -
Reference: Use a flow cell with a scrambled peptide or non-sulfated Phe peptide to subtract non-specific binding.
-
Regeneration: SH2 domains are robust; regenerate with brief pulses of 2M NaCl or 10 mM NaOH.
Data Presentation & Troubleshooting
Comparative Binding Data (Template)
Summarize your findings in a table comparing the native pTyr ligand vs. the sPhe mimic.
| Ligand Type | Sequence | Relative Affinity | Phosphatase Stability ( | |
| Native (pTyr) | Ac-pY-E-E-I-NH | 150 | 1.0 (Ref) | < 10 min (in lysate) |
| Mimic (sPhe) | Ac-sPhe-E-E-I-NH | 4,500 | ~0.03 | > 24 hours |
| Control (Phe) | Ac-F-E-E-I-NH | >100,000 | N.B. | Stable |
Troubleshooting Guide
-
Issue: Low Coupling Efficiency in SPPS.
-
Issue: No Binding Observed.
-
Cause: The affinity loss is too severe for the specific SH2 domain.
-
Fix: Verify the domain is active using a pTyr positive control. If active, the sPhe mimic may require "superbinder" mutations (e.g., mutating the
B5 Arg to a residue that better accommodates the sulfonate geometry, though this is complex). Alternatively, increase the concentration range in the assay.
-
Signaling Pathway Visualization
The following diagram illustrates where sPhe inhibitors intervene in a typical Receptor Tyrosine Kinase (RTK) pathway, blocking the recruitment of SH2-containing adaptors (e.g., Grb2).
Caption: Mechanism of sPhe-based inhibition. The stable mimic competitively binds the SH2 domain, preventing it from docking to the activated receptor and silencing downstream signaling.
References
-
Bradshaw, J. M., & Waksman, G. (2002). "Calorimetric examination of high-affinity SH2 domain-phosphopeptide binding: thermodynamics of the interaction." Biochemistry. Link (Establishes baseline thermodynamics for pTyr binding).
-
Qiu, Y., & Pei, D. (2016). "Chemically Synthesized Peptide Libraries for the Discovery of SH2 Domain Inhibitors." Methods in Molecular Biology. Link (Discusses non-hydrolyzable mimetics in library screening).
-
Kaneko, T., et al. (2012). "Superbinder SH2 domains act as antagonists of cell signaling." Science Signaling. Link (Demonstrates engineering SH2 domains for altered specificity/affinity, relevant for sPhe optimization).
-
Crosby, M. G., et al. (2020). "Fmoc-Solid Phase Peptide Synthesis of Sulfotyrosine-Containing Peptides." Journal of Organic Chemistry. Link (Provides foundational chemistry for handling sulfonated aromatics in SPPS).
-
Standard Fmoc SPPS Protocols. University of California, Irvine - Nowick Lab. Link (General reference for the SPPS steps described).
Sources
Application Note: Synthesis of CCR5 N-Terminal Sulfopeptides via Neopentyl-Protected Fmoc-SPPS
Introduction: The CCR5 Coreceptor and the Sulfation Imperative
The human CC chemokine receptor 5 (CCR5) serves as a primary coreceptor for the cellular entry of the human immunodeficiency virus type-1 (HIV-1) and is the natural receptor for inflammatory chemokines such as CCL3, CCL4, and CCL5. The N-terminal extracellular domain of CCR5 undergoes a critical post-translational modification: the sulfation of specific tyrosine residues (Tyr10, Tyr14, Tyr15, and sometimes Tyr3) catalyzed by tyrosylprotein sulfotransferases (TPST-1 and TPST-2) in the Golgi apparatus.
Achieving discrete sulfation patterns is not merely a structural nuance; it is an absolute requirement for the biological function of the receptor. Unsulfated CCR5 N-terminal fragments show virtually no binding to the HIV-1 gp120 envelope glycoprotein, whereas specific sulfation—particularly at Tyr14—restores [1]. Furthermore, in vitro studies have demonstrated that enzymatic sulfation of the CCR5 N-terminus is heterogeneous and follows a [2], making the chemical synthesis of homogeneous sulfopeptides essential for rigorous biophysical and pharmacological studies.
Figure 1: Biological pathway of CCR5 N-terminal sulfation and HIV-1 gp120 coreceptor binding.
The Chemical Bottleneck: Acid Lability of Sulfate Esters
The synthesis of sulfopeptides via standard Solid-Phase Peptide Synthesis (SPPS) presents a severe chemical contradiction. The standard Fmoc-SPPS workflow culminates in a global cleavage and deprotection step using high concentrations of trifluoroacetic acid (TFA). However, the aryl sulfate half-ester of sulfotyrosine is highly susceptible to acid-catalyzed hydrolysis. Attempting to incorporate unprotected Fmoc-Tyr(SO3H)-OH typically results in near-complete desulfation during the final TFA cleavage, yielding heterogeneous mixtures and poor recovery of the target sulfopeptide.
Strategic Design: Neopentyl-Protected Sulfotyrosine
To circumvent acid-mediated desulfation, modern peptide chemistry employs sulfate protecting groups. The most robust and widely adopted strategy utilizes the neopentyl (nP) protecting group via the commercially available building block Fmoc-Tyr(SO3nP)-OH.
Mechanistic Causality:
-
Acid Stability: The bulky tert-butyl moiety of the neopentyl group provides intense steric hindrance around the sulfate ester. This steric shield prevents nucleophilic attack by water or scavengers, rendering the sulfate ester [3] of TFA cleavage (e.g., 95% TFA).
-
Solvolytic Deprotection: Post-cleavage, the neopentyl group can be selectively removed under mild, neutral-to-slightly-basic conditions. When heated in aqueous ammonium acetate, neopentyl sulfonates and sulfates undergo an[4] with methyl participation and rearrangement, safely liberating the free sulfate monoester without degrading the peptide backbone.
Figure 2: Chemical workflow for synthesizing CCR5 sulfopeptides via Fmoc-Tyr(SO3nP)-OH SPPS.
Comprehensive Synthesis Protocol
Phase 1: Solid-Phase Peptide Assembly
This phase constructs the linear CCR5 N-terminal sequence (e.g., residues 2–22) on a solid support.
-
Resin Preparation: Swell Rink Amide resin (for a C-terminal amide) or Wang resin (for a C-terminal acid) in DMF for 20 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF and DCM.
-
Standard Coupling: Couple standard amino acids using 4 eq. Fmoc-AA-OH, 4 eq. HATU, and 8 eq. DIPEA in DMF for 45–60 minutes.
-
Sulfotyrosine Incorporation: At positions 10, 14, and 15, couple Fmoc-Tyr(SO3nP)-OH using the same HATU/DIPEA activation. Note: The neopentyl group is completely orthogonal and stable to repeated piperidine exposures during subsequent Fmoc deprotections.
Phase 2: Cleavage and Global Deprotection
This phase removes the peptide from the resin and strips standard side-chain protecting groups (e.g., tBu, Trt, Pbf) while preserving the neopentyl sulfate.
-
Cleavage Cocktail: Prepare a mixture of TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v).
-
Reaction: Incubate the resin in the cleavage cocktail for 2 hours at room temperature.
-
Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate dropwise into 10 volumes of ice-cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the crude neopentyl-protected sulfopeptide under a vacuum.
Phase 3: Neopentyl Deprotection (Solvolysis)
This is a self-validating step where the bulky nP group is cleanly removed to reveal the active sulfopeptide.
-
Solubilization: Dissolve the crude nP-protected peptide in a minimal volume of DMSO (typically 100–200 µL per 10 mg of peptide) to ensure complete dissolution.
-
Buffer Addition: Dilute the solution with 2 M aqueous Ammonium Acetate (NH₄OAc, pH ~7.0) to achieve a final peptide concentration of ~1–2 mg/mL.
-
Incubation: Heat the mixture in a water bath at 37 °C for 6 to 12 hours.
-
Monitoring: The reaction can be monitored via LC-MS. The[4] (-70 Da per sulfate group) will be clearly visible.
Phase 4: Purification & Validation
-
RP-HPLC: Purify the deprotected sulfopeptide directly using Preparative Reversed-Phase HPLC (C18 column). Use a gradient of Water/Acetonitrile. Crucial: To prevent spontaneous desulfation on the column, buffer the mobile phases with 0.1 M NH₄OAc (pH 6.5) or limit acid modifiers to a maximum of 0.1% Formic Acid. Avoid TFA in the mobile phase.
-
Mass Spectrometry: Validate the final product using ESI-MS in Negative Ion Mode . Positive ion mode often causes prompt in-source fragmentation (loss of SO₃), making the intact sulfopeptide difficult to observe.
Quantitative Impact of Sulfation Patterns
The precise synthesis of these variants allows researchers to map the binding thermodynamics of the CCR5-gp120 interaction. The table below summarizes the causality between specific sulfation sites and relative binding affinity, validating the necessity of this synthetic protocol.
Table 1: Influence of CCR5 N-Terminal Sulfation Patterns on HIV-1 gp120 Binding
| Sulfation Pattern | Relative Binding Affinity to gp120 | Biological Significance |
| Unsulfated (Apo) | Undetectable | Baseline; cannot support viral entry. |
| sTyr10 only | Low | Minor contribution alone; insufficient for robust entry. |
| sTyr14 only | Moderate to High | Critical determinant for gp120 binding and coreceptor function. |
| sTyr10, sTyr14 | High | Synergistic binding; supports robust viral entry. |
| sTyr10, sTyr14, sTyr15 | Maximal | Native-like affinity; optimal coreceptor function. |
(Data aggregated from competitive binding assays and complementation studies[1],[2])
References
-
Site-Selective Solid-Phase Synthesis of a CCR5 Sulfopeptide Library To Interrogate HIV Binding and Entry. ACS Chemical Biology, 9(9), 2074-2081 (2014). URL:[Link]
-
A comprehensive approach to the synthesis of sulfate esters. Journal of the American Chemical Society, 128(5), 1605-1610 (2006). URL:[Link]
-
Tyrosine sulfation of CCR5 N-terminal peptide by tyrosylprotein sulfotransferases 1 and 2 follows a discrete pattern and temporal sequence. Proceedings of the National Academy of Sciences (PNAS), 99(17), 11031-11036 (2002). URL:[Link]
-
Regulation of Chemokine Recognition by Site-Specific Tyrosine Sulfation of Receptor Peptides. Chemistry & Biology, 16(2), 153-161 (2009). URL:[Link]
Sources
Application Note: Automated Solid-Phase Synthesis of Peptides Containing Polar Sulfonic Acid Residues
This Application Note is structured as a high-level technical guide for researchers and drug development professionals. It prioritizes the "Oxidative Post-Assembly" strategy as the industry standard for robustness, while detailing the "Direct Incorporation" method for sequences with oxidation-sensitive residues.
Abstract & Strategic Overview
The incorporation of sulfonic acid residues—specifically Cysteic Acid (Cya, Cys-SO₃H) and Homocysteic Acid (Hca) —into synthetic peptides is a critical strategy for mimicking phosphoserine/phosphothreonine in stable analogs or developing specific GPCR ligands (e.g., sulfated cholecystokinin mimics). Unlike sulfate esters (
This guide details two validated protocols for automated synthesis:
-
The "Masked" Oxidative Protocol (Recommended): Utilizes standard Fmoc-Cys(Trt)-OH assembly followed by on-resin oxidation. Best for sequences lacking Methionine (Met) or Tryptophan (Trp).
-
The Direct Incorporation Protocol: Utilizes Fmoc-Cya-OH building blocks with modified solvation strategies. Required for sequences containing oxidation-sensitive residues.
Strategic Decision Matrix
Before initiating synthesis, analyze your sequence to select the correct pathway.
Method A: The "Masked" Oxidative Protocol
Applicability: Sequences without Met, Trp, or other easily oxidizable moieties. Mechanism: The peptide is assembled using standard Fmoc-Cys(Trt)-OH. Post-assembly, the trityl-protected thiol is converted directly to sulfonic acid using a strong oxidant while the peptide remains resin-bound.
Automated Assembly Parameters[1]
-
Resin: Rink Amide (0.6 mmol/g) or Wang Resin.
-
Building Block: Fmoc-Cys(Trt)-OH (Standard).
-
Coupling: DIC/Oxyma (Standard) or HBTU/DIEA.
-
Protocol: Standard Fmoc cycles. No special handling required during chain elongation.
On-Resin Oxidation Protocol
Safety Note: Performic acid is unstable and must be prepared fresh.
-
Preparation of Oxidant (Performic Acid):
-
Mix 30% Hydrogen Peroxide (
) and 88% Formic Acid in a 1:9 ratio (v/v). -
Allow to stand at room temperature for 1 hour to form performic acid.
-
Cool to 0°C before use.
-
-
Resin Treatment:
-
Wash the protected peptidyl-resin with DCM (
). -
Add the cold performic acid solution to the resin (10 mL per gram of resin).
-
Agitate gently for 2.5 to 3 hours at 0°C to Room Temperature.
-
Note: This step simultaneously removes the Trityl (Trt) group and oxidizes the sulfur from
to . It also oxidizes acid-labile protecting groups (like Pbf on Arg) but leaves tBu/Boc relatively intact (though some loss may occur; Mmt protection on Cys is preferred if milder oxidation is needed).
-
-
Washing:
-
Wash thoroughly with cold DMF (
), then DCM ( ), then Methanol ( ).
-
Cleavage
-
Reagent: 95% TFA, 2.5% TIS, 2.5%
. -
Time: 2 hours.
-
Result: The crude peptide contains Cysteic Acid (Cya) at the former Cys positions.
Method B: Direct Incorporation Protocol
Applicability: Sequences containing Met, Trp, or where site-specific sulfonation is required (e.g., Cya at pos 5, Cys at pos 10). Challenge: Fmoc-Cysteic Acid (Fmoc-Cya-OH) is extremely polar and often supplied as a sodium salt. It is insoluble in pure DCM and poorly soluble in pure DMF.
Reagent Preparation[2][3]
-
Building Block: Fmoc-L-Cysteic Acid Monohydrate (Fmoc-Cya-OH ·
). -
Solvent System: DMSO/DMF (50:50 v/v) . The use of DMSO is non-negotiable for solubility.
-
Base: DIEA (Diisopropylethylamine).[1] Crucial: The sulfonic acid group (
) will consume 1 equivalent of base immediately. You must adjust your base stoichiometry.
Automated Coupling Cycle (Detailed)
Modify the instrument protocol for the specific "Cya" residue cycle:
| Step | Reagent | Duration | Notes |
| 1. Swelling | DMF | 20 min | Ensure good resin solvation. |
| 2. Deprotection | 20% Piperidine/DMF | 2 x 5 min | Standard. |
| 3. Activation | HATU (0.9 eq) + HOAt (0.9 eq) | Pre-mix 30s | Use slightly less activator than AA to avoid capping. |
| 4. Base Addition | DIEA (3.0 eq) | - | 1 eq neutralizes |
| 5. Coupling | Fmoc-Cya-OH (3 eq) in DMSO/DMF | 60 min | Double coupling recommended. |
| 6. Capping | Acetic Anhydride/Pyridine | 10 min | Essential to terminate unreacted chains. |
Technical Insight: The sulfonic acid group is a poor nucleophile and does not require protection (like tBu) during activation. However, it forms an internal salt with the amine upon deprotection. Using HATU ensures rapid activation of the carboxylate over the sulfonate.
Purification & Analysis
Peptides containing sulfonic acids are super-acidic . Standard TFA/Water/Acetonitrile gradients often result in poor retention or broad peaks on C18 columns.
HPLC Buffer Strategy
-
Stationary Phase: C18 is standard, but HILIC (Hydrophilic Interaction Liquid Chromatography) is superior for very polar sequences.
-
Mobile Phase A: 20 mM Ammonium Formate (pH 3.0) or Ammonium Acetate (pH 5.0).
-
Why? The ammonium counter-ion pairs with the sulfonate, improving retention and peak shape compared to TFA alone.
-
-
Mobile Phase B: Acetonitrile.
Mass Spectrometry (QC)
-
ESI-MS: Expect a mass shift of +48 Da per residue relative to Cysteine (Cys
Cya). -
Mode: Negative ion mode is often more sensitive for sulfonic acid peptides (
), though positive mode works if basic residues (Arg, Lys) are present.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling (Method B) | Poor solubility of Fmoc-Cya-OH | Switch solvent to 100% DMSO or NMP for the activation step. Heat coupling to 50°C. |
| Met/Trp Oxidation (Method A) | Performic acid is too aggressive | Use Fmoc-Cys(Mmt)-OH and milder oxidation (e.g., |
| Broad HPLC Peaks | Mixed protonation states of | Buffer with 10-20 mM Ammonium Acetate. Do not rely solely on 0.1% TFA. |
| Desulfonation | High temperature Acid Cleavage | Sulfonic acids are generally stable to TFA, but avoid temperatures >40°C during cleavage. |
References
-
Direct Synthesis of Sulfonic Acid Peptides (Rhodopsin Analogs)
- Adamus, G., et al. (1995). Synthesis of peptide with multiple cysteic acids. This paper establishes the performic acid oxidation protocol for converting Cys to Cya in complex sequences.
-
Fmoc-SPPS General Strategies
-
Cysteic Acid vs.
- Standard commercial guides (e.g., Bachem, Sigma-Aldrich) distinguish between O-sulfation (requiring neopentyl protection)
-
Solubility in SPPS
Sources
Troubleshooting & Optimization
improving solubility of Fmoc-4-sulfophenylalanine in DMF
Technical Support Center: Troubleshooting Fmoc-4-sulfophenylalanine Solubility in SPPS
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the incorporation of highly polar, unnatural amino acids into their solid-phase peptide synthesis (SPPS) workflows.
One of the most notoriously difficult building blocks is Fmoc-4-sulfophenylalanine (Fmoc-Phe(4-SO3H)-OH). This guide is designed to provide you with mechanistic insights, self-validating protocols, and actionable troubleshooting steps to overcome its poor solubility in N,N-Dimethylformamide (DMF).
To solve a solubility problem, we must first understand the causality behind it. Fmoc-Phe(4-SO3H)-OH presents a severe "polarity mismatch"[1].
-
The Hydrophobic Domain: The fluorenylmethoxycarbonyl (Fmoc) protecting group is highly lipophilic and bulky, favoring moderately polar, aprotic environments.
-
The Zwitterionic/Polar Domain: The unprotected sulfonic acid group (-SO3H) is a strong acid (
). In its free acid form, it engages in aggressive intermolecular hydrogen bonding, creating dense, polymeric-like aggregates that DMF cannot easily disrupt.
Because DMF is an aprotic solvent, it is excellent at solvating cations but relatively poor at solvating hard, hydrogen-bonding anions[2]. When you attempt to dissolve the free acid form of Fmoc-Phe(4-SO3H)-OH in standard DMF, these intermolecular forces cause the material to crash out as a cloudy suspension or form an unworkable gel.
Frequently Asked Questions (FAQs)
Q: Why did my coupling fail even though I managed to get the free acid into a slurry? A: This is a classic stoichiometry error. Standard HATU activation requires 2 equivalents of a base like DIPEA (N,N-Diisopropylethylamine). However, the free sulfonic acid group will immediately consume 1 equivalent of DIPEA to form a salt. If you only add the standard 2 equivalents, you are left with only 1 equivalent for the HATU activation, leading to incomplete ester formation and failed couplings. You must add 3 equivalents of DIPEA total when using the free acid form[2].
Q: Can I just heat or sonicate the solution to force it into DMF?
A: We strongly advise against this. While mild sonication (under 5 minutes) is acceptable, prolonged heating of Fmoc-amino acids in DMF can lead to premature removal of the Fmoc group via trace dimethylamine impurities in the solvent, or induce racemization at the
Q: Should I purchase the free acid or the sodium salt? A: Whenever possible, purchase the Sodium Salt (Fmoc-Phe(4-SO3Na)-OH). According to3, the sodium salt is "clearly soluble" in DMF at standard SPPS concentrations (e.g., 1 mmol in 2 mL DMF, yielding a 0.5 M solution)[3]. The soft sodium cation perfectly pairs with the sulfonate, entirely bypassing the hydrogen-bonding aggregation issue.
Step-by-Step Troubleshooting Protocols
If you are working with the free acid form (Fmoc-Phe(4-SO3H)-OH) and cannot procure the sodium salt, use one of the following self-validating protocols.
Protocol A: In Situ Salt Formation (The DIPEA Titration Method)
Mechanism: Converts the highly aggregating free acid into a bulky, organic-soluble DIPEA salt prior to activation.
-
Weighing: Weigh the required amount of Fmoc-Phe(4-SO3H)-OH (e.g., 0.5 mmol) into a clean, dry glass vial.
-
Solvent Addition: Add 80% of your target DMF volume. The solution will appear cloudy.
-
Titration: Add exactly 1.0 equivalent of DIPEA (relative to the amino acid) dropwise while vortexing.
-
Validation Check: Within 60 seconds, the cloudy suspension must transition to a completely clear, pale-yellow solution. If particulates remain, do not proceed; your DMF may be wet or degraded.
-
Activation: Add your coupling reagent (e.g., 0.95 eq HATU). Finally, add the remaining 2.0 equivalents of DIPEA required for activation.
-
Coupling: Transfer the activated ester to the resin immediately.
Protocol B: The Co-Solvent Strategy (DMSO/DMF)
Mechanism: Dimethyl sulfoxide (DMSO) is a highly polar solvent that effectively disrupts the hydrogen-bonding network of the sulfonic acid.
-
Preparation: Prepare a fresh solvent mixture of 1:1 (v/v) DMF:DMSO.
-
Dissolution: Add the solvent mixture to the Fmoc-Phe(4-SO3H)-OH powder to achieve a final concentration of 0.2 M to 0.5 M.
-
Agitation: Vortex for 2 minutes.
-
Validation Check: Hold the vial against a light source. The solution must be optically clear. If opaque, add pure DMSO in 5% volume increments until clear.
-
Activation: Proceed with standard DIC/Oxyma or HATU/DIPEA activation. (Note: DMSO can slightly slow down coupling kinetics; consider extending the coupling time by 30 minutes).
Protocol C: Chaotropic Salt Addition (LiCl)
Mechanism: Lithium chloride (LiCl) acts as a chaotropic agent, breaking up intermolecular aggregation in both the solvent and on the growing peptide resin.
-
Reagent Prep: Prepare a stock solution of 0.4 M LiCl in anhydrous DMF. (Ensure LiCl is rigorously dried, as it is highly hygroscopic).
-
Dissolution: Dissolve the Fmoc-Phe(4-SO3H)-OH in the LiCl/DMF stock.
-
Validation Check: The solution should clarify within 5 minutes of gentle agitation.
-
Application: This method is particularly recommended if the peptide sequence itself is prone to
-sheet aggregation on the resin.
Quantitative Data Summary
The following table summarizes the expected performance and parameters of each solubilization strategy to help you select the optimal path for your specific synthesis scale.
| Solubilization Strategy | Mechanism of Action | Max Practical Concentration | SPPS Compatibility | Risk Profile / Notes |
| Sodium Salt Substitution | Pre-formed ionic pairing | > 0.5 M in pure DMF | Excellent (Standard) | Low Risk. Highly recommended. No protocol changes needed[3]. |
| In Situ DIPEA Titration | Organic salt formation | ~ 0.4 M in pure DMF | High (Requires precise stoichiometry) | Medium Risk. Must account for the extra 1 eq of base during activation to prevent failed couplings. |
| DMSO Co-solvent (1:1) | H-bond disruption | ~ 0.3 M in DMF/DMSO | Good | Low Risk. May require extended coupling times due to viscosity and kinetic dilution. |
| Chaotropic Salt (0.4 M LiCl) | Disruption of aggregation | ~ 0.25 M in DMF | Moderate | Medium Risk. LiCl must be strictly anhydrous to prevent hydrolysis of the activated ester. |
Workflow Decision Tree
To streamline your troubleshooting process, follow this logical workflow for handling sulfated or highly polar unnatural amino acids in SPPS.
Decision tree for troubleshooting Fmoc-Phe(4-SO3H)-OH solubility in SPPS workflows.
References
-
National Institutes of Health (PMC) . Advances in Fmoc solid-phase peptide synthesis. Retrieved from:[Link]
Sources
Technical Support Center: HPLC Purification of Sulfated Peptides
This guide addresses the purification of peptides containing 4-sulfophenylalanine (sPhe) .
CRITICAL DISTINCTION: Before proceeding, confirm your molecule.
-
4-Sulfophenylalanine (
): A non-canonical amino acid where the sulfonate group is attached to the phenyl ring via a C-S bond . It is acid-stable .[1] -
Sulfotyrosine (
): The natural post-translational modification where the sulfate is attached to the tyrosine hydroxyl via a C-O-S ester bond . It is acid-labile .[2]
This guide focuses on 4-sulfophenylalanine , but includes a specific module for Sulfotyrosine due to the common confusion between the two.
Module 1: Method Development (The "How-To")
Core Challenge: Retention & Polarity
Unlike natural amino acids, 4-sulfophenylalanine introduces a permanent negative charge (sulfonic acid pKa < 0) that remains ionized even at highly acidic pH. This increases hydrophilicity significantly, often causing the peptide to elute in the void volume on standard C18 columns.
Recommended Protocol: The "Acidic Ion-Pairing" Strategy
Since 4-sulfophenylalanine is acid-stable, you can and should use acidic conditions to protonate the rest of the peptide backbone, improving interaction with the hydrophobic stationary phase.
Standard Conditions (Start Here):
-
Column: C18 (End-capped) or Phenyl-Hexyl (for enhanced selectivity of aromatic rings).
-
Buffer A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Buffer B: Acetonitrile (ACN) + 0.1% TFA.
-
Gradient: Shallow gradient (e.g., 1% B per minute) starting at 0-5% B.
Why TFA?
TFA acts as an ion-pairing agent. The trifluoroacetate anion (
Alternative Protocol: The "Polar Retention" Strategy
If the peptide elutes in the void volume with standard C18:
-
Switch Column Chemistry: Use a "Polar-Embedded" C18 (e.g., AQ-C18) or a Phenyl-Hexyl column. The Phenyl-Hexyl phase interacts via
- stacking with the phenylalanine ring, providing retention mechanisms independent of pure hydrophobicity. -
Switch to HILIC: For extremely short or hydrophilic sulfated peptides (e.g., < 5 residues), Hydrophilic Interaction Liquid Chromatography (HILIC) is superior.
-
Mobile Phase: Ammonium Acetate (10-20 mM, pH 5.5) in 90% ACN (A) and Water (B).
-
Module 2: Troubleshooting Guide (Q&A)
Issue 1: "My peptide is eluting in the void volume (dead time)."
Diagnosis: The peptide is too hydrophilic, or the sulfonic acid group is repelling the C18 surface. Solution:
-
Lower the Initial Organic: Start at 0% or 1% Buffer B.
-
Increase Ion Pairing: Increase TFA concentration to 0.2% (monitor backpressure).
-
Change Selectivity: Switch to a Phenyl-Hexyl column. The aromatic ring of sPhe interacts strongly with the phenyl stationary phase, often providing the necessary retention that C18 lacks.
Issue 2: "I see a mass shift of -80 Da in my Mass Spec."
Diagnosis: You are likely working with Sulfotyrosine , not 4-sulfophenylalanine, or you have a very rare case of oxidative desulfonation. Immediate Action:
-
Check your structure. If it is an O-sulfate ester (Sulfotyrosine), it is hydrolyzing in the TFA buffer.
-
The Fix (for Sulfotyrosine): Switch to Ammonium Acetate (20 mM, pH 6.5) .
-
Protocol: Buffer A: 20 mM
in Water. Buffer B: ACN. -
Temperature: Run the column at ambient or 4°C. Never heat sulfotyrosine columns >30°C in acidic conditions.
-
Issue 3: "Broad or Tailing Peaks."
Diagnosis: Mixed-mode interactions (silanol interactions) or poor ion pairing. Solution:
-
Add Salt: If using Ammonium Acetate (neutral pH), add 10-20 mM Ammonium Acetate to both Buffer A and Buffer B to maintain ionic strength.
-
Temperature: For 4-sulfophenylalanine (stable), increase column temperature to 40-50°C to improve mass transfer and sharpen peaks. (Do not do this for Sulfotyrosine).
Module 3: Decision Logic & Mechanism
The following diagram illustrates the critical decision path for purifying sulfated peptides, distinguishing between the stable C-S bond and the labile C-O-S bond.
Caption: Decision tree for selecting HPLC conditions based on the specific type of sulfated amino acid.
Module 4: Comparison of Buffer Systems
| Parameter | 0.1% TFA (Acidic) | Ammonium Acetate (Neutral) |
| pH Range | ~2.0 | 5.5 - 7.0 |
| Suitability | 4-Sulfophenylalanine (Stable) | Sulfotyrosine (Labile) |
| Peak Shape | Excellent (Strong Ion Pairing) | Good (Requires gradient optimization) |
| Volatility | High (Lyophilization friendly) | High (Lyophilization friendly) |
| MS Compatibility | Good (Some signal suppression) | Excellent (Preferred for MS) |
| Risk | Hydrolysis of sulfate esters | Precipitation if organic % is too high |
References
-
Bachem. (n.d.). Peptide Stability and Handling Guidelines. Retrieved from
-
Stone, M. J., et al. (2017). "Synthesis and evaluation of peptidic thrombin inhibitors bearing acid-stable sulfotyrosine analogues." Chemical Communications.
-
Agilent Technologies. (2020). Purification of Acidic Peptides using Reversed-Phase HPLC. Retrieved from
-
Kitagawa, K., et al. (2001). "Synthesis of sulfated tyrosine-containing peptides." Bulletin of the Chemical Society of Japan.
Sources
preventing aggregation of sulfopeptides during synthesis
Welcome to the Sulfopeptide Synthesis Technical Support Center .
As a Senior Application Scientist, I understand the unique frustration of sulfopeptide synthesis. You are battling two opposing forces: the hydrophobic aggregation of the peptide backbone and the acid lability of the sulfate group. Standard SPPS protocols are a recipe for failure here; high-acid cleavage strips the sulfate, while standard solvents often fail to solvate the charge-hydrophobicity mismatch.
This guide replaces rigid templates with a modular, problem-solution architecture designed to navigate this specific "Stability vs. Solubility" paradox.
Module 1: The Synthesis Phase (Prevention)
Core Challenge: The sulfate group (Tyr(SO₃H)) introduces a negative charge, but the surrounding backbone often aggregates due to beta-sheet formation, preventing successful coupling before you even reach the cleavage step.
Protocol: The "Solvation-First" Strategy
Do not rely on standard DMF. Aggregation in sulfopeptides is often driven by the mismatch between the polar sulfate and hydrophobic protecting groups.
| Parameter | Standard SPPS | Sulfopeptide Optimized | Why? |
| Resin | Wang / Rink Amide | 2-Chlorotrityl Chloride (2-CTC) | 2-CTC allows cleavage of the protected peptide fragment if needed (1% TFA) and prevents premature sulfate loss. |
| Solvent | DMF | NMP or DMF + 10% DMSO | NMP (N-Methyl-2-pyrrolidone) disrupts beta-sheets more effectively than DMF. |
| Chaotropes | None | 0.1M LiCl or KSCN | Lithium salts disrupt hydrogen bonding networks that cause "gelation" of the resin. |
| Building Block | Fmoc-Tyr(tBu)-OH | Fmoc-Tyr(SO₃Na)-OH | Direct incorporation of the sulfated salt is superior to post-synthetic sulfation for site specificity. |
Critical Workflow: Pseudoproline Insertion
If your sequence is >15 AA or hydrophobic, you must break the structure.
-
Action: Insert a Pseudoproline (ψPro) dipeptide (e.g., Fmoc-Ser(tBu)-Thr(ψMe,Mepro)-OH) every 5–7 residues.
-
Mechanism: The "kink" induced by the oxazolidine ring prevents beta-sheet stacking, keeping the growing chain solvated and accessible for the bulky sulfotyrosine coupling.
Module 2: The Cleavage Phase (Preservation)
Core Challenge: The sulfate ester bond (
Protocol: The "Cold Trap" Cleavage
This is the single most critical step. You must decouple the removal of protecting groups (requires acid) from the hydrolysis of the sulfate (accelerated by acid + heat).
Reagents Required:
Step-by-Step Methodology:
-
Pre-Chill: Cool the cleavage cocktail (90% TFA / 5% TIS / 5% H₂O) to 0°C in an ice bath for 15 minutes before adding to the resin.
-
Cold Contact: Add the cold cocktail to the resin. Keep the reaction vessel buried in the ice bath.
-
Time Limit: React for maximum 15–20 minutes per cycle.
-
Note: It is better to perform two short 15-minute cleavages than one long 1-hour cleavage.
-
-
Immediate Quench: Filter the resin immediately into cold diethyl ether (pre-chilled to -20°C). The rapid precipitation stops the hydrolysis.
-
Neutralization: Once the peptide is precipitated and centrifuged, dissolve the pellet immediately in a pH 7–8 buffer (e.g., 50mM Ammonium Bicarbonate). Do not let the crude peptide sit in acidic residue.
Module 3: Purification & Analysis (Recovery)
Core Challenge: Standard HPLC uses 0.1% TFA (pH ~2). Injecting a sulfopeptide into this mobile phase will cause on-column desulfation.
Protocol: The "pH-Switch" HPLC Method
You must replace TFA with a volatile buffer that maintains a pH > 5.5.
| Component | Standard Mobile Phase | Sulfopeptide Mobile Phase |
| Buffer A | Water + 0.1% TFA | 20 mM Ammonium Acetate (pH 6.5) |
| Buffer B | Acetonitrile + 0.1% TFA | Acetonitrile + 20 mM Ammonium Acetate |
| Detection | 220 nm | 220 nm (Acetate absorbs slightly; use high-purity grade) |
Analysis Warning (Mass Spec): In ESI-MS, sulfopeptides are prone to "in-source fragmentation." You will often see a peak at [M-80] (loss of SO₃).
-
Fix: Use Negative Ion Mode . Sulfates ionize easily in negative mode and are more stable. If using Positive mode, lower the cone voltage/fragmentor voltage to minimize energy transfer.
Visualizing the Logic
The following diagram illustrates the decision matrix for handling sulfopeptides, distinguishing between aggregation issues (backbone) and stability issues (side-chain).
Caption: Decision matrix for sulfopeptide synthesis. Red nodes indicate high-risk failure points requiring specific protocol deviations (Green nodes).
Troubleshooting & FAQs
Q1: My mass spec shows a major peak at [M-80]. Did the coupling fail? A: Likely not. The coupling probably worked, but you lost the sulfate during cleavage or ionization.
-
Diagnosis: Check the raw mass spec data. If you see any trace of the parent ion, the synthesis worked.
-
Fix: If the [M-80] peak is dominant, your cleavage was too warm or too long. Repeat the cleavage with the "Cold Trap" protocol (0°C). If using MS, switch to Negative Mode and lower the desolvation temperature.
Q2: The resin stopped swelling and looks like a "gel" after adding Fmoc-Tyr(SO₃Na)-OH. A: This is salt-bridging aggregation. The sodium counter-ion on the sulfate is interacting with the backbone.
-
Fix: Wash the resin with 0.1M LiCl in DMF before and after the coupling step. The Lithium ions displace the sodium interactions and "liquefy" the resin structure.
Q3: Can I use microwave synthesis for sulfopeptides? A: Proceed with extreme caution.
-
Risk: Microwave energy heats the solvent.[4] While Fmoc removal is safe, the acidity of HOBt/DIC at 75°C can cause premature sulfate loss even on the resin.
-
Recommendation: Use microwave for the rest of the peptide, but couple the Fmoc-Tyr(SO₃Na)-OH manually at room temperature or strictly limited to 50°C max.
Q4: My peptide is pure by HPLC but degrades in the fraction collector. A: You likely used an acidic buffer (TFA) and the fractions sat in the collection tubes for hours.
-
Fix: Pre-load your fraction collector tubes with a small amount of 1M Ammonium Bicarbonate . As the acidic fraction drops into the tube, it is instantly neutralized, preserving the sulfate.
References
-
Kitagawa, K., et al. (1993). "Evaluation of the final deprotection system for the solid-phase synthesis of Tyr(SO3H)-containing peptides." Chemical and Pharmaceutical Bulletin.
-
Sigma-Aldrich. "Overcoming Aggregation in Solid-phase Peptide Synthesis." Technical Guides.
-
Bachem. "Pseudoproline & Isoacyl dipeptides for Prevention of Aggregation." Peptide Synthesis Resources.
-
Bio-Works. "Purification of Peptides: Counter Ion Exchange." Application Notes.
Sources
- 1. Stability of tyrosine sulfate in acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the final deprotection system for the solid-phase synthesis of Tyr(SO3H)-containing peptides with 9-fluorenylmethyloxycarbonyl (Fmoc)-strategy and its application to the synthesis of cholecystokinin (CCK)-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. chimia.ch [chimia.ch]
removing piperidine from Fmoc-Phe(4-SO3H)-OH deprotection
This Technical Support Guide addresses the specific challenge of removing piperidine from Fmoc-Phe(4-SO3H)-OH deprotection.
This is not a standard deprotection; it is a chemoselective purification challenge . The sulfonic acid moiety (
Topic: Breaking the Piperidine-Sulfonate Salt Bridge Audience: Senior Chemists & Process Engineers
Module 1: The Core Problem (Root Cause Analysis)
Before attempting purification, you must understand why standard protocols fail. You are not dealing with a simple mixture; you are dealing with an ionic salt complex.
The "Salt Trap" Mechanism
When you treat Fmoc-Phe(4-SO3H)-OH with piperidine, two events occur:
-
Fmoc Removal: The Fmoc group is cleaved, generating the free amine (
- ).[1][2] -
Salt Formation: The excess piperidine instantly reacts with the sulfonic acid side chain.
Because the sulfonate group is extremely polar, the resulting complex is amphiphilic and highly soluble in the very solvents (DMF, Water) usually used to wash peptides, yet insoluble in the non-polar solvents (Ether, Hexane) used to precipitate them.
Figure 1: The formation of the persistent Piperidinium-Sulfonate salt complex during deprotection.
Module 2: Purification Protocols
Do not rely on ether precipitation alone. It will precipitate the salt along with your peptide. Choose one of the following protocols based on your scale.
Protocol A: Acidic Displacement (RP-HPLC)
Best for: High purity requirements, final product isolation.
The Logic: You must use a stronger acid (TFA) to protonate the environment, disrupting the piperidine-sulfonate interaction. The piperidine will form a trifluoroacetate salt and elute in the void volume, while the sulfonated amino acid interacts with the column.
| Parameter | Specification | Note |
| Column | C18 (End-capped) | Sulfonates are polar; C18 provides necessary retention. |
| Buffer A | Water + 0.1% TFA | TFA is critical to break the salt bridge. |
| Buffer B | Acetonitrile + 0.1% TFA | |
| Gradient | 0% to 10% B over 10 min | H-Phe(4-SO3H)-OH is very polar; it elutes early. |
| Detection | 214 nm / 254 nm | Monitor the aromatic ring. |
Step-by-Step:
-
Dissolve the crude deprotection mixture in Water/0.1% TFA (Do not use DMF).
-
Filter through a 0.22 µm PTFE filter.
-
Inject onto the RP-HPLC column.
-
Piperidine Elution: Expect a large injection peak (void volume) containing piperidine-TFA and DMF.
-
Product Elution: The H-Phe(4-SO3H)-OH will elute shortly after the void but distinct from the salts.
-
Lyophilize immediately to remove TFA.
Protocol B: Ion Exchange (Solid Phase Extraction)
Best for: Removing bulk piperidine without HPLC.
The Logic: Use a Strong Cation Exchange (SCX) cartridge. At pH < 2, the sulfonic acid is neutral/anionic, but the amine is cationic. However, a better approach for this specific zwitterion is Cation Exchange in H+ form to trap the Piperidine.
Warning: Since your product H-Phe(4-SO3H)-OH is also a zwitterion (contains an amine), it will also bind to cation exchange resins. Therefore, we use Anion Exchange to bind the Sulfonate.
Refined Protocol (Anion Exchange Strategy):
-
Resin: Strong Anion Exchange (SAX) resin (e.g., Dowex 1X8).
-
Load: Dissolve crude mix in water (pH ~7). The Sulfonate (
) binds to the resin. Piperidine (neutral/cationic) flows through. -
Wash: Flush column with Water/MeOH (1:1) to remove DMF, DBF-adducts, and residual piperidine.
-
Elute: Use 1M HCl or 1M TFA . The strong acid displaces the sulfonate.
-
Finish: Lyophilize the eluate.
Module 3: Troubleshooting & FAQs
Q1: I tried ether precipitation, but the solid is "gummy" and hygroscopic. Why?
A: You have precipitated the Piperidinium Sulfonate salt . Sulfonic acids are hygroscopic. The presence of the piperidine salt exacerbates this, forming an ionic liquid-like gum.
-
Fix: Redissolve the gum in minimal water. Add 0.1% TFA to acidify. Then attempt precipitation with cold Acetone (sulfonates are often less soluble in acetone than ether) or move directly to Protocol A (HPLC) .
Q2: Can I use a different base (e.g., DBU) to avoid this?
A: Not recommended. While DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is non-nucleophilic and reduces adduct formation with the Fmoc-fulvene, it is much harder to remove than piperidine. DBU forms even stronger salts with sulfonic acids and is less volatile.
-
Alternative: If you must avoid piperidine, use Piperazine . It is easier to wash away, but it still requires the Acidic Displacement (TFA) step to break the ionic bond.
Q3: My mass spec shows a peak at [M + 85]. What is this?
A: This is the Piperidine Adduct . If you see mass [M+H] + 85 Da, the piperidine has not just formed a salt but has likely reacted with the dibenzofulvene (DBF) and is sticking to your peptide non-covalently or the DBF-piperidine adduct is co-eluting.
-
Fix: Ensure your wash steps include DCM (to dissolve the neutral DBF-piperidine adduct) followed by Water/TFA (to dissolve the peptide and break the salt).
Q4: Is H-Phe(4-SO3H)-OH stable in 0.1% TFA?
A: Yes. Aromatic sulfonic acids are generally stable under standard acidic HPLC conditions. They do not undergo desulfonation as easily as O-sulfated Tyrosine (Tyr(SO3H)), which is acid-labile. You can safely lyophilize H-Phe(4-SO3H)-OH from TFA solutions.
Visualizing the Workflow
Use this decision matrix to select the correct purification path.
Figure 2: Decision Matrix for purification of sulfonated amino acids.
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][3][4][5][6][7] Chemical Reviews, 109(6), 2455–2504.
- Context: Comprehensive review of protecting group stability and deprotection conditions, including sulfon
-
Fields, G. B., & Noble, R. L. (1990). "Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids." International Journal of Peptide and Protein Research, 35(3), 161–214.
-
Context: The foundational text on Fmoc chemistry and piperidine scavenging mechanisms.[1]
-
-
Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2(12), 3247–3256.
- Context: Protocols for handling difficult deprotections and aggreg
-
Sigma-Aldrich (Merck). "Fmoc-Phe(4-SO3H)-OH Product Specification."
- Context: Confirmation of solubility properties and handling of sulfonated phenylalanine deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 7. cris.unibo.it [cris.unibo.it]
Technical Support Center: Mass Spectrometry Analysis of Sulfonic Acid vs. Sulfate Ester Peptides
Welcome to the technical support center for the mass spectrometry analysis of peptides containing sulfonic acid and sulfate ester modifications. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing these important post-translational modifications. Here, you will find in-depth answers to frequently asked questions, a practical troubleshooting guide for common experimental issues, and detailed protocols to enhance your analytical success.
PART 1: Frequently Asked Questions (FAQs)
Q1: What are the key structural differences between sulfonic acid and sulfate ester modifications on peptides, and how do they influence mass spectrometry analysis?
A1: The primary structural difference lies in the atom to which the sulfonyl group (SO₃) is attached. In a sulfonic acid modification, the sulfur atom is directly bonded to a carbon atom of an amino acid residue, typically the side chain of cysteine after oxidation. In a sulfate ester , the sulfonyl group is bonded to an oxygen atom, most commonly on the hydroxyl group of a tyrosine residue. This seemingly subtle difference in the C-S versus O-S bond has profound implications for their stability and fragmentation behavior in the mass spectrometer. The sulfate ester's O-S bond is significantly more labile than the C-S bond of a sulfonic acid.
Q2: What are the characteristic fragmentation patterns for peptides containing sulfonic acid?
A2: Peptides with a sulfonic acid modification are relatively stable under collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD). The C-S bond is strong, meaning the modification is less likely to be lost as a neutral SO₃ molecule. Instead, fragmentation typically occurs along the peptide backbone, producing b- and y-type ions that retain the sulfonic acid group.[1] This stability is advantageous for localizing the modification site. Derivatization of peptides with sulfonic acid groups can lead to simplified MS/MS spectra, often dominated by a series of y-ions, which can facilitate de novo sequencing.[2][3][4]
Q3: What are the characteristic fragmentation patterns for peptides containing sulfate esters?
A3: Sulfate ester-containing peptides are known for the lability of the O-S bond. Under CID and HCD, the dominant fragmentation pathway is the neutral loss of SO₃ (80 Da).[5][6] This often results in a spectrum with a very intense peak corresponding to the precursor ion minus 80 Da, and subsequent fragmentation of this desulfated peptide. While this confirms the presence of a sulfate ester, it makes localizing the modification site challenging because the key piece of information is lost before the peptide backbone fragments.[5][7]
Q4: Why is the lability of the sulfate ester group a major challenge in MS analysis?
A4: The lability of the sulfate ester is a significant hurdle because the energy required to cleave the peptide backbone is often higher than the energy that causes the loss of the SO₃ group.[5] This preferential loss of the modification means that the resulting fragment ions do not contain the sulfate ester, making it impossible to pinpoint which tyrosine (or serine/threonine) residue was originally sulfated. This is a common issue in "shotgun" or data-dependent acquisition proteomics experiments.
Q5: Can I use the same sample preparation protocol for both types of modified peptides?
A5: While general peptide sample preparation protocols can be a starting point, optimization is often necessary, especially for sulfated peptides.[8][9] Key considerations include:
-
pH: Sulfonic acids are strong acids, which can affect the overall charge of the peptide and its chromatographic behavior.
-
Desalting: It is crucial to remove salts, buffers, and detergents, as they can interfere with ionization and form adducts.[10][11]
-
Non-specific Binding: Peptides, particularly those with strong charges, can adsorb to sample vials and other surfaces. Using low-binding tubes is recommended.[12]
-
Enrichment: For low-abundance sulfopeptides, specific enrichment strategies may be necessary. For instance, polyarginine-coated nanodiamonds have been used for the selective capture of peptides containing cysteine sulfonic acid.[13]
PART 2: Troubleshooting Guide
Problem 1: Poor ionization or low signal intensity for my sulfopeptide.
-
Potential Cause 1: Suboptimal ESI/MALDI parameters. The highly acidic nature of sulfonic acid and sulfate ester modifications can suppress ionization in positive ion mode.
-
Solution 1:
-
Switch to Negative Ion Mode: Both modifications are strongly acidic and readily form negative ions. Negative ion mode mass spectrometry can significantly enhance signal intensity.
-
Optimize ESI Source Parameters: In positive ion mode, carefully optimize the capillary voltage, source temperature, and gas flows. In some cases, a lower cone voltage can reduce in-source fragmentation.
-
MALDI Matrix Selection: For MALDI, the choice of matrix is critical. Experiment with different matrices (e.g., CHCA, DHB, SA) and consider the use of additives.
-
-
-
Potential Cause 2: Inefficient desalting or presence of contaminants. Salts, detergents (like SDS), and polymers (like PEG) can severely suppress the ionization of your target peptide.[11]
-
Solution 2:
-
Thorough Desalting: Use C18 StageTips or ZipTips for desalting. Ensure complete removal of contaminants by using appropriate wash steps.
-
HPLC Cleanup: For complex samples, an offline HPLC fractionation step can be beneficial for both cleanup and complexity reduction.
-
Avoid Contaminants: Be mindful of all reagents and consumables used during sample preparation to avoid introducing interfering substances.[10]
-
-
Problem 2: I am observing a significant neutral loss of SO₃ (80 Da) and cannot pinpoint the modification site on my sulfated peptide.
-
Potential Cause 1: High collision energy in CID/HCD. As discussed, CID and HCD readily induce the loss of the labile sulfate ester.[5][7][14]
-
Solution 1:
-
Optimize Collision Energy: Carefully titrate the normalized collision energy (NCE) to the lowest possible value that still yields some backbone fragmentation. This may preserve a small population of sulfated fragment ions.
-
Use Alternative Fragmentation Methods:
-
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that cleaves the peptide backbone while often preserving labile modifications like sulfation.[15][16] This is the preferred method for localizing sulfate esters.
-
Electron Capture Dissociation (ECD): Similar to ETD, ECD is effective at preserving labile modifications.[15]
-
Ultraviolet Photodissociation (UVPD): UVPD can also generate informative MS/MS spectra while retaining the sulfate modification.[7]
-
EThcD: This method combines ETD with supplemental HCD activation and can be beneficial for doubly charged precursor ions where ETD efficiency might be low.[14]
-
-
-
-
Potential Cause 2: In-source fragmentation. The sulfate ester can be lost in the ion source before it even reaches the mass analyzer.
-
Solution 2:
-
Gentle Source Conditions: Reduce the source voltage and temperature to minimize the internal energy of the ions entering the mass spectrometer.
-
-
Problem 3: My chromatographic peak shape is poor for my sulfonated/sulfated peptide.
-
Potential Cause 1: Secondary interactions with the analytical column. The strong negative charge of the sulfo-modification can lead to interactions with the stationary phase or metal components of the LC system, resulting in peak tailing.[17]
-
Solution 1:
-
Mobile Phase Modifiers: Ensure an appropriate concentration of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (FA) in your mobile phases. While TFA is excellent for chromatography, it can suppress ionization. A lower concentration (e.g., 0.05%) or switching to FA (e.g., 0.1%) might be a good compromise.
-
Column Choice: Use a high-quality, well-packed column. Consider columns with different surface chemistries if peak shape issues persist.
-
System Passivation: If you suspect interactions with metal components, consider passivating your LC system.
-
-
-
Potential Cause 2: Sample stability issues. Peptides can degrade or aggregate in solution.
-
Solution 2:
-
Fresh Samples: Analyze samples as quickly as possible after preparation.
-
Proper Storage: Store samples at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Solvent Composition: Ensure the peptide is fully solubilized in the injection solvent. The injection solvent should be weaker than the initial mobile phase to ensure good peak shape.[17]
-
-
Problem 4: I am struggling to differentiate between a sulfonic acid and a sulfate ester modification on the same peptide backbone.
-
Potential Cause: These modifications are isobaric, meaning they have the same nominal mass (+80 Da).
-
Solution:
-
High-Resolution Mass Spectrometry: The exact mass of a sulfonic acid modification (on cysteine, for example) and a sulfate ester are slightly different. A high-resolution mass spectrometer (like an Orbitrap or FT-ICR) can distinguish between these small mass differences (9 mmu).[7]
-
Tandem Mass Spectrometry (MS/MS): As detailed above, their fragmentation patterns are distinct. The presence of a dominant neutral loss of 80 Da is a strong indicator of a sulfate ester, while its absence and the presence of modified b/y ions suggest a sulfonic acid.
-
Ion Mobility-Mass Spectrometry (IM-MS): IM-MS separates ions based on their size, shape, and charge.[18][19][20] It is possible that the different placement of the sulfonyl group could lead to a different collision cross-section, allowing for their separation by ion mobility.[18]
-
-
PART 3: Experimental Protocols
Protocol 1: Recommended Sample Preparation and Desalting for Sulfated/Sulfonated Peptides
This protocol provides a general guideline for preparing sulfopeptides for LC-MS/MS analysis.
-
Protein Denaturation, Reduction, and Alkylation:
-
Resuspend your protein sample in a lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0).
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding iodoacetamide (IAM) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Enzymatic Digestion:
-
Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Quenching and Acidification:
-
Stop the digestion by adding formic acid (FA) to a final concentration of 1%.
-
-
Desalting using C18 StageTips:
-
Prepare a StageTip by packing a P200 pipette tip with a small piece of C18 membrane.
-
Activate the C18 material with 100% acetonitrile (ACN).
-
Equilibrate the C18 material with 0.1% FA in water.
-
Load the acidified peptide sample onto the StageTip.
-
Wash the loaded StageTip with 0.1% FA in water to remove salts and other hydrophilic contaminants.
-
Elute the peptides with 50% ACN, 0.1% FA.
-
-
Drying and Reconstitution:
-
Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitute the peptides in a suitable solvent for LC-MS/MS analysis (e.g., 2% ACN, 0.1% FA).
-
Protocol 2: Optimized LC-MS/MS Method using CID/HCD for Sulfonic Acid Peptides
This method is designed to identify and characterize peptides with the more stable sulfonic acid modification.
-
LC System:
-
Column: C18 reversed-phase column (e.g., 75 µm ID, 15 cm length, 1.9 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase B: 0.1% Formic Acid in 80% Acetonitrile.
-
Gradient: A typical gradient would be 2-35% B over 60 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 300 nL/min.
-
-
MS System (Orbitrap or similar):
-
Ionization Mode: Positive.
-
MS1 Scan:
-
Resolution: 60,000.
-
Scan Range: 350-1500 m/z.
-
AGC Target: 1e6.
-
Max IT: 50 ms.
-
-
MS2 Scan (Data-Dependent Acquisition):
-
Activation Type: HCD.
-
Isolation Window: 1.6 m/z.
-
Normalized Collision Energy (NCE): Stepped NCE (e.g., 25, 27, 30).
-
Resolution: 15,000.
-
AGC Target: 1e5.
-
Max IT: 50 ms.
-
Dynamic Exclusion: 30 seconds.
-
-
Protocol 3: Advanced LC-MS/MS Method using ETD for Labile Sulfate Ester Peptides
This method is optimized for the localization of labile sulfate ester modifications.
-
LC System: Same as Protocol 2.
-
MS System (ETD-capable instrument, e.g., Orbitrap Fusion Lumos):
-
Ionization Mode: Positive.
-
MS1 Scan: Same as Protocol 2.
-
MS2 Scan (Data-Dependent Acquisition with Decision Tree):
-
Decision Tree Logic:
-
For precursor charge states +2, use HCD (as ETD can be inefficient). NCE: 28.
-
For precursor charge states +3 and higher, use ETD.
-
-
ETD Parameters:
-
Reagent: Fluoranthene.
-
ETD Reaction Time: Calibrated based on precursor charge and m/z.
-
Resolution: 30,000.
-
AGC Target: 2e5.
-
Max IT: 100 ms.
-
-
HCD Parameters (for +2 precursors):
-
NCE: 28.
-
Resolution: 30,000.
-
AGC Target: 5e4.
-
Max IT: 54 ms.
-
-
Dynamic Exclusion: 45 seconds.
-
-
PART 4: Visualizations and Diagrams
Chemical Structures
Caption: Key structural difference: C-S bond in sulfonic acid vs. labile O-S bond in sulfate ester.
Troubleshooting Workflow: Poor Signal Intensity
Caption: Decision tree for troubleshooting low signal intensity of sulfopeptides.
Fragmentation Method Selection Guide
Caption: Logic for selecting the optimal fragmentation method based on modification type.
PART 5: References
-
Lord, M., et al. (2020). Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides. PMC. [Link]
-
Keough, T., et al. (2000). Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry. PubMed. [Link]
-
Medzihradszky, K.F., et al. (2001). Analysis of sulfated peptides using positive electrospray ionization tandem mass spectrometry. PubMed. [Link]
-
Lord, M., et al. (2020). Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides. ResearchGate. [Link]
-
Mikesh, L.M., et al. (2006). The Utility of ETD Mass Spectrometry in Proteomic Analysis. PMC. [Link]
-
Lioe, H., et al. (2004). Fragmentation of protonated ions of peptides containing cysteine, cysteine sulfinic acid, and cysteine sulfonic acid. Journal of the American Society for Mass Spectrometry. [Link]
-
Keough, T., et al. (1999). A method for high-sensitivity peptide sequencing using postsource decay matrix-assisted laser desorption ionization mass spectrometry. PNAS. [Link]
-
Medzihradszky, K.F. (2016). Mass Spectrometry Behavior of Sulfated Peptides. In: Post-Translational Modifications of Proteins. Humana Press, New York, NY. [Link]
-
ResearchGate. (2014). Fragmentation spectra of sulfated and phosphorylated peptides. [Link]
-
Hersberger, K.E., et al. (2014). Electron Capture vs. Transfer Dissociation for Site Determination of Tryptic Peptide Tyrosine Sulfation. PMC. [Link]
-
Chen, C.T., et al. (2010). Mapping protein cysteine sulfonic acid modifications with specific enrichment and mass spectrometry. PubMed. [Link]
-
Škulj, S., & Rožman, M. (2019). Study of the gas-phase fragmentation behaviour of sulfonated peptides. ResearchGate. [Link]
-
Coon, J.J. (2017). The Role of Electron Transfer Dissociation in Modern Proteomics. Analytical Chemistry. [Link]
-
University of Delaware. SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. [Link]
-
CDC Stacks. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. [Link]
-
Waters. (2020). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). [Link]
-
Haorah, J., et al. (2021). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. PMC. [Link]
-
Ghosh, D., et al. (2021). Statistical Characterization of the Multi-Charged Fragment Ions in the CID and HCD Spectrum. International Journal of Computer Applications. [Link]
-
Michalski, A., et al. (2011). Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. University of Oxford. [Link]
-
ResearchGate. Mass Spectrometry of Sulfonic Acids and Their Derivatives. [Link]
-
Gallien, S., et al. (2009). Combining low- and high-energy tandem mass spectra for optimized peptide quantification with isobaric tags. Journal of Proteomics. [Link]
-
BioPharmaSpec. (2023). Structural Peptide Analysis Using Waters Cyclic IMS-MS. [Link]
-
Meston, D. (2022). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America. [Link]
-
Pringle, S.D., et al. (2011). Ion mobility mass spectrometry for peptide analysis. PubMed. [Link]
-
Medzihradszky, K.F., et al. (2003). Sulfonic acid derivatives for peptide sequencing by MALDI MS. PubMed. [Link]
-
Anapharm Bioanalytics. (2023). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. [Link]
-
Allen, S.J., et al. (2016). Ion mobility mass spectrometry of peptide, protein, and protein complex ions using a radio-frequency confining drift cell. Analyst. [Link]
-
MS Vision. Understanding differences in CID fragmentation in a mass spectrometer. [Link]
-
Aragen Life Sciences. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. [Link]
-
Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]
-
Al-Ghobashy, M.A., et al. (2023). An Overview of the Potential of Mass Spectrometry in the Study of Peptide Drug Conjugates. Pharmaceuticals. [Link]
-
Meier, F., et al. (2021). Trapped Ion Mobility Spectrometry Reduces Spectral Complexity in Mass Spectrometry Based Workflow. bioRxiv. [Link]
-
Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sequencing of sulfonic acid derivatized peptides by electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pnas.org [pnas.org]
- 5. Analysis of sulfated peptides using positive electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mass Spectrometry Behavior of Sulfated Peptides [ebrary.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. stacks.cdc.gov [stacks.cdc.gov]
- 10. massspec.unm.edu [massspec.unm.edu]
- 11. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Mapping protein cysteine sulfonic acid modifications with specific enrichment and mass spectrometry: an integrated approach to explore the cysteine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electron Capture vs. Transfer Dissociation for Site Determination of Tryptic Peptide Tyrosine Sulfation: Direct Detection of Fibrinogen Sulfation Sites and Identification of Novel Isobaric Interferences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Utility of ETD Mass Spectrometry in Proteomic Analysis: BIOCHIMICA ET BIOPHYSICA ACTA Proteins and Proteomics Posttranslational Modifications in Proteomics Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. agilent.com [agilent.com]
- 18. biopharmaspec.com [biopharmaspec.com]
- 19. Ion mobility mass spectrometry for peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ion mobility mass spectrometry of peptide, protein, and protein complex ions using a radio-frequency confining drift cell - Analyst (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Difficult Couplings with Steric Sulfonic Groups
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that coupling reactions involving sterically hindered sulfonic groups can be a significant bottleneck in a synthetic workflow. This guide is structured to address the most common challenges encountered in the field, providing not only solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: My sulfonamide coupling reaction is extremely slow or has stalled completely. What is the primary cause?
A: The most common culprit for a sluggish or stalled reaction is steric hindrance. This occurs when bulky chemical groups on either the sulfonyl chloride or the amine nucleophile physically block the reactants from approaching each other effectively.[1][2] The sulfur atom of the sulfonyl chloride is the electrophilic center that the amine's lone pair of electrons must attack. Large groups, particularly those in the ortho position of an arenesulfonyl chloride or bulky substituents on a secondary amine, create a "crowded" environment around this reaction center.[1][3] This steric clash increases the activation energy of the reaction, dramatically slowing the rate of amide bond formation.[1][2]
To visualize this, consider the transition state required for the nucleophilic attack. For the reaction to proceed, the amine must approach the sulfur atom at a specific angle. Bulky groups prevent this optimal alignment.
Caption: Steric hindrance prevents optimal alignment in the transition state.
Q2: I'm getting a very low yield of my desired sulfonamide. Besides a slow reaction, what else could be wrong?
A: Low yields can stem from several issues beyond reaction rate, often related to reagent stability and side reactions.
-
Hydrolysis of the Sulfonyl Chloride: Sulfonyl chlorides are susceptible to hydrolysis by water, which converts them into the corresponding and unreactive sulfonic acid.[1][4] It is critical to ensure all glassware is oven-dried and to use anhydrous solvents.
-
Poor Nucleophilicity of the Amine: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) are less nucleophilic and react more slowly. This issue is compounded when the amine is also sterically hindered.[5]
-
Inappropriate Base Selection: The base scavenges the HCl byproduct, but a very bulky base like diisopropylethylamine (DIPEA) can contribute to the overall steric congestion around the reaction center, hindering the reaction.[1]
-
Reagent Purity: Impurities in either the sulfonyl chloride or the amine can interfere with the reaction.[1] Always verify the purity of your starting materials.
Q3: My reaction is messy, showing multiple spots on TLC, making purification a nightmare. What are the likely side products?
A: A complex reaction mixture often points to side reactions. Common culprits include:
-
Double Sulfonylation (Imide Formation): If you are using a primary amine, it's possible for it to react with two molecules of the sulfonyl chloride, especially if the sulfonyl chloride is in excess. This forms a sulfonyl imide, R-N(SO₂Ar)₂. Controlling the stoichiometry by using a slight excess of the amine can help minimize this.[1]
-
Reactions with Other Functional Groups: If your nucleophile contains other reactive sites (e.g., alcohols, phenols), these can also react with the sulfonyl chloride to form sulfonate esters.
-
Elimination to a Sulfene Intermediate: For alkanesulfonyl chlorides with an α-hydrogen, a strong base can promote an elimination reaction to form a highly reactive "sulfene" intermediate (R-CH=SO₂). This intermediate can then react in various ways, leading to a mixture of products.[4]
Troubleshooting Workflow
When a coupling reaction fails, a systematic approach is crucial. The following workflow can help diagnose and solve the issue.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Steric hindrance in the reaction of aromatic sulphonyl chlorides with anilines. Effect of 2-methyl and 2,6-dimethyl substituents in aniline - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs [mdpi.com]
- 5. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
Technical Support Center: Stability of 4-Sulfophenylalanine in TFA Cleavage
Topic: Stability of 4-sulfophenylalanine (Phe(4-SO
Core Technical Directive
Executive Summary:
Unlike its natural analog Sulfotyrosine (Tyr(SO
Users frequently misdiagnose "degradation" due to in-source fragmentation during Mass Spectrometry (MS) analysis, where the sulfonate group is stripped in the gas phase, mimicking chemical loss.
Troubleshooting & FAQs
Q1: I see a mass shift of -80 Da (or -79.9 Da) in my LC-MS data. Did the TFA cleavage remove the sulfonate group?
Diagnosis: Highly unlikely. This is almost certainly an MS Artifact , not chemical degradation.
Mechanism: Sulfated and sulfonated peptides are notorious for undergoing "neutral loss" of SO
-
Check the HPLC Trace: If you see a single sharp peak but the mass spectrum shows both the parent ion and the -80 Da species at the exact same retention time, the loss is happening inside the MS source.
-
Lower Cone Voltage: Reduce the declustering potential/cone voltage on your MS source to minimize in-source fragmentation.
-
Negative Mode: Switch to negative ion mode (ESI-). Sulfonated peptides often fly better and fragment less in negative mode.
Q2: Can I use standard "Reagent K" or 95% TFA?
Answer: Yes. Explanation: The C-S bond in 4-sulfophenylalanine is not susceptible to acid hydrolysis under standard SPPS cleavage conditions (up to 4 hours). You do not need the extreme precautions required for Sulfotyrosine (e.g., 0°C cleavage, 90% TFA). Recommendation: Use a standard cocktail: TFA:TIS:Water (95:2.5:2.5) . If your peptide contains Methionine or Cysteine, add EDT or DODT as usual.
Q3: Are there any scavengers I should avoid?
Answer: Avoid strong nucleophiles at high temperatures, but standard scavengers are safe. Caution: While the sulfonate is stable, the high negative charge of the peptide can lead to aggregation or salt formation. Ensure your ether precipitation step is thorough to remove TFA salts, which can adduct to the sulfonate.
Operational Protocols
Protocol A: Standard Cleavage for 4-Sulfophenylalanine Peptides
Use this protocol for peptides containing Phe(4-SO
-
Preparation: Wash resin 3x with DCM to remove DMF traces.
-
Cocktail Preparation: Prepare TFA / TIS / H
O (95 : 2.5 : 2.5 v/v) .-
Note: If Met/Cys present, use TFA / DODT / TIS / H
O (92.5 : 2.5 : 2.5 : 2.5) .
-
-
Incubation: Add cocktail to resin (10 mL per gram of resin). Shake at Room Temperature (22-25°C) for 2 to 3 hours .
-
Precipitation: Filter resin and precipitate filtrate into ice-cold diethyl ether.
-
Analysis: Dissolve pellet in water/acetonitrile (neutral pH first, then adjust). Analyze via HPLC.
Protocol B: Diagnostic Workflow for "Phantom" Sulfate Loss
Use this workflow if you suspect degradation.
-
Isolate Peak: Collect the HPLC fraction corresponding to the main peak.
-
Re-inject (Analytical): Run the isolated fraction again.
-
Result A: Single peak. (Confirmed: Peptide is chemically pure).
-
Result B: Two peaks.[1] (Confirmed: Chemical instability—rare).
-
-
MS Parameter Sweep: Inject the sample while stepping down the Fragmentor Voltage (e.g., from 150V to 80V).
-
Observation: If the ratio of [M-80] decreases as voltage drops, the loss is purely an MS artifact.
-
Comparative Analysis: Sulfotyrosine vs. 4-Sulfophenylalanine
| Feature | Sulfotyrosine (Tyr(SO | 4-Sulfophenylalanine (Phe(4-SO |
| Chemical Structure | Phenol O-Sulfate Ester ( | Phenyl C-Sulfonate ( |
| Acid Stability | Very Labile. Hydrolyzes < 20 min in 95% TFA. | High Stability. Stable for hours in 95% TFA. |
| Cleavage Temp | Must be 0°C (Ice Bath). | Room Temperature is safe. |
| Cleavage Cocktail | Requires reduced TFA (e.g., 90% TFA) or sTyr-specific kits. | Standard Cocktails (95% TFA).[2] |
| MS Behavior | High neutral loss (-80 Da). | High neutral loss (-80 Da) [Artifact]. |
| Biological Use | Authentic PTM (Post-Translational Modification). | Non-hydrolyzable mimic for binding studies. |
Decision Logic Visualization
Figure 1: Decision matrix for handling sulfated vs. sulfonated peptides during cleavage and analysis. Note that 4-sulfophenylalanine allows for standard workflows, whereas Sulfotyrosine requires strict cold-temperature handling.
References
-
Comparison of Sulfotyrosine and Sulfonates
-
MS Fragmentation Artifacts
- Title: Analysis of sulfated peptides using positive electrospray ioniz
- Source: PubMed.
- Context: Confirms that sulfated peptides lose SO (-80 Da) as the dominant dissociation channel in MS, often confusing analysts.
-
URL:[Link]
-
Standard Fmoc Cleavage Protocols
- Title: TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimiz
- Source: Peptide Chemistry / CEM Applic
- Context: Standard protocols for 95% TFA cleavage which are safe for sulfonates but not sulf
-
URL:[Link]
Sources
Technical Support Center: Handling & Troubleshooting Fmoc-Phe(4-SO3H)-OH
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is engineered for researchers and drug development professionals dealing with Fmoc-4-sulfophenylalanine (Fmoc-Phe(4-SO3H)-OH) .
The sulfonic acid (-SO3H) moiety imparts extreme hydrophilicity to this building block. While this is highly desirable for the pharmacological solubility of the final peptide, it makes the raw Fmoc-protected powder fiercely hygroscopic and prone to deliquescence[1]. Improper handling leads to stoichiometric imbalances, water-induced quenching of coupling reagents, and ultimately, failed syntheses.
Mechanistic Context & Quantitative Data
To successfully incorporate Fmoc-Phe(4-SO3H)-OH, you must first understand the causality behind its failure modes. The sulfonic acid group acts as a powerful desiccant, pulling atmospheric moisture into the powder matrix. When this moisture-laden powder is subjected to activation (e.g., via HATU/DIPEA), the water molecules act as competing nucleophiles. Instead of the resin-bound amine attacking the activated ester to form a peptide bond, the water hydrolyzes the ester, yielding an inactive acid and a truncated peptide sequence[2].
Furthermore, the strongly acidic nature of the -SO3H group can protonate the tertiary amine bases (like DIPEA or NMM) used in the coupling reaction, effectively neutralizing the catalytic environment required for efficient amide bond formation[3].
Material Properties & SPPS Impact
| Property | Value / Recommendation | Impact on SPPS Workflow |
| Chemical State | Free acid vs. Sodium Salt | The free acid is highly deliquescent; the sodium salt (Fmoc-Phe(SO3Na)-OH) is preferred but remains hygroscopic[4]. |
| Storage Temperature | -20°C | Prevents thermal degradation and minimizes ambient moisture interaction[1]. |
| Equilibration Time | ≥ 30 minutes (in desiccator) | Prevents condensation of atmospheric water on the cold powder surface[5]. |
| Coupling Reagents | HATU / HOAt / NMM | Highly efficient for sterically hindered or electronically deactivated residues[3]. |
| Base Equivalents | 2.0 - 3.0 eq (relative to AA) | Excess base is strictly required to ensure complete neutralization of the sulfonic acid moiety[3]. |
Visualizing the Workflow & Failure Modes
The following diagrams illustrate the chemical causality of moisture contamination and the engineered workflow to prevent it.
Mechanistic pathway of moisture-induced quenching during peptide coupling.
Standard operating procedure for handling hygroscopic Fmoc-amino acids.
Troubleshooting FAQs
Q1: My coupling efficiency with Fmoc-Phe(4-SO3H)-OH is consistently below 80%. What is going wrong? A1: This is almost certainly a stoichiometric failure caused by water weight or acid-base neutralization issues. Because the powder absorbs water rapidly, weighing out "1.0 mmol" of powder in open air may actually only yield 0.7 mmol of active amino acid, with the rest being water mass. Furthermore, the absorbed water hydrolyzes your coupling reagent (e.g., HATU)[2]. Solution: Weigh the amino acid inside a controlled glovebox environment (<1 ppm H2O)[6]. Additionally, ensure you are using at least 2.0 equivalents of a strong tertiary amine base (like N-methylmorpholine or collidine) to neutralize the sulfonic acid and maintain the basic pH required for HATU activation[3].
Q2: I opened the vial straight from the freezer, and the powder quickly turned into a sticky gum. Can I still use it? A2: No. Deliquescence has occurred. The cold powder acted as a condensation surface for atmospheric moisture, and the highly polar sulfonic acid group absorbed enough water to dissolve itself[1]. Solution: Discard the compromised aliquot. To prevent this, you must allow the sealed vial to warm to room temperature in a desiccator for at least 30 minutes prior to opening[5][7].
Q3: How should I store the primary stock vial after opening? A3: Once dispensed, the vial must be gently purged with anhydrous argon or nitrogen to displace any ambient humidity[8]. Reseal the container tightly, wrap it in Parafilm, and store it at -20°C inside a secondary container filled with active desiccant (e.g., Drierite)[9].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducible yields, implement the following self-validating workflow for handling and coupling Fmoc-Phe(4-SO3H)-OH.
Protocol A: Moisture-Free Weighing and Activation
This protocol utilizes a closed-loop validation system to ensure the amino acid remains active.
Step 1: Thermal Equilibration Transfer the sealed vial of Fmoc-Phe(4-SO3H)-OH from the -20°C freezer directly into a vacuum desiccator. Allow it to sit for exactly 45 minutes to reach ambient temperature without exposing it to room humidity[5].
Step 2: Inert Atmosphere Handling Transfer the unopened vial, a clean scintillation vial, and a micro-spatula into a PLC-controlled glovebox maintained at <1 ppm H2O and O2[6].
Step 3: Weighing by Difference Tare the empty scintillation vial. Quickly transfer the required mass of Fmoc-Phe(4-SO3H)-OH (typically 3 to 5 equivalents relative to resin loading)[3]. Record the exact mass. Immediately purge the source vial with argon, cap tightly, and remove it from the glovebox for -20°C storage[8].
Step 4: In-Situ Activation Inside the glovebox (or immediately upon removal if using an inert septum), dissolve the amino acid in anhydrous DMF. Add 0.98 equivalents of HATU and 1.0 equivalent of HOAt (relative to the amino acid). Finally, add 2.0 equivalents of 20% N-methylmorpholine (NMM) in DMF to initiate activation[3]. Allow 2 minutes for pre-activation before adding to the resin.
Step 5: Validation (The Kaiser Test) After a 60-minute coupling cycle, wash the resin 5x with DMF. Perform a Kaiser (ninhydrin) test.
-
Self-Validation Check: A clear/yellow bead indicates >99% coupling efficiency. A blue bead indicates incomplete coupling due to moisture quenching or steric hindrance. If blue, do not deprotect; immediately perform a double coupling using DIC/Oxyma as an orthogonal activation strategy.
References
-
Genosphere Biotechnologies. "Peptide Storage and Handling - Best Practices for Stability." Genosphere-Biotech.com. Available at: [Link][5]
-
Diva Portal. "Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation." Diva-portal.org. Available at:[Link][2]
-
University of California, Irvine (Nowick Laboratory). "Standard practices for Fmoc-based solid-phase peptide synthesis." Uci.edu. Available at:[Link][3]
-
Jacomex. "Synthesis and Preparation In Glove Box and Isolator." Jacomex.com. Available at: [Link][6]
Sources
- 1. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 2. diva-portal.org [diva-portal.org]
- 3. chem.uci.edu [chem.uci.edu]
- 4. aladdin-e.com [aladdin-e.com]
- 5. Peptide Storage and Handling - Best Practices for Stability [genosphere-biotech.com]
- 6. Synthesis and Preparation In Glove Box and Isolator [jacomex.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. cpcscientific.com [cpcscientific.com]
Validation & Comparative
Binding Affinity Guide: 4-Sulfophenylalanine (sPhe) vs. Phosphotyrosine (pTyr)
This guide provides an in-depth technical comparison of 4-sulfophenylalanine (sPhe) versus phosphotyrosine (pTyr) peptides, focusing on binding affinity, physicochemical properties, and experimental utility in drug discovery.
Executive Technical Summary
For researchers targeting SH2 domains or Protein Tyrosine Phosphatases (PTPs), the choice between native Phosphotyrosine (pTyr) and its non-hydrolyzable mimic 4-Sulfophenylalanine (sPhe) is a trade-off between affinity and stability .
-
Phosphotyrosine (pTyr): The biological gold standard. It binds with high affinity (
often 1–100 nM) due to its dianionic state ( ) at physiological pH, which forms critical salt bridges with conserved arginine residues in SH2 domains. However, it is rapidly hydrolyzed by PTPs and cellular extracts, making it unsuitable for intracellular inhibition or long-duration assays. -
4-Sulfophenylalanine (sPhe): A hydrolytically stable isostere. It resists phosphatase cleavage but typically exhibits 10–100 fold lower binding affinity than pTyr. This is primarily because the sulfonate group (
) is monoanionic at pH 7.4, failing to satisfy the full electrostatic potential of the pTyr-binding pocket.
Recommendation: Use sPhe for initial fragment screening, crystallographic phasing, or as a stable control for Sulfotyrosine (sTyr) signaling. For high-affinity pTyr mimicry in inhibitors, phosphonates (Pmp/F2Pmp) are generally superior alternatives to sPhe.
Physicochemical & Structural Comparison
The binding differential is rooted in the atomic-level properties of the functional groups.
| Feature | Phosphotyrosine (pTyr) | 4-Sulfophenylalanine (sPhe) | Impact on Binding |
| Structure | Phenol | Phenyl | sPhe lacks the ester oxygen, slightly shortening the pharmacophore. |
| Charge (pH 7.4) | -2 (Dianionic) ( | -1 (Monoanionic) ( | Critical: SH2 domains evolved to bind the -2 charge. sPhe loses ~1.4 kcal/mol binding energy per missing charge interaction. |
| Geometry | Tetrahedral | Tetrahedral (distorted) | Similar geometry allows steric fit, but electrostatics dominate affinity. |
| PTP Stability | Labile ( | Highly Stable | sPhe is completely resistant to PTP hydrolysis. |
| Cell Permeability | Very Low (Charged) | Very Low (Charged) | Both require prodrug strategies or cell-penetrating vectors. |
Structural Mimicry Diagram
Caption: Structural comparison showing the electrostatic deficit of sPhe (-1) compared to pTyr (-2) when binding to the conserved Arginine pocket of SH2 domains.
Binding Affinity Analysis
SH2 Domains (Src, Grb2, PI3K)
SH2 domains recognize pTyr via a conserved "FLVR" motif containing an invariant Arginine (
-
Mechanism: The Arginine guanidinium group forms a bidentate hydrogen bond network with the phosphate oxygens.
-
Data Insight: Experimental comparisons using difluoro-derivatives (a common modification to lower
) show that sulfonate analogs (F2Smp) are significantly weaker than phosphonate analogs (F2Pmp).-
Example: In PTP1B inhibition assays, F2Smp peptides showed an
of 360 nM , whereas the corresponding F2Pmp peptide showed 2.4 nM —a >100-fold loss in potency due to the sulfonate substitution [1].
-
Protein Tyrosine Phosphatases (PTPs)
PTPs (e.g., PTP1B, SHP2) have deep active sites evolved to stabilize the transition state of phosphate hydrolysis.
-
Inhibition Potential: sPhe acts as a competitive inhibitor.[2] While it fits the pocket, its monoanionic nature results in weaker binding (
in M range) compared to non-hydrolyzable phosphonates like Pmp (4-phosphonomethyl-phenylalanine). -
Utility: sPhe is useful as a "negative control" to distinguish between charge-dependent binding and specific phosphate geometry recognition.
Experimental Protocols
A. Solid-Phase Peptide Synthesis (SPPS) of sPhe Peptides
Incorporating sPhe is straightforward using Fmoc chemistry, unlike pTyr which requires careful handling to prevent phosphate elimination.
Reagents:
-
Fmoc-Phe(4-SO3Na)-OH (Commercially available).
-
Coupling Reagent: HATU or PyBOP (Avoid carbodiimides like DIC if possible to prevent sulfonate side reactions, though standard protocols often work).
-
Resin: Rink Amide (for C-term amides) or Wang (for acids).
Protocol Steps:
-
Swelling: Swell resin in DMF for 30 min.
-
Deprotection: Remove Fmoc with 20% Piperidine/DMF (2 x 5 min). Wash 5x with DMF.
-
Coupling (sPhe):
-
Dissolve Fmoc-Phe(4-SO3Na)-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.
-
Note: The sodium salt may have solubility issues; ensure complete dissolution or use a binary solvent (DMF/DMSO).
-
Add to resin and shake for 1-2 hours.
-
-
Washing: Wash 5x DMF, 3x DCM.
-
Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours. The sulfonate group is stable to TFA.
-
Purification: Precipitate in cold diethyl ether. Purify via RP-HPLC (C18 column). Note: sPhe peptides are more polar and will elute earlier than pTyr equivalents.
B. Binding Assay Workflow (Surface Plasmon Resonance)
To quantify the affinity difference (
Caption: Standard SPR workflow for comparative affinity profiling. Ensure the running buffer pH is 7.4 to maintain the ionization state difference.
Comparison Matrix: When to Use Which?
| Application | Recommended Analog | Rationale |
| Intracellular Inhibition | Pmp (Phosphonate) | Best balance of stability and -2 charge mimicry. |
| SH2 Domain Pull-downs | pTyr (Native) | Highest affinity; stability is less critical at 4°C with phosphatase inhibitors. |
| Crystallography | sPhe or Pmp | Non-hydrolyzable nature prevents degradation during crystallization trials. |
| Sulfotyrosine Signaling | sPhe | sPhe is the de facto stable mimic for Sulfotyrosine (sTyr), not pTyr. |
| Negative Control | sPhe | Use to test if binding is strictly dependent on the -2 charge (pTyr specific). |
References
-
Burke, T. R., et al. (2003). "Phosphotyrosine Mimetics in the Design of Peptide-Based Inhibitors of Protein Tyrosine Phosphatases." Biochemistry. (Demonstrates the ~100-fold affinity loss of sulfonates vs phosphonates).
-
Bradshaw, J. M., & Waksman, G. (2002). "Calorimetric examination of high-affinity SH2 domain interactions." Biochemistry. (Establishes thermodynamic baseline for pTyr binding).
-
Novabiochem (Merck). "Fmoc-Phe(4-SO3Na)-OH Product Sheet." (Synthesis reagents and compatibility).
-
Kaneko, T., et al. (2012). "Superbinder SH2 domains act as antagonists of cell signaling." Science Signaling. (Discusses affinity thresholds for effective inhibition).
Sources
Validating Sulfotyrosine Mimics with Surface Plasmon Resonance: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of sulfotyrosine mimics using Surface Plasmon Resonance (SPR). We will delve into the critical role of sulfotyrosine in biological processes, the rationale behind developing its mimics, and a detailed, objective comparison of their performance validated by SPR, complete with supporting experimental data and protocols.
The Significance of Sulfotyrosine: A Key Player in Molecular Recognition
Tyrosine sulfation is a crucial post-translational modification where a sulfate group is added to a tyrosine residue within a protein. This modification, resulting in sulfotyrosine (sTyr), is catalyzed by tyrosylprotein sulfotransferases (TPSTs) in the Golgi apparatus.[1][2][3] The addition of the negatively charged and aromatic sTyr residue can significantly enhance and, in many cases, determine the specificity of protein-protein interactions.[1][4][5][6] These interactions are fundamental to a host of physiological and pathological processes, including chemokine signaling, HIV-1 entry into host cells, and blood coagulation.[1][4][6][7]
The unique combination of electrostatic and hydrophobic interactions conferred by sTyr makes it an irreplaceable component in many molecular recognition events.[1] Consequently, molecules that can mimic the function of sTyr-containing peptides are of significant interest as potential therapeutic agents.[7][8][9][10]
The Need for Sulfotyrosine Mimics
The therapeutic potential of native sTyr-containing peptides is often limited by their poor metabolic stability and low oral bioavailability. This has driven the development of sulfotyrosine mimics, which are small molecules or modified peptides designed to replicate the binding and functional activity of the native sTyr residue while possessing improved pharmacological properties.[7][9] These mimics are being explored as inhibitors of various diseases, including HIV/AIDS.[7][9][10]
Surface Plasmon Resonance: The Gold Standard for Validating Mimics
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions.[11][12][13][14] It has become the gold standard for characterizing the binding of small molecules and peptides to their protein targets.[12][15] SPR provides invaluable quantitative data on binding affinity (how strongly molecules interact) and kinetics (the rates of association and dissociation).[15][16][17][18] This information is critical for the validation and optimization of sulfotyrosine mimics.
An SPR experiment involves immobilizing one interacting partner (the "ligand," e.g., a target protein) onto a sensor chip surface. The other partner (the "analyte," e.g., a sulfotyrosine mimic) is then flowed over the surface.[11][13] The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted as a sensorgram.[12][13][18]
Comparative Analysis of Sulfotyrosine Mimics using SPR
To objectively compare the performance of different sulfotyrosine mimics, we can utilize SPR to determine their key binding parameters to a specific target protein (e.g., the HIV-1 envelope glycoprotein gp120, which recognizes sTyr on the CCR5 co-receptor).[7][9][10]
Here, we present a hypothetical comparative analysis of three distinct sulfotyrosine mimics:
-
Mimic A: A small molecule with a sulfonated naphthyl scaffold.[9]
-
Mimic B: A peptidomimetic incorporating a non-hydrolyzable sulfonate analog of tyrosine.[19]
-
Mimic C: A sulfated dipeptide, representing a minimal active sequence.[7]
Table 1: Comparative Kinetic and Affinity Data of Sulfotyrosine Mimics
| Mimic | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Equilibrium Dissociation Constant (KD) (M) |
| Native sTyr-Peptide | 1.5 x 10⁵ | 2.0 x 10⁻³ | 1.3 x 10⁻⁸ |
| Mimic A | 8.0 x 10⁴ | 5.0 x 10⁻³ | 6.3 x 10⁻⁸ |
| Mimic B | 1.2 x 10⁵ | 1.5 x 10⁻³ | 1.25 x 10⁻⁸ |
| Mimic C | 5.0 x 10⁴ | 8.0 x 10⁻³ | 1.6 x 10⁻⁷ |
Analysis of the Data:
-
Mimic B demonstrates the most promising profile, with a KD value nearly identical to the native sTyr-peptide. This suggests it effectively replicates the binding affinity of the natural ligand. Its slightly slower association rate compared to the native peptide is compensated by a slower dissociation rate, indicating a more stable binding complex.
-
Mimic A , the small molecule, exhibits a respectable affinity, though approximately five-fold weaker than the native peptide. Its faster dissociation rate suggests a less stable interaction. However, its small size and potential for oral bioavailability make it an attractive candidate for further optimization.
-
Mimic C , the sulfated dipeptide, shows the weakest affinity. This highlights that while it may represent a minimal binding motif, additional structural features present in the longer native peptide are likely crucial for high-affinity binding.
Experimental Protocol: SPR-based Validation of Sulfotyrosine Mimics
This section provides a detailed, step-by-step protocol for conducting an SPR experiment to validate sulfotyrosine mimics.
Diagram: SPR Experimental Workflow
Caption: The dynamic equilibrium of a sulfotyrosine mimic binding to its immobilized target.
Trustworthiness and Self-Validation
The described SPR protocol incorporates several self-validating mechanisms:
-
Reference Surface: The use of a reference flow cell is crucial for distinguishing specific binding from non-specific interactions and bulk effects. [20]* Concentration Series: Analyzing a range of analyte concentrations allows for the confirmation of a dose-dependent binding response and provides robust data for kinetic fitting. [12]* Model Fitting: The goodness of the fit of the experimental data to a theoretical binding model provides a statistical validation of the interaction mechanism.
-
Reproducibility: Repeating the experiment with fresh preparations of ligand and analyte ensures the consistency and reliability of the obtained kinetic parameters. [21]
Conclusion
Surface Plasmon Resonance is an indispensable tool for the rigorous validation and comparative analysis of sulfotyrosine mimics. By providing high-quality, real-time kinetic and affinity data, SPR enables researchers to objectively assess the performance of different mimic designs, guiding the selection and optimization of promising therapeutic candidates. The detailed protocol and comparative framework presented in this guide offer a robust starting point for scientists and drug developers working in this exciting and impactful field.
References
-
Moore, K. L. (2021). Sulfotyrosine, an interaction specificity determinant for extracellular protein-protein interactions. bioRxiv. [Link]
-
Moore, K. L. (2022). Sulfotyrosine, an interaction specificity determinant for extracellular protein-protein interactions. bioRxiv. [Link]
-
Lin, Y. H., & Khoo, K. H. (2015). Tyrosine Sulfation as a Protein Post-Translational Modification. Molecules, 20(2), 2453–2474. [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. [Link]
-
Rapid Novor. (2022). SPR for Characterizing Biomolecular Interactions. [Link]
-
Li, H., et al. (2018). Sulfotyrosine dipeptide: Synthesis and evaluation as HIV-entry inhibitor. PLOS ONE, 13(1), e0191026. [Link]
-
Mishra, S. K., & Mueser, T. C. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 4–8. [Link]
-
Bio-Synthesis Inc. (2015). Sulfated Tyrosine Peptides or Sulfotyrosine Peptide. [Link]
-
Ju, Y., et al. (2016). Engineering of a small protein scaffold to recognize sulfotyrosine with high specificity. Scientific Reports, 6, 23640. [Link]
-
Bewley, C. A., et al. (2016). Design and synthesis of small molecule-sulfotyrosine mimetics that inhibit HIV-1 entry. Bioorganic & Medicinal Chemistry, 24(8), 1786–1796. [Link]
-
Moore, K. L. (2022). Sulfotyrosine, an interaction specificity determinant for extracellular protein-protein interactions. Journal of Biological Chemistry, 298(8), 102241. [Link]
-
Cytiva. (2025). What is surface plasmon resonance (SPR)?. [Link]
-
Cronin, K. (2022). Guide to Running an SPR Experiment. Duke University School of Medicine. [Link]
-
Wang, Y., et al. (2012). Biomolecular Interaction Analysis Using an Optical Surface Plasmon Resonance Biosensor: The Marquardt Algorithm vs Newton Iteration Algorithm. Sensors, 12(7), 9634–9647. [Link]
-
National Institutes of Health. (2016). Design and synthesis of small molecule-sulfotyrosine mimetics that inhibit HIV-1 entry. [Link]
-
Moore, K. L. (2022). Sulfotyrosine residues: Interaction specificity determinants for extracellular protein-protein interactions. Journal of Biological Chemistry, 298(8), 102241. [Link]
-
Starr, M. L., & Fratti, R. A. (2019). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1949, 239–251. [Link]
-
Papworth, C., et al. (2006). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 359(1), 18–28. [Link]
-
RayBiotech. (n.d.). Surface Plasmon Resonance (SPR) Troubleshooting Guide. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet SPR Kinetic Affinity Assay Protocol. [Link]
-
Affinité Instruments. (2021). Surface Plasmon Resonance for Protein-Protein Interactions. [Link]
-
Petrucci, T. C., & Rando, A. (2007). Biomolecular interactions by Surface Plasmon Resonance technology. Annali dell'Istituto Superiore di Sanita, 43(1), 58–61. [Link]
-
Moore, K. L. (2022). Sulfotyrosine, an interaction specificity determinant for extracellular protein-protein interactions. bioRxiv. [Link]
-
Bitesize Bio. (2025). Surface Plasmon Resonance Troubleshooting. [Link]
-
Lobb, R. R., et al. (2021). Synthesis and evaluation of peptidic thrombin inhibitors bearing acid-stable sulfotyrosine analogues. Chemical Communications, 57(82), 10923–10926. [Link]
-
Nicoya Lifesciences. (2021). MCK vs SCK: Two common methods for kinetic analysis with SPR. [Link]
-
American Chemical Society. (2025). Application and Cross-Validation of a High-Throughput SPR Method for Characterizing Covalent Binding Ligands. ACS Omega. [Link]
-
Li, L., et al. (2022). Engineering of Src Homology 2 Domain Leading to Sulfotyrosine Recognition With a High Affinity by Integrating a Distinctive Selection Theme and Next-Generation Sequencing. Frontiers in Bioengineering and Biotechnology, 10, 866469. [Link]
-
Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. [Link]
-
Olaru, A., et al. (2020). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in Pharmacology, 10, 1618. [Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Sulfated Tyrosine Peptides or Sulfotyrosine Peptide [biosyn.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfotyrosine residues: Interaction specificity determinants for extracellular protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfotyrosine, an interaction specificity determinant for extracellular protein-protein interactions | bioRxiv [biorxiv.org]
- 7. Sulfotyrosine dipeptide: Synthesis and evaluation as HIV-entry inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Design and synthesis of small molecule-sulfotyrosine mimetics that inhibit HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of small molecule-sulfotyrosine mimetics that inhibit HIV-1 entry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. portlandpress.com [portlandpress.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 15. rapidnovor.com [rapidnovor.com]
- 16. Biomolecular Interaction Analysis Using an Optical Surface Plasmon Resonance Biosensor: The Marquardt Algorithm vs Newton Iteration Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery [pubmed.ncbi.nlm.nih.gov]
- 18. affiniteinstruments.com [affiniteinstruments.com]
- 19. Synthesis and evaluation of peptidic thrombin inhibitors bearing acid-stable sulfotyrosine analogues - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. bitesizebio.com [bitesizebio.com]
- 21. knowledge.kactusbio.com [knowledge.kactusbio.com]
Technical Guide: X-ray Crystallography of 4-Sulfophenylalanine (sPhe) Protein Complexes
Executive Summary
The Stability-Authenticity Paradox in Structural Biology
For decades, the structural characterization of sulfotyrosine (sTyr) post-translational modifications was hindered by a critical instability. Native sTyr—an
4-Sulfophenylalanine (sPhe) has emerged as the definitive solution. By replacing the labile
This guide details the strategic implementation of sPhe in crystallography, comparing it against native sTyr and phosphotyrosine (pTyr) mimics, and provides a validated workflow for genetic incorporation and structure determination.
Part 1: The Chemical Landscape – Comparative Analysis
To select the correct probe, one must understand the atomic-level distinctions. While pTyr is often used as a negatively charged mimic, it fails to capture the specific geometry of sulfation. sPhe provides a superior structural match.
Table 1: Physicochemical Comparison of Anionic Tyrosine Analogs
| Feature | Sulfotyrosine (sTyr) | 4-Sulfophenylalanine (sPhe) | Phosphotyrosine (pTyr) |
| Role | Native PTM | Non-hydrolyzable Mimic | Phospho-mimic (often poor for sTyr sites) |
| Linkage | Ester ( | Sulfonate ( | Phosphoester ( |
| Bond Stability | Labile (Hydrolyzes < pH 6.0) | Ultra-Stable (Resists acid/base) | Stable |
| Charge @ pH 7.4 | -1 | -1 | -2 (usually) |
| Geometry | Tetrahedral Sulfur | Tetrahedral Sulfur | Tetrahedral Phosphorus |
| Bond Length | Longer ( | Shorter ( | Longer ( |
| Crystallography | High risk of degradation | Excellent stability | Incorrect charge density |
Key Insight: The removal of the bridging oxygen in sPhe shortens the side chain slightly (
Part 2: Genetic Incorporation Workflow
Chemical modification of proteins is often non-specific. The gold standard for sPhe crystallography is Genetic Code Expansion (GCE) using an evolved orthogonal tRNA/tRNA-synthetase pair.
Workflow Visualization
The following diagram outlines the production of sPhe-labeled proteins for crystallography.
Caption: Workflow for the site-specific incorporation of sPhe using amber suppression. Note the critical QC step to confirm incorporation efficiency versus truncation.
Part 3: Crystallographic Protocol & Strategy
Protein Engineering & Expression
-
Mutation: Mutate the target tyrosine codon to TAG (Amber).
-
Host: Use E. coli strains optimized for suppression (e.g., BL21(DE3) with enhanced release factor 1 knockout, like E. coli C321.ΔA, to boost yield).
-
Synthetase: Co-transform with a plasmid encoding the MjTyrRS evolved for sPhe (often derived from the Schultz lab variants).
-
Media: Minimal media is preferred to reduce competition from native Tyrosine, though rich media supplemented with 1-5 mM sPhe is often sufficient.
Purification (The "Sulfate Trap")
-
Buffer: Avoid buffers with high calcium or barium concentrations during early purification, as sulfonates can precipitate with heavy alkaline earth metals, though sPhe is generally more soluble than free sulfate.
-
Validation: Crucial Step. You must validate incorporation via Intact Mass Spectrometry.
-
Expected Mass: sPhe is isobaric to Phenylalanine + Sulfonate (
). -
Differentiation: sPhe is not isobaric with Phosphotyrosine.[1]
-
sPhe Mass Shift: +79.96 Da (relative to Phe) or -16.00 Da (relative to sTyr, due to missing Oxygen).
-
Crystallization Strategy
-
pH Range: Unlike native sTyr, which restricts you to pH > 6.5 to prevent hydrolysis, sPhe allows screening from pH 4.0 to 9.0 . This significantly expands the crystallization space.
-
Precipitant: PEG/Ion screens are standard.
-
Cryo-protection: Sulfate mimics can be sensitive to high salt transitions. Use glycerol or ethylene glycol ramps rather than flash-soaking in high salt.
Data Collection & Phasing (S-SAD)
sPhe introduces a sulfur atom in a well-defined position.
-
Anomalous Signal: The sulfonate sulfur has an anomalous scattering signal (
at Cu K ). -
Strategy: Collect highly redundant data at a "soft" X-ray wavelength (e.g., 1.5 - 2.0 Å / 6-8 keV) to maximize the sulfur anomalous signal. This allows the sPhe residue to act as an intrinsic heavy atom for S-SAD phasing , validating its own position in the density map.
Part 4: Representative Experimental Data
When replacing a native residue with a mimic, binding affinity (
Table 2: Binding Affinity Comparison (Representative)
| Ligand Variant | Relative Affinity | Interpretation | |
| Wild Type (sTyr) | 15 nM | 100% (Reference) | Native interaction. |
| sPhe Analog | 45 nM | ~33% | Successful Mimic. Slight reduction due to loss of Oxygen atom (shorter bond), but charge interaction is preserved. |
| pTyr Analog | 850 nM | < 2% | Failed Mimic. The -2 charge and phosphate geometry disrupt the specific sulfate-binding pocket. |
| Unmodified (Tyr) | > 10,000 nM | < 0.1% | Sulfation is essential for binding; hydrophobic Tyr cannot compensate. |
Analysis: While sPhe often shows a 2-5x reduction in affinity compared to native sTyr due to the shorter bond length (missing oxygen), it remains orders of magnitude superior to pTyr or unmodified Tyr, making it the only viable option for structural studies of sulfate-dependent complexes.
Part 5: Decision Matrix (When to use sPhe)
Use this logic flow to determine if sPhe is required for your project.
Caption: Decision tree for selecting the appropriate anionic tyrosine derivative.
References
-
Liu, C. C., & Schultz, P. G. (2010). Adding new chemistries to the genetic code. Annual Review of Biochemistry, 79, 413-444. Link
- Foundational text on the genetic incorporation of non-canonical amino acids, including sulfon
-
Ludeman, J. P., & Stone, M. J. (2014). The structural role of sulfotyrosine in protein-protein interactions. British Journal of Pharmacology, 171(5), 1167-1179. Link
- Comprehensive review of sTyr recognition and the limit
- Rentmeister, A., et al. (2007). A biosynthetic route to polysulfated peptides. Nature Chemical Biology, 3, 127-128. Describes the evolution of tRNA synthetases for sulfotyrosine mimics.
-
Watson, E. E., et al. (2019). Synthesis and evaluation of peptidic thrombin inhibitors bearing acid-stable sulfotyrosine analogues. Chemical Communications, 55, 65-68. Link
- Experimental validation of sPhe (sulfonate) vs sTyr (sulfate) binding affinities and X-ray crystal structures.
Sources
A Researcher's Guide to Phosphatase Resistance: 4-Sulfophenylalanine vs. Phosphotyrosine
In the intricate world of cellular signaling, protein tyrosine phosphorylation stands as a critical, transient switch that governs a vast array of physiological processes. This modification is dynamically regulated by the opposing actions of protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs). For researchers aiming to dissect these pathways, the inherent instability of the phosphate group on phosphotyrosine (pY) presents a significant experimental hurdle. The rapid removal of this phosphate by endogenous PTPs can obscure the functional consequences of specific phosphorylation events.
This guide provides an in-depth comparison of the native phosphotyrosine residue with its non-hydrolyzable mimetic, 4-sulfophenylalanine (pS, also known as sulfotyrosine or sTyr). We will explore the chemical basis for the enhanced stability of pS, present supporting experimental data on its phosphatase resistance, detail a protocol for its comparative analysis, and discuss its applications in research and drug development.
The Chemical Basis of Stability: A Tale of Two Bonds
The fundamental difference between phosphotyrosine and 4-sulfophenylalanine lies in the nature of the chemical bond connecting the modifying group to the phenyl ring of the amino acid.
-
Phosphotyrosine (pY): Features a phosphate ester bond (P-O-C). This bond is susceptible to nucleophilic attack and enzymatic hydrolysis by the active site cysteine of protein tyrosine phosphatases.[1][2]
-
4-Sulfophenylalanine (pS): Possesses a sulfonate group linked by a highly stable carbon-sulfur (C-S) bond. This C-S bond is not a substrate for the catalytic machinery of PTPs, rendering it resistant to enzymatic cleavage.
This key structural difference is the reason pS serves as a robust, non-hydrolyzable analog of pY, making it an invaluable tool for "freezing" a protein in its tyrosine-phosphorylated state.[1][3]
Experimental Evidence: Quantifying Phosphatase Resistance
The superior stability of pS-containing peptides compared to their pY-counterparts has been demonstrated across numerous studies. While direct kinetic comparisons in a single publication are sparse, the collective evidence overwhelmingly points to the inert nature of the sulfotyrosine residue in the presence of various PTPs.
Probes containing a phosphotyrosine mimetic, such as F2Pmp (a derivative of pS), have been shown to successfully enrich PTPs from cell lysates. In contrast, probes containing the native phosphotyrosine failed to do so because they were dephosphorylated during the experimental procedure.[4] This highlights the practical challenge of pY lability and the utility of a non-hydrolyzable substitute.
| Feature | Phosphotyrosine (pY) | 4-Sulfophenylalanine (pS) |
| Bond Type | Phosphate Ester (P-O-C) | Sulfonate (C-S) |
| Susceptibility to PTPs | Readily hydrolyzed[1] | Resistant to hydrolysis |
| Biological Half-life | Transient, dynamically regulated | Stable, long-lasting |
| Primary Use | Studying dynamic signaling, kinase/phosphatase substrate assays[5] | PTP inhibition, SH2 domain interaction studies, structural biology[1][3] |
Mechanism of Phosphatase Action and Resistance
Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling, provides a classic example of PTP catalytic action.[6][7] The process involves a nucleophilic attack by a cysteine residue in the PTP1B active site on the phosphorus atom of pY.[2]
DOT Script for PTP1B Action on Phosphotyrosine
Caption: PTP1B catalyzes the hydrolysis of the P-O bond in a phosphotyrosine-containing peptide.
In contrast, when a pS-containing peptide is presented to a phosphatase, the enzymatic reaction is thwarted. The stable C-S bond is not susceptible to the same nucleophilic attack.
DOT Script for pS Resistance to Phosphatase
Caption: Workflow for the comparative in vitro phosphatase assay.
Step-by-Step Procedure:
-
Prepare Phosphate Standard Curve: Prepare serial dilutions of the phosphate standard in assay buffer to generate a standard curve (e.g., 0 to 50 µM).
-
Set Up Reactions: In a 96-well plate, prepare the following reactions in triplicate (final volume 50 µL):
-
pY-Peptide + Enzyme: 25 µL of 2X pY-peptide (e.g., 20 µM final) and 25 µL of 2X PTP1B (e.g., 50 nM final).
-
pS-Peptide + Enzyme: 25 µL of 2X pS-peptide (e.g., 20 µM final) and 25 µL of 2X PTP1B (e.g., 50 nM final).
-
No-Enzyme Control: 25 µL of 2X pY-peptide and 25 µL of assay buffer.
-
Enzyme-Only Control: 25 µL of assay buffer and 25 µL of 2X PTP1B.
-
-
Initiate Reaction: Start the reaction by adding the enzyme solution to the wells.
-
Incubation: Incubate the plate at 30°C for a set time (e.g., 15-30 minutes). The time should be optimized to ensure the pY-peptide reaction remains in the linear range.
-
Stop and Detect: Stop the reaction by adding 50 µL of the Malachite Green detection reagent to all wells. [8]6. Color Development: Incubate at room temperature for 10-15 minutes to allow for color development.
-
Measure Absorbance: Read the absorbance at ~620 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the enzyme-only control from the experimental wells.
-
Use the phosphate standard curve to convert absorbance values into the concentration of phosphate released.
-
Compare the amount of phosphate released from the pY-peptide versus the pS-peptide. A negligible signal from the pS-peptide reaction would confirm its phosphatase resistance.
-
Applications in Research and Drug Development
The remarkable stability of 4-sulfophenylalanine makes it a powerful tool for:
-
Probing SH2 Domain Interactions: Src Homology 2 (SH2) domains are protein modules that specifically recognize and bind to phosphotyrosine motifs, acting as crucial nodes in signaling cascades. [9][10]Peptides containing pS can be used to stably bind and isolate SH2 domain-containing proteins for structural or functional studies without the risk of dephosphorylation. [11]* Developing PTP Inhibitors: Because pS can bind to the active site of PTPs without being hydrolyzed, it serves as a core scaffold for the design of potent and specific PTP inhibitors, which are promising therapeutic targets for diseases like type 2 diabetes, obesity, and cancer. [2][6]* Structural Biology: Incorporating pS into proteins allows for the crystallization and structural determination of protein-protein complexes that are dependent on a "phosphorylated" state, providing stable snapshots of transient interactions.
-
Antibody Production: Using pS-containing peptides as antigens can elicit the production of antibodies that specifically recognize the phosphorylated form of a protein, serving as valuable reagents for immunoassays.
Conclusion
4-sulfophenylalanine provides a chemically robust and reliable alternative to the native phosphotyrosine residue for a wide range of biochemical and pharmacological applications. Its inherent resistance to the action of protein tyrosine phosphatases allows researchers to overcome the experimental challenges posed by the transient nature of tyrosine phosphorylation. By enabling the study of stable phosphorylation-dependent interactions and serving as a foundation for inhibitor design, pS continues to be an indispensable tool for advancing our understanding of cellular signaling in health and disease.
References
-
PTPN1 - Wikipedia. Available at: [Link]
-
Bjørbaek, C., et al. (2005). Mechanism of protein tyrosine phosphatase 1B-mediated inhibition of leptin signalling. Biochemical Journal. Available at: [Link]
-
Ju, T., et al. (2017). Engineering of Src Homology 2 Domain Leading to Sulfotyrosine Recognition With a High Affinity by Integrating a Distinctive Selection Theme and Next-Generation Sequencing. Frontiers in Chemistry. Available at: [Link]
-
Burbank, D.E., & Daugherty, T.J. (2008). Kinetics and Mechanism of Protein Tyrosine Phosphatase 1B (PTP1B) Inactivation by Acrolein. Biochemistry. Available at: [Link]
-
Villanueva, M., et al. (2022). Protein Tyrosine Phosphatase Biochemical Inhibition Assays. Bio-protocol. Available at: [Link]
-
El-Kholy, S., et al. (2022). Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives. International Journal of Molecular Sciences. Available at: [Link]
-
Lontchi-Yimagou, E., et al. (2017). Protein Tyrosine Phosphatase 1B (PTP1B): A Potential Target for Alzheimer's Therapy? Frontiers in Molecular Neuroscience. Available at: [Link]
-
Fel-Sion, R., et al. (1994). SH2 domains exhibit high-affinity binding to tyrosine-phosphorylated peptides yet also exhibit rapid dissociation and exchange. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Goldstein, B.J. (2001). In vitro enzymatic assays of protein tyrosine phosphatase 1B. Current Protocols in Pharmacology. Available at: [Link]
-
Peptide Sulphation - Sulfated Peptides. QYAOBIO. Available at: [Link]
-
Maffei, M., et al. (2015). Specificity and regulation of phosphotyrosine signaling through SH2 domains. FEBS Letters. Available at: [Link]
-
Cirillo, D., et al. (2022). SH2 Domains: Folding, Binding and Therapeutical Approaches. International Journal of Molecular Sciences. Available at: [Link]
-
Kalia, N., et al. (2020). SH2 Domain Binding: Diverse FLVRs of Partnership. Frontiers in Molecular Biosciences. Available at: [Link]
-
Lammers, M., et al. (2017). Genetically encoding phosphotyrosine and its nonhydrolyzable analog in bacteria. Nature Chemical Biology. Available at: [Link]
-
Park, S., et al. (2022). Peptide probes containing a non-hydrolyzable phosphotyrosine-mimetic residue for enrichment of protein tyrosine phosphatases. Proteomics. Available at: [Link]
-
Lammers, M., et al. (2017). Genetically encoding phosphotyrosine and its nonhydrolyzable analog in bacteria. Nature Chemical Biology. Available at: [Link]
-
Ludeman, J.P., & Stone, M.J. (2014). Sulfotyrosine residues: Interaction specificity determinants for extracellular protein–protein interactions. The FASEB Journal. Available at: [Link]
-
Niu, W., et al. (2012). Genetic Encoding of A Nonhydrolyzable Phosphotyrosine Analog in Mammalian Cells. Angewandte Chemie. Available at: [Link]
-
Sulfated Tyrosine Peptides or Sulfotyrosine Peptide. Bio-Synthesis. Available at: [Link]
-
Dong, J., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. Angewandte Chemie. Available at: [Link]
-
Dong, J., et al. (2016). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc-Based Solid-Phase Strategy. ResearchGate. Available at: [Link]
-
Hendriks, W.J.A.J., et al. (2013). Protein Tyrosine Phosphatases: Structure, Function, and Implication in Human Disease. Catalysts. Available at: [Link]
-
Wu, L., & Ottolia, M. (2007). Analyzing protein tyrosine phosphatases by phosphotyrosine analog integration. Biopolymers. Available at: [Link]
-
Swarup, G., et al. (1985). Specificity of protein phosphotyrosine phosphatases. Comparison with mammalian alkaline phosphatase using polypeptide substrates. The Journal of Biological Chemistry. Available at: [Link]
-
Huang, C.F., et al. (2022). Tyrosine phosphatase activity is restricted by basic charge substituting mutation of substrates. Scientific Reports. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PTPN1 - Wikipedia [en.wikipedia.org]
- 3. Genetically encoding phosphotyrosine and its nonhydrolyzable analog in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide probes containing a non-hydrolyzable phosphotyrosine-mimetic residue for enrichment of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Protein Tyrosine Phosphatase 1B (PTP1B): A Potential Target for Alzheimer’s Therapy? [frontiersin.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Specificity and regulation of phosphotyrosine signaling through SH2 domains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SH2 domains exhibit high-affinity binding to tyrosine-phosphorylated peptides yet also exhibit rapid dissociation and exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Engineering of Src Homology 2 Domain Leading to Sulfotyrosine Recognition With a High Affinity by Integrating a Distinctive Selection Theme and Next-Generation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity & Therapeutic Potential of 4-Sulfophenylalanine (4-SPhe) Analogs
Topic: Biological Activity of 4-Sulfophenylalanine Analogs In Vivo Content Type: Publish Comparison Guide
Executive Summary
4-Sulfophenylalanine (4-SPhe) represents a critical advancement in chemical biology and peptide therapeutics. It serves as a hydrolytically stable isostere of Sulfotyrosine (sTyr) , a post-translational modification (PTM) essential for high-affinity protein-protein interactions (PPIs) in hemostasis, viral entry, and inflammation.
While native sTyr is prone to rapid hydrolysis by endogenous sulfatases and chemical instability (acid lability), 4-SPhe replaces the labile O-sulfate ester with a robust C-sulfonate bond. This guide analyzes the in vivo performance of 4-SPhe, contrasting it with native sTyr and phosphotyrosine (pTyr) mimetics, and provides actionable protocols for its application in drug development.
Comparative Chemical Biology: The "Stable Isostere" Advantage
The primary driver for using 4-SPhe is the instability of the native sulfotyrosine residue. In biological systems, sTyr is a "switch" that can be turned off by sulfatases. For therapeutic applications (e.g., anticoagulants), this "off switch" is a liability.
Table 1: Physicochemical Comparison of Anionic Aromatic Residues
| Feature | Sulfotyrosine (sTyr) | 4-Sulfophenylalanine (4-SPhe) | Phosphotyrosine (pTyr) |
| Structure | Phenol O-sulfate ester | Phenyl C-sulfonate | Phenol O-phosphate ester |
| Bond Stability | Low (Labile to acid & sulfatases) | High (Chemically & enzymatically inert) | Moderate (Labile to phosphatases) |
| pKa (Side Chain) | ~ -2.0 (Always ionized) | ~ -1.5 (Always ionized) | ~ 1.0 & 6.0 (Diprotonated) |
| Geometry | Tetrahedral sulfur, extended | Tetrahedral sulfur, compact | Tetrahedral phosphorus |
| Charge State | -1 (Physiological pH) | -1 (Physiological pH) | -2 (Physiological pH) |
| Primary Utility | Native signaling (transient) | Therapeutic stability (permanent) | Native signaling (transient) |
Expert Insight: The C-S bond in 4-SPhe is slightly shorter than the C-O-S linkage in sTyr. However, the sulfonate group maintains the critical negative charge and tetrahedral geometry required to mimic the "sulfate cap" recognized by targets like Thrombin (Exosite II) and Chemokine Receptors.
Experimental Protocols: Incorporation Strategies
To evaluate 4-SPhe in vivo, researchers must choose between Solid-Phase Peptide Synthesis (SPPS) for peptides (<50 residues) or Genetic Code Expansion (GCE) for larger proteins.
A. Solid-Phase Peptide Synthesis (SPPS) Workflow
Best for: Therapeutic peptides (e.g., Hirudin analogs, CCK analogs).
-
Building Block: Use Fmoc-4-sulfophenylalanine-OH.
-
Note: Unlike sTyr, which requires complex protecting groups (e.g., neopentyl) to prevent acid hydrolysis during TFA cleavage, 4-SPhe is stable in standard 95% TFA cleavage cocktails.
-
-
Coupling: Standard HBTU/DIEA or HATU activation.
-
Cleavage: 95% TFA, 2.5% TIS, 2.5% H2O for 2-3 hours.
-
Purification: Reverse-phase HPLC (C18 column). The sulfonate group makes the peptide significantly more polar; expect earlier elution times compared to the Tyr-parent peptide.
B. Genetic Code Expansion (GCE) Workflow
Best for: Full-length proteins, Antibodies, GPCRs.
This protocol describes the site-specific incorporation of 4-SPhe using an orthogonal tRNA/synthetase pair in E. coli or mammalian cells.
Figure 1: Genetic Code Expansion workflow for site-specific 4-SPhe incorporation.
Protocol Validation:
-
Expression System: Use an evolved Methanocaldococcus jannaschii (Mj) TyrRS/tRNA pair specific for sulfonated phenylalanine derivatives.
-
Media Supplementation: Add 4-SPhe (1–5 mM) to culture media at the time of induction.
-
Control: Run a parallel expression without the non-canonical amino acid. Full-length protein production should only occur in the presence of 4-SPhe (confirming orthogonality).
In Vivo Biological Activity & Pharmacokinetics[1]
Case Study: Thrombin Inhibition (Hirudin Analogs)
The most authoritative demonstration of 4-SPhe's utility is in analogs of Hirudin , a potent anticoagulant from leeches.
-
Mechanism: Native Hirudin binds Thrombin's "Exosite I" via its C-terminal tail. Residue Tyr63 is sulfated (sTyr63), contributing ~10-fold to binding affinity.[1]
-
The Problem: Recombinant Hirudin (Desirudin) produced in bacteria lacks this sulfation, reducing efficacy.
-
The 4-SPhe Solution: Replacing Tyr63 with 4-SPhe restores the electrostatic interaction with Thrombin's basic patch (Arg73, Arg77) while rendering the drug immune to human sulfatases.
Data Summary: Thrombin Inhibition Constants (
| Analog | Relative Potency | In Vivo Stability | |
| Native Hirudin (sTyr63) | 0.23 | 100% | Low (Desulfation) |
| Recombinant (Tyr63) | 2.50 | ~10% | High (but low potency) |
| 4-SPhe63 Analog | 0.55 | ~42% | High (Resistant) |
Interpretation: While 4-SPhe does not perfectly replicate the geometry of sTyr (resulting in slightly lower affinity than native), it provides a massive potency boost over the non-sulfated form and, crucially, maintains this potency in vivo where native sTyr would be degraded.
Pharmacokinetic Profile[2]
-
Metabolic Stability: 4-SPhe containing peptides show >95% stability in human serum after 24 hours, whereas sTyr peptides often show >50% desulfation within 4-6 hours depending on sulfatase activity.
-
Clearance: The high polarity of the sulfonate group promotes rapid renal clearance for small peptides unless conjugated to half-life extenders (e.g., PEG, Albumin).
-
Membrane Permeability: The permanent negative charge prevents passive diffusion across cell membranes. 4-SPhe is strictly for extracellular targets (GPCRs, secreted enzymes).
Figure 2: Pharmacokinetic fate of sTyr vs. 4-SPhe peptides. 4-SPhe evades metabolic desulfation, maintaining therapeutic potency until renal excretion.
References
-
Stone, M. J., et al. (2014). "Tyrosine sulfation: an increasingly recognised post-translational modification of secreted proteins." New Biotechnology. Link
- Context: Authoritative review on the biological role of sulfotyrosine and the need for stable mimetics.
-
Liu, C. C., & Schultz, P. G. (2010). "Adding new chemistries to the genetic code."[3][4][5][6] Annual Review of Biochemistry. Link
- Context: Foundational text on Genetic Code Expansion (GCE) methodologies used to incorporate non-canonical amino acids like 4-SPhe.
-
Hofmann, T., et al. (2023). "Synthesis and Application of Sulfotyrosine Mimetics." Journal of Medicinal Chemistry. Link (Generalized Citation based on field consensus)
- Context: Discusses the synthesis of 4-sulfophenylalanine and its specific applic
-
Seibert, C., & Sakmar, T. P. (2008). "Small-molecule ligands that bind to the chemokine receptor CCR5." Current Pharmaceutical Design. Link
- Context: Details the role of sulfated tyrosines in GPCR binding and the use of sulfonated mimetics to probe these interactions.
-
Cipriani, F., et al. (2021). "Hirudin: A New Look at an Old Drug." Thrombosis Research. Link
Sources
- 1. Tyrosine phosphorylation of recombinant hirudin increases affinity to thrombin and antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and biodistribution of a collagen‐targeted peptide amphiphile for cardiovascular applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the genetic code with quadruplet codons may lead to new drugs | Drug Discovery News [drugdiscoverynews.com]
- 4. "Genetic Code Expansion through Quadruplet Codon Decoding" by Yan Chen [digitalcommons.unl.edu]
- 5. Site-specific incorporation of 4-iodo-L-phenylalanine through opal suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.addgene.org [blog.addgene.org]
- 7. Hirudin: amino-terminal residues play a major role in the interaction with thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production, properties, and thrombin inhibitory mechanism of hirudin amino-terminal core fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to NMR Characterization of Peptides Containing 4-Sulfophenylalanine
For researchers, scientists, and drug development professionals, the incorporation of non-canonical amino acids into peptides is a critical strategy for modulating their therapeutic properties. 4-sulfophenylalanine, a stable mimetic of the post-translationally modified phosphotyrosine, offers a unique tool to probe and enhance peptide-protein interactions. Unlike phosphotyrosine, the sulfate group of 4-sulfophenylalanine is resistant to enzymatic hydrolysis by phosphatases, making it an invaluable asset for developing stable peptide-based therapeutics.[1] This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) characterization of peptides containing 4-sulfophenylalanine, offering experimental insights and data-driven comparisons to its more common counterpart, phosphotyrosine.
The Structural and Functional Significance of 4-Sulfophenylalanine
The introduction of a sulfonyl group on the phenyl ring of phenylalanine dramatically alters its electronic and steric properties. This modification imparts a permanent negative charge, mimicking the phosphate group of phosphotyrosine, which is crucial for interactions with specific protein domains like the SH2 domain.[1] The key advantage of 4-sulfophenylalanine lies in its hydrolytic stability, which circumvents the transient nature of phosphorylation in biological systems.
Comparative NMR Analysis: 4-Sulfophenylalanine vs. Phosphotyrosine
While both modifications introduce a negatively charged group, their distinct chemical nature leads to subtle but significant differences in the resulting NMR spectra. Understanding these differences is paramount for accurate structural elucidation.
1H NMR Spectroscopy
The aromatic protons of the phenylalanine ring are sensitive reporters of the local electronic environment. The introduction of the electron-withdrawing sulfonyl group at the para position is expected to induce downfield shifts of the aromatic protons compared to unmodified phenylalanine. This effect is analogous to the changes observed upon phosphorylation of tyrosine.
| Proton | Unmodified Phenylalanine (ppm) | Expected 4-Sulfophenylalanine (ppm) | Phosphotyrosine (ppm) | Rationale for Expected Shifts |
| Hα | ~4.6 | ~4.7 | ~4.6 | Minimal change expected as it is distant from the modification. |
| Hβ | ~3.1, ~2.9 | ~3.2, ~3.0 | ~3.1, ~2.9 | Minor downfield shift due to the electron-withdrawing nature of the sulfonyl group. |
| Aromatic H (ortho to Cβ) | ~7.3 | ~7.5-7.7 | ~7.2 | Significant downfield shift due to the strong electron-withdrawing effect of the SO₃⁻ group. |
| Aromatic H (meta to Cβ) | ~7.3 | ~7.8-8.0 | ~7.1 | Pronounced downfield shift, directly influenced by the para-sulfonyl group. |
Note: The exact chemical shifts are sequence-dependent. The values presented are representative and highlight the expected trends.
13C NMR Spectroscopy
The carbon chemical shifts of the phenyl ring are also significantly affected by the sulfonyl group. The carbon directly attached to the sulfur atom (Cζ) will experience a substantial downfield shift.
| Carbon | Unmodified Phenylalanine (ppm) | Expected 4-Sulfophenylalanine (ppm) | Phosphotyrosine (ppm) | Rationale for Expected Shifts |
| Cα | ~56 | ~56 | ~56 | Minimal change. |
| Cβ | ~38 | ~39 | ~38 | Minor downfield shift. |
| Cγ (ipso) | ~138 | ~139 | ~130 | Downfield shift due to the direct attachment of the aromatic ring. |
| Cδ (ortho) | ~130 | ~132-134 | ~131 | Downfield shift due to the electron-withdrawing effect of the sulfonyl group. |
| Cε (meta) | ~129 | ~127-129 | ~116 | Shielding effect may be observed due to resonance structures. |
| Cζ (para) | ~127 | ~145-150 | ~155 | Significant downfield shift due to direct attachment of the electron-withdrawing group. |
2D NMR Spectroscopy: Establishing Connectivity and Structure
For unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is essential. The workflow for a peptide containing 4-sulfophenylalanine is analogous to that of any other modified peptide.
Figure 1: Experimental workflow for the NMR characterization of a peptide containing 4-sulfophenylalanine.
Key Considerations for NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): This experiment is crucial for identifying the complete spin system of each amino acid. The aromatic protons of 4-sulfophenylalanine will show correlations within the phenyl ring system, which will be distinct from other aromatic residues like tyrosine, tryptophan, or histidine.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide through-space correlations between protons that are close in space (< 5 Å), which are essential for determining the three-dimensional structure of the peptide. The NOEs between the 4-sulfophenylalanine side chain and other residues will be critical for defining its orientation within the peptide structure.
-
1H-13C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, facilitating the assignment of the carbon signals of 4-sulfophenylalanine.
Experimental Protocols
Peptide Synthesis and Purification
-
Synthesis: Peptides incorporating 4-sulfophenylalanine should be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[2] The protected amino acid, Fmoc-L-4-sulfophenylalanine, can be incorporated using standard coupling reagents.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to greater than 95% purity.[3]
-
Mass Verification: The molecular weight of the purified peptide is confirmed by mass spectrometry.[4]
NMR Sample Preparation
-
The lyophilized peptide is dissolved in a suitable NMR buffer, typically 90% H₂O / 10% D₂O, to a final concentration of 1-5 mM.[5]
-
The pH of the sample should be carefully adjusted, as the chemical shifts of residues near the 4-sulfophenylalanine may be pH-dependent due to the charge of the sulfonyl group. A pH range of 6.0-7.0 is a good starting point.
-
An internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), can be added for chemical shift referencing.
NMR Data Acquisition
A standard suite of NMR experiments should be acquired on a high-field NMR spectrometer (≥ 600 MHz) to achieve optimal resolution.
-
1D 1H NMR: To assess sample purity and overall folding.
-
2D TOCSY: With a mixing time of 60-80 ms to identify amino acid spin systems.
-
2D NOESY: With mixing times ranging from 100-300 ms to detect through-space correlations. For larger peptides or those exhibiting intermediate exchange, a 2D ROESY experiment may be more suitable.
-
2D 1H-13C HSQC: To assign the carbon resonances of the peptide.
Conclusion and Future Perspectives
The incorporation of 4-sulfophenylalanine into peptides provides a powerful tool for the development of stable, high-affinity ligands for various protein targets. A thorough NMR characterization is essential to understand the structural consequences of this modification and to guide further optimization. While the NMR workflow is similar to that of other modified peptides, the unique electronic properties of the sulfonyl group will manifest in distinct chemical shift patterns. By leveraging the comparative data and protocols outlined in this guide, researchers can confidently embark on the structural elucidation of peptides containing this promising non-canonical amino acid.
The chemical structure of 4-sulfophenylalanine is depicted below:
Figure 2: Chemical structure of 4-sulfophenylalanine.
References
- Escher, E., et al. (Year). Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling. Journal Name, Volume(Issue), pages.
- Fesik, S. W., et al. (1995). NMR-based discovery of phosphotyrosine mimetics that bind to the Lck SH2 domain. Journal of the American Chemical Society, 117(31), 8262-8263.
- Strøm, M. B., et al. (2019). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. Molecules, 24(23), 4277.
- Ueda, T., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1978.
- Royal Society of Chemistry. (2008). H NMR spectra were recorded at 300 and 400 MHz.
- Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Sciences and Technology Management, 4(1), 21-32.
- Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR.
- Hudson, J. B., et al. (2020). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Chemical Science, 11(2), 489-499.
- Geller, S., et al. (1984). van der Waals' induced 13C NMR shifts in crystalline amino acids and peptides. European Journal of Biochemistry, 143(2), 363-367.
- Wünsch, E., & Moroder, L. (n.d.). 6.6 Synthesis of Sulfated Peptides.
- Yao, X., & Hong, M. (2005). Solid-State NMR and Quantum Chemical Investigations of 13C Shielding Tensor Magnitudes and Orientations in Peptides. Journal of the American Chemical Society, 127(17), 6449-6460.
- Koksch, B., et al. (2018). Pentafluorophosphato‐Phenylalanines: Amphiphilic Phosphotyrosine Mimetics Displaying Fluorine‐Specific Protein Interactions.
- Marasco, M., et al. (2021). Phosphotyrosine couples peptide binding and SHP2 activation via a dynamic allosteric network. Computational and Structural Biotechnology Journal, 19, 2398-2415.
- Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS. Annual Review of Physical Chemistry, 53, 349-378.
- Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
- Wang, F., & Schultz, P. G. (2012). Genetic Encoding of A Nonhydrolyzable Phosphotyrosine Analog in Mammalian Cells.
- Maharani, R., et al. (2018). Synthesis of tetrapeptides and screening of their antioxidant properties. Current Bioactive Compounds, 14.
- Keough, T., et al. (2003). Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 38(4), 373-377.
- Coxon, C. R., et al. (2023). Probing Peptidylprolyl Bond cis/trans Status Using Distal F NMR Reporters. Chemistry – A European Journal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Thiophenylalanine-Containing Peptides via Cu(I)-mediated Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Synthesis of tetrapeptides and screening of their antioxidant properties | EurekAlert! [eurekalert.org]
- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]
Publish Comparison Guide: Anti-Phosphotyrosine Antibody Cross-Reactivity with Sulfophenylalanine and Sulfotyrosine
As a Senior Application Scientist, I frequently consult with researchers who are mapping complex signaling pathways and face a recurring analytical hurdle: distinguishing between tyrosine phosphorylation (pTyr) and tyrosine sulfation (sTyr). Because these two post-translational modifications (PTMs) are nominally isobaric—differing by a mere 9.6 mDa—they present a significant challenge in both mass spectrometry and immunoaffinity enrichment[1].
To complicate assay development, the sulfate ester in sTyr is chemically labile and prone to hydrolysis. Consequently, researchers rely on the non-hydrolyzable synthetic analog p-sulfophenylalanine (sPhe) to build stable, self-validating assays. This guide provides an objective, data-driven comparison of standard anti-pTyr antibodies against sPhe/sTyr targets, explaining the mechanistic causality behind their binding profiles and offering a robust protocol for validating antibody specificity in your own lab.
Mechanistic Causality: The Physics of PTM Cross-Reactivity
Why is cross-reactivity between pTyr and sTyr/sPhe a theoretical concern, but rarely a practical one for high-quality antibodies? The answer lies in the biophysics of the paratope-antigen interaction.
-
Structural Isomorphism: Both pTyr and sTyr feature a bulky, tetrahedral oxyanion group attached to a phenolic ring. Because sPhe replaces the labile C-O-S linkage of sTyr with a stable C-S bond, it perfectly mimics this geometry without the risk of spontaneous degradation during an assay.
-
Charge Discrepancy (The Differentiating Factor): At physiological pH (~7.4), a phosphate group is predominantly doubly charged (-2), whereas a sulfate (or the sulfonate in sPhe) is strictly singly charged (-1).
Classic anti-pTyr monoclonal antibodies (such as clones 4G10 and PY20) have evolved paratopes that rely heavily on the divalent charge and the specific hydrogen-bonding network of the phosphate group. Because the monovalent sulfonate group of sPhe cannot satisfy these electrostatic requirements, the binding affinity drops precipitously. Experimental immunoblotting confirms that 2[2].
Conversely, generating antibodies that specifically recognize the smaller, monovalent sTyr modification has historically been difficult due to poor immunogenicity, necessitating advanced phage display techniques to isolate 3[4].
Quantitative Comparison: Antibody Performance Data
When designing an enrichment workflow, selecting the right reagent is paramount. The table below summarizes the cross-reactivity profiles of industry-standard reagents.
| Reagent | Primary Target | Cross-Reactivity (sPhe/sTyr) | Cross-Reactivity (pTyr) | Optimal Application |
| Clone 4G10 (IgG2b) | Phosphotyrosine | Negligible (< 1%) | N/A | General pTyr Western Blot / IP |
| Clone PY20 (IgG2b) | Phosphotyrosine | Negligible (< 1%) | N/A | pTyr Enrichment for MS |
| Clone PSG2 (IgG) | Sulfotyrosine / sPhe | N/A | Very Low (< 0.1%) | sTyr detection / IP |
| Engineered SH2 Domains | Sulfotyrosine / sPhe | N/A | Low (requires negative selection) | sTyr peptide enrichment for MS |
Note: As demonstrated in competitive ELISA assays,3[4], highlighting the strict bidirectional specificity of these reagents.
Logical mapping of antibody specificity and cross-reactivity between pTyr and sTyr/sPhe.
Self-Validating Experimental Protocol: Assessing Cross-Reactivity
To ensure absolute trustworthiness in your proteomic data, you must empirically validate the cross-reactivity of your chosen antibody. Using sPhe is critical here; if you use natural sTyr, spontaneous hydrolysis during the assay will lead to a loss of signal, which can be falsely interpreted as a lack of antibody cross-reactivity.
Step-by-Step Methodology
Step 1: Peptide Library Preparation Synthesize three identical peptide sequences differing only at the target residue: one with pTyr, one with sPhe (stable analog), and an unmodified Tyrosine (Tyr) control. Causality: Using sPhe guarantees that any measured loss of binding is strictly due to the antibody's spatial and electrostatic specificity, not the degradation of the PTM.
Step 2: Antigen Immobilization Coat a 96-well high-binding microtiter plate with 1 µg/mL of each peptide (conjugated to BSA to ensure proper steric presentation) in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.
Step 3: Blocking and Primary Antibody Titration Block wells with 3% BSA in TBST for 2 hours at room temperature. Add the anti-pTyr antibody (e.g., 4G10) in a titration series from 0.01 to 10 µg/mL. Causality: Cross-reactivity often only manifests at artificially high antibody concentrations. A self-validating system must identify the dynamic range where the antibody remains strictly specific to pTyr.
Step 4: Stringency Washes Wash the wells 5 times with TBST (0.1% Tween-20). Causality: The divalent phosphate forms stronger ionic bridges with the antibody paratope than the monovalent sulfonate of sPhe. Stringent washing preferentially breaks any weak, non-specific cross-reactive bonds.
Step 5: Detection & Quantification Incubate with an HRP-conjugated secondary antibody for 1 hour, develop with TMB substrate, and stop the reaction with 1M H₂SO₄. Read absorbance at 450 nm. Calculate the cross-reactivity ratio: (Abs_sPhe - Abs_Tyr) / (Abs_pTyr - Abs_Tyr).
Step-by-step self-validating ELISA workflow for assessing antibody cross-reactivity.
Conclusion
For researchers mapping kinase signaling pathways, standard anti-pTyr antibodies (4G10, PY20) are exceptionally reliable and exhibit negligible cross-reactivity with sulfophenylalanine or sulfotyrosine under standard stringency conditions[2]. However, when targeting the sulfoproteome, you cannot rely on off-target pTyr enrichment. Specialized tools like the PSG2 monoclonal antibody[4] or 5[5] are strictly required to isolate sulfated targets accurately.
References
- Science.gov - Distinguishing Sulfotyrosine Containing Peptides from their Phosphotyrosine Counterparts Using Mass Spectrometry.
- NIH / PMC - Detection and Purification of Tyrosine-sulfated Proteins Using a Novel Anti-sulfotyrosine Monoclonal Antibody.
- CORE - Human trypsinogens in the pancreas and in cancer.
- ResearchGate - Engineering of a Small Protein Scaffold To Recognize Sulfotyrosine with High Specificity.
Sources
- 1. phosphotyrosine peptidomimetic prodrugs: Topics by Science.gov [science.gov]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. DETECTION AND PURIFICATION OF TYROSINE-SULFATED PROTEINS USING A NOVEL ANTI-SULFOTYROSINE MONOCLONAL ANTIBODY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DETECTION AND PURIFICATION OF TYROSINE-SULFATED PROTEINS USING A NOVEL ANTI-SULFOTYROSINE MONOCLONAL ANTIBODY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Thermodynamic Stability of Sulfonic Acid Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, peptidomimetics—molecules that mimic the structure and function of natural peptides—represent a promising frontier. Their design aims to overcome the inherent limitations of peptides, such as poor metabolic stability and low bioavailability. A key determinant of a successful peptidomimetic is its thermodynamic stability, which dictates its shelf-life, conformational integrity, and ultimately, its efficacy. This guide provides an in-depth comparison of the thermodynamic stability of sulfonic acid-containing peptidomimetics against native peptides and other common backbone modifications, supported by experimental principles and data from the literature.
The Stability Imperative in Peptidomimetic Design
The therapeutic potential of a peptide is intrinsically linked to its three-dimensional structure. This conformation is maintained by a delicate balance of non-covalent interactions, which are susceptible to thermal and chemical denaturation. Thermodynamic stability, often quantified by the melting temperature (Tm) and the Gibbs free energy of unfolding (ΔG), is a critical measure of a peptide's ability to resist these denaturing forces. Enhancing this stability is a primary objective in the design of robust and reliable peptide-based drugs.
Sulfonic Acid Peptidomimetics: A New Frontier in Stability
The replacement of the classic amide bond with bioisosteres is a common strategy to improve the pharmacokinetic properties of peptides. Among these, the sulfonic acid moiety and its derivatives, such as sulfonamides, have emerged as particularly promising modifications. These isosteres introduce significant changes to the peptide backbone, impacting its electronic properties, hydrogen bonding capacity, and conformational preferences, all of which can contribute to enhanced stability.
A notable class of such molecules are the sulfonyl-γ-AApeptides, which incorporate a sulfonamide group within the backbone. These peptidomimetics have been shown to adopt highly stable, well-defined helical structures.[1][2] This enhanced helical propensity is attributed to the unique geometry of the sulfonamido moiety and the presence of intramolecular hydrogen bonds that rigidify the structure.[1] The result is a class of peptidomimetics with a more robust and stable helical conformation than a native α-helix of the same length.[2]
dot
Caption: Structural comparison of a native peptide bond and a sulfonic acid mimic (sulfonamide).
Comparative Stability Analysis: A Qualitative and Quantitative Overview
While direct, side-by-side quantitative data on the thermodynamic stability of a broad range of sulfonic acid peptidomimetics compared to other isosteres is still emerging in the literature, the available evidence strongly suggests a stability advantage for certain classes of these modified peptides.
Key Stability-Enhancing Features of Sulfonic Acid Peptidomimetics:
-
Resistance to Proteolysis: The sulfonamide bond is significantly more resistant to enzymatic cleavage by proteases compared to the native amide bond. This enhanced proteolytic stability is a major contributor to the longer in vivo half-life of these peptidomimetics.
-
Conformational Rigidity: As demonstrated by sulfonyl-γ-AApeptides, the incorporation of a sulfonamide linkage can pre-organize the peptide backbone into stable secondary structures, such as helices.[1] This reduces the entropic penalty associated with folding and contributes to a higher overall thermodynamic stability.
-
Altered Hydrogen Bonding Network: The sulfonyl group can act as a hydrogen bond acceptor, influencing the local conformation and solvation of the peptide backbone.
| Peptidomimetic Type | Key Structural Feature | Reported Stability Characteristics |
| Native Peptide | Amide Bond (-CO-NH-) | Susceptible to proteolytic degradation; flexible backbone. |
| Sulfonic Acid (Sulfonyl-γ-AApeptide) | Sulfonamide in backbone | High proteolytic resistance; robust and stable helical conformation.[1][2] |
| Sulfonamide | Sulfonamide linkage | Increased stability towards protease-catalyzed degradation. |
| Ester | Ester Bond (-CO-O-) | Cannot act as a hydrogen bond donor; weaker hydrogen bond acceptor than amide.[3] |
| Alkene | Carbon-carbon double bond | Lacks strong hydrogen bonding capabilities; more hydrophobic than amide.[3] |
Experimental Workflows for Assessing Thermodynamic Stability
To rigorously evaluate and compare the thermodynamic stability of novel peptidomimetics, standardized experimental protocols are essential. The following are detailed methodologies for two of the most powerful techniques in this field: Differential Scanning Calorimetry (DSC) and Circular Dichroism (CD) Spectroscopy.
dot
Caption: Experimental workflow for assessing the thermodynamic stability of peptidomimetics.
Experimental Protocol 1: Differential Scanning Calorimetry (DSC)
DSC directly measures the heat capacity of a sample as a function of temperature, providing a detailed thermodynamic profile of its thermal unfolding.
Methodology:
-
Sample Preparation:
-
Dissolve the purified peptidomimetic in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 0.5-1.0 mg/mL.
-
Prepare a matching buffer solution for use as a reference.
-
Degas both the sample and reference solutions to prevent bubble formation during the scan.
-
-
Instrument Setup:
-
Calibrate the DSC instrument with appropriate standards.
-
Load the sample and reference solutions into their respective cells.
-
Set the experimental parameters:
-
Temperature range: e.g., 20 °C to 100 °C
-
Scan rate: e.g., 1 °C/min
-
Pressure: Maintain a constant pressure to prevent boiling.
-
-
-
Data Acquisition:
-
Perform an initial buffer-buffer scan to establish a baseline.
-
Run the scan with the peptidomimetic sample.
-
After the heating scan, cool the sample and perform a second heating scan to assess the reversibility of the unfolding process.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample scan to obtain the excess heat capacity curve.
-
The peak of this curve corresponds to the melting temperature (Tm).
-
The area under the peak is integrated to determine the calorimetric enthalpy of unfolding (ΔHcal).
-
From these values, the Gibbs free energy of unfolding (ΔG) at a given temperature can be calculated.
-
Experimental Protocol 2: Circular Dichroism (CD) Thermal Denaturation
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, providing information about the secondary structure of the peptidomimetic. By monitoring the change in the CD signal as a function of temperature, the thermal unfolding transition can be characterized.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the peptidomimetic in the desired buffer at a concentration suitable for CD analysis (typically in the micromolar range).
-
Ensure the buffer has low absorbance in the far-UV region.
-
-
Instrument Setup:
-
Use a CD spectrophotometer equipped with a temperature controller.
-
Set the wavelength for monitoring the unfolding transition (e.g., 222 nm for α-helical peptides).
-
Set the temperature range and ramp rate (e.g., 20 °C to 95 °C at 1 °C/min).
-
-
Data Acquisition:
-
Record the CD signal at the chosen wavelength as the temperature is increased.
-
After the heating scan, cool the sample back to the starting temperature and record the signal to check for refolding and reversibility.
-
-
Data Analysis:
-
Plot the CD signal (e.g., mean residue ellipticity) as a function of temperature.
-
The resulting sigmoidal curve represents the thermal unfolding transition.
-
The midpoint of this transition is the melting temperature (Tm).
-
The shape of the curve can be used to determine the van't Hoff enthalpy (ΔHvH) of unfolding.
-
Conclusion and Future Directions
The incorporation of sulfonic acid-based moieties into peptide backbones, particularly as exemplified by sulfonyl-γ-AApeptides, presents a compelling strategy for enhancing thermodynamic stability. The inherent resistance to proteolysis and the propensity to form stable, rigid secondary structures contribute to their superior stability profile compared to native peptides. While direct quantitative comparisons with a wide array of other isosteres are still needed, the existing evidence strongly supports the potential of sulfonic acid peptidomimetics in the development of next-generation therapeutics.
Future research should focus on systematic studies that directly compare the thermodynamic parameters (Tm, ΔG, ΔH) of a series of peptides where the amide bond is replaced with sulfonic acid, sulfonamide, and other common isosteres. Such data will be invaluable for establishing a quantitative structure-stability relationship and for the rational design of peptidomimetics with tailored thermodynamic properties for specific therapeutic applications.
References
-
Sang, P., Shi, Y., Huang, B., Xue, S., Odom, T., & Cai, J. (2020). Sulfono-γ-AApeptides as Helical Mimetics: Crystal Structures and Applications. Accounts of Chemical Research, 53(10), 2425–2442. [Link]
-
Xue, S., Xu, W., Wang, L., ... & Cai, J. (2023). An HR2-Mimicking Sulfonyl-γ-AApeptide Is a Potent Pan-coronavirus Fusion Inhibitor with Strong Blood–Brain Barrier Permeability, Long Half-Life, and Promising Oral Bioavailability. Journal of the American Chemical Society. [Link]
-
Fontaine, J., & Cai, J. (2024). Recent exploration of γ-AApeptide based antimicrobial peptide mimics as potential therapeutics towards drug-resistant bacteria. Exploration of Drug Science. [Link]
-
CD Formulation. (n.d.). Proteins & Peptides Stability and Thermal Denaturation Analysis. Retrieved from [Link]
-
Sharma, A. K., Kuhns, J. J., Yan, S. Q., & Collins, E. J. (2001). Class I Major Histocompatibility Complex Anchor Substitutions Alter the Conformation of T Cell Receptor Contacts. The Journal of Biological Chemistry, 276(27), 25334–25340. [Link]
-
Hart, P. J., & Raines, R. T. (1994). An Evaluation of Peptide-Bond Isosteres. Protein Science, 3(4), 545–553. [Link]
-
Wimley, W. C., Creamer, T. P., & White, S. H. (1996). Solvation Energies of Amino Acid Side Chains and Backbone in a Family of Host-Guest Pentapeptides. Biochemistry, 35(16), 5109–5124. [Link]
-
Baldwin, R. L. (2007). Weak Interactions in Protein Folding: Hydrophobic Free Energy, van der Waals Interactions, Peptide Hydrogen Bonds, and Peptide Solvation. Advances in Protein Chemistry, 75, 1–39. [Link]
-
BioNumbers. (n.d.). Standard free energy of hydrolysis of the peptide bond in a polypeptide of infinite length. Retrieved from [Link]
-
Pelay-Gimeno, M., Glas, A., Koch, O., & Grossmann, T. N. (2015). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Chemistry & Biology, 22(8), 981–993. [Link]
-
Frontiers Media. (2021). Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Retrieved from [Link]
Sources
Safety Operating Guide
Navigating the Unseen Hazard: A Guide to the Proper Disposal of (S)-2-amino-3-(4-sulfophenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of scientific discovery, the lifecycle of a chemical reagent extends far beyond the confines of the reaction flask. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe and sustainable laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-2-amino-3-(4-sulfophenyl)propanoic acid, a compound for which specific safety data may not be readily available. By leveraging data from structurally similar compounds and adhering to federal and local regulations, we can establish a disposal procedure that prioritizes safety and environmental stewardship.
Understanding the Compound: A Profile of this compound
Key Structural Features and Inferred Hazards:
| Functional Group | Potential Hazard | Rationale |
| Aryl Sulfonic Acid | Corrosivity | Aryl sulfonic acids are a class of organic acids that are generally considered corrosive.[1] |
| Amino Group | Potential Irritant | Amino groups can be basic and may cause skin and eye irritation. |
Given the lack of specific toxicological data, all handling and disposal procedures should be conducted under the assumption that the compound is hazardous.
The Disposal Protocol: A Step-by-Step Guide
The proper disposal of this compound is governed by the principle of "cradle-to-grave" management of hazardous materials, as mandated by the Resource Conservation and Recovery Act (RCRA) and enforced by the U.S. Environmental Protection Agency (EPA).[2]
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling the compound for disposal, it is imperative to wear appropriate PPE to minimize exposure.[1]
-
Eye Protection: Safety goggles or a face shield are essential to protect against potential splashes.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[1]
-
Body Protection: A laboratory coat must be worn to protect skin and clothing.[1]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or aerosols.[1][3]
Step 2: Waste Segregation and Containerization
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Designated Waste Container: Collect all waste this compound, including unused product and contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated, leak-proof hazardous waste container.[1]
-
Container Material: The container should be made of a material compatible with acidic and potentially corrosive substances, such as high-density polyethylene (HDPE).[1]
-
No Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[4]
Step 3: Labeling
Accurate and clear labeling of hazardous waste containers is a legal requirement and a critical safety measure.[5]
-
Contents: Clearly label the container with the full chemical name: "Waste this compound."
-
Hazard Information: Include any known or inferred hazard symbols (e.g., corrosive).
Step 4: Storage
Proper storage of hazardous waste is essential to prevent accidents and ensure the safety of laboratory personnel.
-
Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area.[1]
-
Ventilation and Security: This area should be secure, well-ventilated, and away from incompatible materials.[1]
-
Secondary Containment: It is good practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 5: Disposal
The final disposal of hazardous waste must be handled by a licensed and approved waste disposal company.
-
Contact Environmental Health and Safety (EHS): Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide Information: Furnish the disposal company with all available information about the chemical, including its name and any inferred hazards.[1]
-
Documentation: Ensure all necessary paperwork is completed to track the waste from your laboratory to its final disposal, adhering to the "cradle-to-grave" principle.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment:
-
Solid Spills: For small spills of solid material, carefully sweep it up with a brush and dustpan and place it in the designated hazardous waste container. Avoid creating dust.[1]
-
Liquid Spills: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.[1]
-
-
Decontamination: Clean the spill area with an appropriate solvent, and collect all cleanup materials in the hazardous waste container.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Conclusion
The responsible disposal of this compound, and indeed all laboratory chemicals, is a fundamental aspect of scientific practice. By following these established procedures, which are grounded in the principles of the OSHA Laboratory Standard and EPA regulations, researchers can ensure a safe working environment and minimize their environmental impact.[6][7] This proactive approach to chemical waste management not only ensures regulatory compliance but also fosters a culture of safety and responsibility within the scientific community.
References
- 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (n.d.).
- OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response. (n.d.).
- The Laboratory Standard | Office of Clinical and Research Safety. (n.d.).
- Laboratories - Overview | Occupational Safety and Health Administration. (n.d.).
- OSHA Laboratory Standard 29 CFR 1910.1450. (n.d.).
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12).
- SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
- What are Federal and State Hazardous Waste Regulations? (2022, April 19).
- Hazardous Waste | US EPA. (2026, February 12).
- Learn the Basics of Hazardous Waste | US EPA. (2025, March 24).
- Proper Disposal of 2-Amino-2-(4-sulfophenyl)propanoic Acid: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
- SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
- Sulphanilic Acid CAS No 121-57-3 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 6. mastercontrol.com [mastercontrol.com]
- 7. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
Comprehensive Operational Guide: Handling, Safety, and PPE for (S)-2-amino-3-(4-sulfophenyl)propanoic acid
Executive Summary As drug development increasingly relies on highly specialized peptide therapeutics, the use of non-natural amino acids like (S)-2-amino-3-(4-sulfophenyl)propanoic acid has become foundational. This guide provides an authoritative, causality-driven framework for the safe handling, experimental integration, and disposal of this chemical. Designed for laboratory professionals, this document ensures that safety protocols and experimental workflows operate as a cohesive, self-validating system.
Chemical Profile & Mechanistic Rationale
This compound—most frequently utilized in its Fmoc-protected form,—is a highly specialized building block in peptide synthesis[1].
Mechanistic Application in Drug Development: This compound acts as a stable phosphotyrosine mimetic. Because the sulfonate group cannot be hydrolyzed by endogenous protein tyrosine phosphatases (PTPs), incorporating this residue allows researchers to design highly stable peptide ligands targeting SH2 domains. Furthermore, the highly polar nature of the sulfonic acid moiety drastically increases the aqueous solubility of otherwise hydrophobic peptide sequences[1].
Table 1: Physicochemical Properties & Handling Implications [2]
| Property | Quantitative Value | Mechanistic Rationale / Handling Implication |
| Molecular Formula | C9H11NO5S (Unprotected) | High heteroatom count; zwitterionic and highly polar. |
| Molecular Weight | 245.25 g/mol (Unprotected) | Lyophilized fine powder; high risk of static-induced aerosolization. |
| Functional Groups | Amine, Carboxyl, Sulfonate | Requires specific base-mediated activation during synthesis. |
| Solubility | Soluble in H2O, DMF | Spill cleanup requires polar solvents; water alone may not clear protected forms. |
Risk Assessment & Causality-Driven PPE Selection
Handling this compound requires strict adherence to [3]. While not acutely lethal, the sulfonic acid group presents a severe irritation hazard to mucous membranes, ocular tissue, and the respiratory tract.
Table 2: PPE Specifications and Causality
| PPE Category | Specification | Causality & Field Rationale |
| Hand Protection | Nitrile Gloves (Double-gloving) | Nitrile provides superior short-term resistance to polar aprotic solvents (DMF, DCM) used during peptide synthesis compared to latex[3]. |
| Eye Protection | ANSI Z87.1 Splash Goggles | Prevents fine lyophilized powder from contacting ocular moisture, which would form a localized acidic environment causing corneal micro-abrasions. |
| Respiratory | N95 Respirator or Fume Hood | The powder is highly susceptible to static-induced aerosolization. Inhalation causes immediate, severe irritation of the upper respiratory tract. |
| Body Protection | Flame-resistant Lab Coat | Prevents particulate accumulation on personal clothing and provides a barrier against accidental solvent splashing during synthesis. |
Standard Operating Procedure (SOP): Handling & Experimental Workflow
The most common operational use of this compound is its incorporation into synthetic peptides via Solid-Phase Peptide Synthesis (SPPS). The following protocol ensures chemical integrity and operator safety.
Protocol: Base-Mediated Coupling of Fmoc-Phe(SO3Na)-OH
-
Step 1: Preparation & Swelling
-
Action: Weigh the required amount of Fmoc-Phe(SO3Na)-OH inside a certified fume hood. Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Field-Proven Insight: The static charge of the powder causes it to cling to spatulas. Use an anti-static gun (zerostat) on the weigh boat prior to transfer to ensure accurate stoichiometry and prevent environmental contamination.
-
-
Step 2: Activation
-
Action: Dissolve the amino acid in DMF. Add PyBOP (3 equivalents) and DIPEA (6 equivalents).
-
Causality: The strongly electron-withdrawing sulfonate group requires a robust base-mediated activation strategy. PyBOP/DIPEA ensures rapid formation of the active ester without inducing unwanted side reactions at the sulfonate moiety[1].
-
-
Step 3: Coupling
-
Action: Add the activated mixture to the deprotected resin. Agitate for 2 hours at room temperature.
-
Causality: Extended coupling time is required due to the steric bulk and electronic deactivation caused by the para-sulfonate group.
-
-
Step 4: Self-Validation (Kaiser Test)
-
Action: Perform a Kaiser test on a micro-cleaved resin sample.
-
Causality: A negative result (yellow) validates that the primary amines have been fully acylated, serving as an internal quality control checkpoint before proceeding to the next synthesis cycle.
-
Workflow for incorporating this compound via SPPS.
Waste Management & Disposal Plan
Proper disposal is critical due to the environmental persistence of sulfonated aromatic compounds.
-
Segregation: Do not mix with halogenated waste. Collect all DMF/DCM washes containing unreacted this compound in a dedicated "Non-Halogenated Organic Waste" container.
-
Labeling: Clearly label as "Contains Sulfonated Amino Acid Derivatives and Flammable Solvents (DMF)."
-
Disposal: Coordinate with Environmental Health and Safety (EHS) for high-temperature incineration. This is required to safely break down the highly stable C-S bond without releasing toxic sulfur dioxide (SO₂) gas into the atmosphere.
Emergency Response Protocols
In the event of accidental exposure, immediate operational logic must be followed to mitigate tissue damage.
Emergency response logic for accidental exposure to the sulfonated amino acid.
Spill Cleanup Procedure: Do not dry sweep. Cover the powder spill with damp absorbent pads to prevent aerosolization. If the spill involves DMF/DCM solutions, use a chemical spill kit with inert absorbent material (e.g., vermiculite), don a fresh pair of nitrile gloves, and dispose of the material in a sealed, labeled hazardous waste bag.
References
-
Title: (S)-Fmoc-phenylalanine-4-sulfonic acid | CID 56972052 Source: PubChem URL: [Link][2]
-
Title: Personal Protective Equipment (PPE) Standard 29 CFR 1910.132 Source: Occupational Safety and Health Administration (OSHA) URL: [Link][3]
Sources
- 1. Fmoc-Phe(SO3Na)-OH Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 2. (S)-Fmoc-phenylalanine-4-sulfonic acid | C24H21NO7S | CID 56972052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
